3-(4-Fluorophenyl)picolinic acid
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 | |
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192608-90-4 | |
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenyl)picolinic Acid
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Fluorophenyl)picolinic acid, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering insights into the mechanistic underpinnings and rationale for procedural steps. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final compound, ensuring its suitability for downstream applications. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Significance
This compound is a heteroaromatic carboxylic acid derivative of significant interest in the pharmaceutical and agrochemical industries. The picolinic acid scaffold is a privileged structure in drug design, with numerous approved drugs and clinical candidates featuring this moiety.[1] The introduction of a 4-fluorophenyl group at the 3-position of the pyridine ring can significantly modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.[2]
The unique electronic properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, make it a valuable substituent in medicinal chemistry for enhancing biological activity and pharmacokinetic profiles.[2] Consequently, this compound serves as a crucial intermediate for the synthesis of a wide range of biologically active molecules, including potential enzyme inhibitors and herbicides.[3][4][5]
This guide will focus on a reliable and scalable synthetic route to this valuable compound and the essential analytical methods for its comprehensive characterization.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key transformation in the synthesis of this compound. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and versatile method due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7]
The general strategy involves the coupling of a pyridine-based halide or triflate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, the most common approach utilizes a protected 3-halopicolinic acid derivative and 4-fluorophenylboronic acid.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopicolinate, forming a Pd(II) intermediate.
-
Transmetalation: The halide on the Pd(II) complex is exchanged with the 4-fluorophenyl group from the boronic acid, a process facilitated by the base.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound starting from 3-bromopicolinic acid.
Materials and Reagents
-
3-Bromopicolinic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step-by-Step Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopicolinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a solid.
Caption: General workflow for the synthesis and characterization of this compound.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The integration of these signals should correspond to the number of protons in each environment. The protons on the pyridine ring will typically appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom.[9]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.
Table 1: Expected NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 9.0 | Aromatic protons on both rings |
| ¹H | 13.0 - 14.0 | Carboxylic acid proton (broad singlet) |
| ¹³C | 115 - 165 | Aromatic carbons |
| ¹³C | 165 - 185 | Carboxylic acid carbonyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[10]
Table 2: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad absorption |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp absorption |
| C=C & C=N (Aromatic) | 1450 - 1600 | Multiple sharp absorptions |
| C-F | 1000 - 1400 | Strong absorption |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Table 3: Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS (+) | [M+H]⁺ |
| ESI-MS (-) | [M-H]⁻ |
| HRMS | Calculated exact mass for C₁₂H₈FNO₂ |
Melting Point (MP)
The melting point is a useful indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity.
Applications and Future Directions
This compound is a versatile building block with numerous applications in drug discovery and materials science. Its derivatives have been investigated for a range of biological activities, including as potential anticancer agents and herbicides.[2][3][5] The continued exploration of this scaffold is likely to yield novel compounds with improved therapeutic and agrochemical properties.
References
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences. Retrieved January 18, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI. Retrieved January 18, 2026, from [Link]
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Picolinic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved January 18, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 18, 2026, from [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Showing Compound Picolinic acid (FDB022926). (2011, September 21). FooDB. Retrieved January 18, 2026, from [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019, September 27). ResearchGate. Retrieved January 18, 2026, from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Infrared Spectroscopy Index. (2026, January 3). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]
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Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved January 18, 2026, from [Link]
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Picolinic acid. (2015, February 4). mzCloud. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 18, 2026, from [Link]
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High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. (n.d.). The Rockefeller University. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)picolinic Acid
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. These intrinsic characteristics—spanning solubility, acidity, lipophilicity, and solid-state form—govern a compound's journey through formulation, administration, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical examination of 3-(4-Fluorophenyl)picolinic acid, a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Picolinic acid derivatives are widely recognized for their role as versatile ligands in metal ion complexation, with applications ranging from biomedical imaging to therapy.[1][2] This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, validated protocols for property determination.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a 4-fluorophenyl substituent at the 3-position of the pyridine ring.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1192608-90-4 | [3] |
| Molecular Formula | C₁₂H₈FNO₂ | [3] |
| Molecular Weight | 217.20 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F | - |
The molecule's structure combines a hydrophilic picolinic acid moiety, known for its metal-chelating properties[4], with a lipophilic fluorophenyl group. The fluorine atom introduces unique electronic properties without a significant steric footprint, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.
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A-Z Guide to Mechanism of Action Elucidation for Novel Compounds: A Case Study of 3-(4-Fluorophenyl)picolinic acid
Abstract
The identification of a bioactive small molecule represents the beginning of a complex journey to understand its therapeutic potential. A critical phase in this journey is the elucidation of its mechanism of action (MOA), which reveals the specific biochemical interactions through which the compound exerts its effect.[1] This technical guide provides a comprehensive, field-proven framework for determining the MOA of a novel chemical entity. We use 3-(4-Fluorophenyl)picolinic acid, a compound with no well-defined biological activity in public literature, as a case study to illustrate a systematic, multi-pronged strategy. This guide details a logical progression from initial hypothesis generation based on structural analysis to broad phenotypic and target-based screening, rigorous target validation, and finally, dissection of the downstream cellular pathways. We provide not only the rationale behind each experimental phase but also detailed, actionable protocols for key validation technologies such as the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and chemical biology.
Introduction: The Challenge of the Unknown
In drug discovery, we frequently encounter novel compounds, either from synthetic libraries or phenotypic screens, that exhibit intriguing biological effects but whose molecular targets are unknown.[2][3] this compound is one such molecule. A survey of scientific literature reveals its availability from chemical vendors but a conspicuous absence of data regarding its biological function. This scenario, far from being a dead end, presents a quintessential challenge in modern pharmacology: how do we systematically unravel the mechanism of a bioactive "orphan" molecule?[2][4]
This guide eschews a theoretical discussion in favor of a practical, workflow-driven approach that a drug discovery team would implement. We will treat this compound as our hypothetical "hit" and build a rigorous, evidence-based case to discover its MOA. The core philosophy is to employ complementary, self-validating experimental systems to move from broad, unbiased observations to a specific, validated molecular mechanism.[2][5]
Phase 1: Hypothesis Generation and Unbiased Screening
Before embarking on extensive screening, an analysis of the compound's structure can provide valuable clues and help formulate initial hypotheses.
Structural Analysis of this compound
The molecule consists of two key moieties:
-
Picolinic Acid Core: Picolinic acid is an isomer of nicotinic acid and an endogenous metabolite of tryptophan.[6] Derivatives of picolinic acid are known to possess a wide array of pharmacological activities, including antiviral and antineoplastic effects, often attributed to their ability to chelate metal ions required by certain enzymes.[6] This suggests a potential interaction with metalloenzymes. Furthermore, picolinic acid-based structures have been explored as herbicides that mimic the plant hormone auxin.[7][8]
-
4-Fluorophenyl Group: This is a common feature in modern medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity. The phenyl ring provides a hydrophobic scaffold that can interact with corresponding pockets in protein targets. This motif is found in numerous kinase inhibitors and other targeted agents.[9]
Initial Hypotheses:
-
The compound may act as a metalloenzyme inhibitor (e.g., targeting zinc-containing matrix metalloproteinases or histone deacetylases).
-
The compound could be a kinase inhibitor, with the fluorophenyl group occupying an ATP-binding pocket.
-
The compound may interfere with metabolic pathways related to its picolinic acid core.
Target-Agnostic Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach that identifies compounds altering the phenotype of a cell or organism in a desired way, without a preconceived target.[10][11][12] This "classical pharmacology" approach allows the complexity of a living system to reveal the compound's most relevant effects.[10]
A recommended starting point is a broad-based cell viability screen across a diverse panel of human cancer cell lines, such as the NCI-60 panel. This experiment generates a unique "fingerprint" of activity. If this compound shows potent and selective cytotoxicity against specific cell lineages (e.g., leukemias or breast cancers), this pattern can be computationally compared to the fingerprints of known drugs to generate initial mechanistic hypotheses.[5]
Concurrently, a high-content imaging screen can provide deeper insights. In this assay, cells are treated with the compound and then stained with multiple fluorescent dyes to visualize the nucleus, cytoskeleton, mitochondria, and other organelles. Automated microscopy and image analysis can quantify dozens of cellular features, revealing specific phenotypic changes such as cell cycle arrest at a particular phase, induction of apoptosis, or disruption of mitochondrial integrity.[12]
Target-Based and Chemoproteomic Screening
While phenotypic screens are invaluable, parallel target-based and chemoproteomic approaches can more directly identify the specific protein(s) that the compound binds to.[2][13]
-
Broad Kinase Panel Screen: Based on our structural hypothesis, screening the compound against a large panel of recombinant kinases (e.g., >400 kinases) is a logical step. This biochemical screen directly measures the inhibition of kinase activity. A positive hit would provide immediate, actionable data.
-
Chemoproteomics for Unbiased Target ID: For a truly unbiased view, advanced mass spectrometry-based techniques are indispensable.
-
Thermal Proteome Profiling (TPP): This method operates on the principle that when a protein binds a ligand, its thermal stability increases.[14][15][16] In a TPP experiment, intact cells are treated with the compound or a vehicle control, then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. A target protein will "melt" at a higher temperature in the compound-treated cells compared to the control cells.[14][15][17] TPP is a powerful, label-free method to identify direct targets and off-targets in a native cellular environment.[14][16]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families (e.g., serine hydrolases, cysteine proteases).[18][19][20] In a competitive ABPP experiment, a cell lysate is pre-incubated with our compound of interest. If the compound binds to an enzyme's active site, it will block the binding of the corresponding activity-based probe, leading to a reduced signal for that protein in the mass spectrometer. This method identifies targets by their functional state.[18][21]
-
The overall workflow for this initial phase of investigation is designed to cast a wide net, integrating unbiased cellular observations with direct biochemical and proteomic measurements to identify high-confidence candidate targets.
Phase 2: Target Validation and Direct Engagement
Data from Phase 1 will yield a list of candidate targets. The next critical step is to rigorously validate these hits and confirm that the compound directly binds to them with measurable affinity, both biochemically and within the cellular environment. Let us hypothesize that our screens implicated "Kinase X" as the top candidate.
Biochemical Validation: Potency and Affinity
The first step is to confirm the screening hit in a purified, cell-free system.
-
Dose-Response Assay: An enzymatic assay using recombinant Kinase X is performed with a range of concentrations of this compound. This will generate a dose-response curve and allow for the calculation of the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity). This quantitative measure of potency is essential for further studies.
-
Biophysical Confirmation of Direct Binding: While an IC50 value demonstrates functional inhibition, it does not definitively prove direct physical binding. Techniques like Surface Plasmon Resonance (SPR) are the gold standard for this purpose.[22][23][24] SPR measures the interaction between two molecules in real-time without the need for labels.[24][25] By immobilizing recombinant Kinase X on a sensor chip and flowing our compound over the surface, we can directly measure the binding kinetics, including the association rate (kon) and dissociation rate (koff), to determine the binding affinity (KD).[26]
| Parameter | Description | Hypothetical Value |
| IC50 | Concentration for 50% inhibition of Kinase X activity | 75 nM |
| KD | Equilibrium dissociation constant (measure of affinity) | 120 nM |
| kon | Association rate constant | 2.5 x 105 M-1s-1 |
| koff | Dissociation rate constant (residence time) | 0.03 s-1 |
Cellular Target Engagement
Confirming that a compound binds to a purified protein is necessary but not sufficient. The ultimate goal is to prove that the compound engages its target within the complex milieu of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[27][28][29][30]
CETSA is based on the same principle as TPP but is typically performed on a single target using antibody-based detection (e.g., Western blot) rather than mass spectrometry.[27][29] To validate the engagement of Kinase X, we would perform two key CETSA experiments:
-
Melt Curve: Intact cells are treated with either the compound or a vehicle. Aliquots of the cells are then heated to a range of different temperatures. The remaining soluble Kinase X at each temperature is quantified by Western blot. A successful result shows a rightward shift in the melting curve for the compound-treated cells, indicating thermal stabilization upon binding.[28][29]
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with varying concentrations of the compound but are heated to a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve). A dose-dependent increase in soluble Kinase X confirms target engagement in a quantitative manner within the cell.[27]
Positive results from both biochemical and cellular engagement assays provide strong, mutually reinforcing evidence that the identified protein is a direct and relevant target of the compound.
Protocol Spotlight: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of this compound binding to recombinant Kinase X.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant Kinase X over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x the KD). Include a buffer-only (zero concentration) sample for double referencing.
-
Perform a kinetic injection cycle for each concentration:
-
Inject the compound solution over both the Kinase X and reference flow cells for a defined period (e.g., 180 seconds) to monitor the association phase .
-
Switch back to flowing only running buffer to monitor the dissociation phase (e.g., for 600 seconds).
-
-
Between cycles, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal.
-
Subtract the signal from the buffer-only injection (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This fitting process will yield the values for kon, koff, and the calculated KD (KD = koff / kon).
-
Phase 3: Pathway Dissection and Functional Consequences
With a validated target, the final phase is to understand the downstream cellular consequences of target engagement. If this compound inhibits Kinase X, what signaling pathways are disrupted, and how does this lead to the observed cellular phenotype (e.g., apoptosis)?
-
Phosphoproteomics: Since our target is a kinase, its inhibition will alter the phosphorylation state of its direct substrates and downstream pathway components. A global phosphoproteomics experiment (e.g., using titanium dioxide enrichment followed by mass spectrometry) can provide an unbiased map of the signaling pathways modulated by the compound. This might reveal, for instance, a significant downregulation of phosphorylation on key proteins in the MAPK or PI3K/Akt signaling pathways.
-
Western Blot Validation: Key hits from the phosphoproteomics data must be validated using Western blotting. For example, if the data suggests reduced MAPK signaling, we would probe for levels of phosphorylated ERK (p-ERK) and total ERK in cells treated with the compound. A dose-dependent decrease in the p-ERK/total ERK ratio would confirm pathway modulation.
-
Functional Cellular Assays: The ultimate goal is to link target engagement to the cellular phenotype. Based on the pathway analysis, specific functional assays can be designed. If the MAPK pathway is inhibited and the initial phenotype was apoptosis, one could perform:
-
Cell Cycle Analysis: Using flow cytometry to see if cells arrest in a specific phase (e.g., G2/M) before undergoing apoptosis.
-
Apoptosis Assay: Using assays like Annexin V staining or Caspase-3/7 activity assays to quantify the induction of programmed cell death.
-
By connecting the direct binding of this compound to Kinase X, the subsequent inhibition of a specific signaling pathway, and the resulting functional cellular outcome, we can construct a complete and validated narrative of the compound's mechanism of action.
Conclusion
The process of elucidating a compound's mechanism of action is a cornerstone of modern drug discovery. It transforms a simple bioactive molecule into a valuable chemical probe or a potential therapeutic lead with a well-understood biological rationale. While we began with an unknown entity, this compound, the systematic application of unbiased screening, rigorous biophysical and cellular validation, and detailed pathway analysis provides a clear and robust path to discovery. This integrated, multi-disciplinary approach, grounded in self-validating experiments, ensures the highest degree of scientific integrity and provides the critical insights necessary to advance a compound from an initial hit to a well-characterized asset.
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The Strategic Role of 3-(4-Fluorophenyl)picolinic Acid in the Landscape of Bioactive Compounds: An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the vast and ever-evolving field of medicinal chemistry and agrochemical research, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of innovation. 3-(4-Fluorophenyl)picolinic acid, while not extensively studied as a standalone bioactive agent, has emerged as a critical structural motif and a key synthetic intermediate in the development of a diverse range of biologically active molecules. Its unique combination of a picolinic acid core, known for its chelating and auxin-like properties, with a fluorophenyl group, a common substituent for enhancing metabolic stability and binding affinity, makes it a compound of significant interest to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, moving beyond a simple cataloging of its properties to a deeper analysis of its strategic importance. We will explore its synthesis, its role as a versatile building block, and the significant biological activities exhibited by its derivatives, including herbicidal, and potential therapeutic applications. This document is designed to serve as a resource for those looking to leverage this scaffold in their own research and development endeavors.
Physicochemical Properties and Synthesis
The foundational step in harnessing the potential of any chemical entity is a thorough understanding of its physical and chemical characteristics, as well as robust methods for its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Likely soluble in organic solvents such as DMSO and methanol |
| pKa | (Predicted) Acidic proton of the carboxylic acid |
The synthesis of 3,4-substituted 2-picolinic acids, including the 3-(4-fluorophenyl) derivative, is of significant interest for the preparation of pharmaceutical and agrochemical intermediates. While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted picolinic acids can be adapted. A patent for the synthesis of 3,4-substituted 2-picolinic acids highlights their importance as intermediates. The general approach often involves the coupling of a pre-functionalized pyridine ring with a fluorophenyl-containing moiety, followed by the introduction or modification of the carboxylic acid group.
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound.
Biological Activities and Therapeutic Potential: A Tale of Derivatives
While direct biological data on this compound is scarce, its true value is revealed through the potent and diverse activities of its derivatives. The incorporation of this scaffold into larger molecules has led to the discovery of compounds with significant herbicidal and potential therapeutic properties.
Herbicidal Activity: A New Generation of Auxin Mimics
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[1] These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. Recent research has focused on the development of novel picolinate compounds with improved efficacy and crop selectivity.[1]
Derivatives incorporating a substituted phenyl group, such as the 4-fluorophenyl moiety, have shown promise in this area. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed and synthesized, exhibiting potent herbicidal activity.[1] In these derivatives, the picolinic acid core acts as the primary pharmacophore, while the substituted aryl group, which can include a fluorophenyl ring, modulates the compound's interaction with the target auxin receptors, such as the F-box protein TIR1.[1]
The mechanism of action for these synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent herbicidal effects.
Caption: Mechanism of action of synthetic auxin herbicides.
Potential Therapeutic Applications: A Scaffold for Drug Discovery
The pyridine carboxylic acid framework, including picolinic acid, is a versatile scaffold in medicinal chemistry, with derivatives showing promise as enzyme inhibitors for a range of diseases.[2] The introduction of a fluorophenyl group can enhance the pharmacological properties of these derivatives.
While no specific drugs based on the this compound scaffold are currently approved, its structural components are present in various therapeutic agents. For instance, compounds containing a 4-(2-fluorophenoxy)pyridine backbone, which is structurally related, are being investigated as c-Met kinase inhibitors for cancer therapy.[3] The c-Met signaling pathway is often dysregulated in cancer, and its inhibition can block tumor growth and metastasis.[3]
Furthermore, the broader class of pyridine carboxylic acid derivatives has been explored for a multitude of therapeutic targets, including inhibitors for conditions like Alzheimer's disease, cancer, and diabetes.[2] The this compound scaffold represents a promising starting point for the design of novel inhibitors for these and other disease-relevant enzymes.
Experimental Protocols: A Guide for the Researcher
To facilitate further research into the biological activities of this compound and its derivatives, this section provides standardized protocols for key in vitro and in vivo assays.
In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This assay is a primary screen to evaluate the herbicidal potential of picolinic acid derivatives by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana.[1]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Agar
-
Sucrose
-
Test compounds (dissolved in DMSO)
-
Petri dishes
-
Sterile water
Protocol:
-
Prepare the growth medium: Prepare 1/2x MS medium containing 0.7% agar and 3% sucrose. Autoclave to sterilize.
-
Incorporate test compounds: While the medium is still molten, add the test compounds at various concentrations (e.g., from 1 nM to 100 µM). Also, prepare a control plate with DMSO only.
-
Pour plates: Pour the medium into sterile Petri dishes and allow them to solidify.
-
Sterilize and plate seeds: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the prepared plates.
-
Incubation: Seal the plates and incubate them vertically in a growth chamber under controlled light and temperature conditions.
-
Data collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of root growth inhibition against the compound concentration.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value of the compound.
Conclusion and Future Directions
This compound stands as a testament to the principle that the value of a chemical entity is not always defined by its intrinsic biological activity, but often by the potential it unlocks. As a key structural motif and synthetic intermediate, it provides a gateway to a vast chemical space of bioactive molecules with significant applications in both agriculture and medicine. The demonstrated efficacy of its derivatives as herbicides underscores the power of the picolinic acid scaffold, while the broader therapeutic potential of related structures points to exciting avenues for future drug discovery.
For researchers and drug development professionals, this compound represents a valuable tool. Further exploration of its derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is likely to yield novel compounds with enhanced potency, selectivity, and safety profiles. The continued investigation of this and related scaffolds will undoubtedly contribute to the development of next-generation herbicides and therapeutics, addressing critical needs in global food production and human health.
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Topic: 3-(4-Fluorophenyl)picolinic Acid Derivatives and Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(4-fluorophenyl)picolinic acid scaffold is a privileged structure in modern medicinal and agricultural chemistry. Its unique electronic and conformational properties, conferred by the fluorine-substituted phenyl ring appended to the picolinic acid core, have enabled the development of a diverse range of biologically active molecules. This guide provides a comprehensive technical overview of this chemical class, synthesizing field-proven insights on synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms. We delve into the causality behind experimental choices, from reaction optimization to target engagement strategies. Key therapeutic and agrochemical applications are explored, including their roles as potent kinase inhibitors in oncology and as next-generation synthetic auxin herbicides. This document serves as a foundational resource for professionals engaged in the discovery and development of novel agents based on this versatile molecular framework.
Introduction: The Emergence of a Privileged Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic motif known for its ability to form stable complexes with various metal ions.[1] The strategic introduction of substituents transforms this simple scaffold into a platform for generating compounds with highly specific biological activities. The incorporation of a 3-(4-fluorophenyl) group is a prime example of rational drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate physicochemical properties such as lipophilicity and metabolic stability, and engage in specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) within biological targets.
This unique combination has led to the discovery of derivatives with significant therapeutic potential, particularly in oncology where they serve as inhibitors of critical signaling pathways like the c-Met kinase pathway.[2] Abnormal activation of the c-Met signaling pathway is implicated in the formation, metastasis, and invasion of various malignant tumors, making it a key target for anticancer drugs.[2] Beyond medicine, this scaffold has been ingeniously adapted for agricultural applications, leading to the development of novel synthetic auxin herbicides that offer effective weed control.[3][4] This guide will explore the chemistry, pharmacology, and application of these remarkable compounds.
Synthetic Methodologies: Constructing the Core and its Analogs
The synthesis of this compound and its derivatives relies on a range of established and innovative organic chemistry reactions. The chosen route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include cross-coupling reactions to form the biaryl linkage and subsequent modifications of the pyridine ring and carboxylic acid moiety.
General Synthetic Workflow
A common approach involves the coupling of a pre-functionalized pyridine ring with a fluorophenyl-containing fragment, typically via a Suzuki or similar cross-coupling reaction. The carboxylic acid group can be installed before or after the coupling step, often protected as an ester to prevent unwanted side reactions.
Experimental Protocol: Synthesis of a Substituted Picolinic Acid Ester
This protocol provides a representative example of a Suzuki cross-coupling followed by hydrolysis, a common sequence for accessing these compounds.[5]
Step 1: Suzuki Cross-Coupling Reaction
-
To a solution of a 3-bromo- or 3-iodopicolinate ester (1.0 eq) in a suitable solvent mixture (e.g., dioxane and water), add the desired arylboronic acid or boronic pinacol ester (1.1-1.5 eq).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester intermediate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester intermediate from Step 1 in a solvent mixture such as THF/methanol/water.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 eq).[6]
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-5 using an acid solution (e.g., 1N HCl).[6]
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final picolinic acid product.
Causality Note: The choice of palladium catalyst and base is critical for the efficiency of the Suzuki coupling. Pd(PPh₃)₄ is a robust catalyst for a wide range of substrates, while K₂CO₃ provides the necessary basic conditions for the transmetalation step of the catalytic cycle. Ester protection is essential as the free carboxylic acid can interfere with the organometallic catalyst.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the pyridine and the phenyl rings. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Substituent Effects on Herbicidal Activity
In the context of synthetic auxin herbicides, modifications to the core structure significantly impact the inhibition of weed growth. Research has shown that the position and electronic nature of substituents are key determinants of activity.
-
Substitution on the Phenyl Ring: Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that when substituents (F, Br, Cl, methyl, or methoxy) are at the 2- and 4-positions of the phenyl ring in the pyrazole fragment, the compounds possess superior inhibitory activity compared to those with substitutions at the 3-position.[3] The presence of strong electron-withdrawing groups (like nitro) or electron-donating groups (like hydroxyl or amino) can decrease the compound's inhibitory activity.[3]
-
Pyridine Ring Modifications: The introduction of a pyrazolyl group at the 6-position of the picolinic acid has proven to be a successful strategy for discovering novel synthetic auxin herbicides.[4]
| Compound ID | R1 Substitution (on Phenyl Ring) | R2 Substitution (on Pyridine Ring) | Biological Activity (Example) | Reference |
| S070 | 4-F | 4-amino-3-chloro-5-fluoro-6-(pyrazolyl) | High inhibitory activity against A. thaliana root growth | [3] |
| V-7 | 4-Cl | 4-amino-3,5-dichloro-6-(pyrazolyl) | IC50 45x lower than halauxifen-methyl | [4] |
| V-8 | 4-Br | 4-amino-3,5-dichloro-6-(pyrazolyl) | Better post-emergence activity than picloram | [4] |
SAR for Anticancer Activity (Kinase Inhibition)
For anticancer applications, SAR studies often focus on optimizing the inhibition of specific kinases like c-Met or Aurora kinases.
-
Targeting PIKfyve: In a series of isothiazolo[4,3-b]pyridines, the presence of electron-donating groups (methyl or methoxy) on a 3-pyridinyl substituent was beneficial for PIKfyve inhibition.[5] The position of the substituent was critical; a 5-methoxy-3-pyridinyl analogue was 200-fold more potent than the 4-methoxy-3-pyridinyl analogue.[5]
-
Targeting Aurora Kinases: In the development of Aurora kinase B inhibitors, a quinazoline derivative (compound 4b) demonstrated efficacy in human cancer cells and was orally active in a mouse xenograft model.[7] A closely related analog with an attached solubilizing group showed oral bioavailability in rats, highlighting the importance of physicochemical properties for in vivo activity.[7]
Pharmacological Profile and Mechanism of Action
The diverse biological effects of this compound class stem from their ability to interact with multiple distinct protein targets.
Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)
Many derivatives containing a 4-(phenoxy)pyridine backbone, which is structurally related to the 3-phenylpicolinic acid scaffold, are potent inhibitors of the c-Met receptor tyrosine kinase.[2] The c-Met pathway, when abnormally activated by its ligand, Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and metastasis in cancer.[2] By blocking the kinase activity of c-Met, these inhibitors can halt these oncogenic signals.
Modulation of Ion Channels
The broader chemical class of N-phenyl substituted aromatic acids, which includes analogs like flufenamic acid, are known ion channel modulators.[8][9] These compounds can affect a wide range of channels, including non-selective cation channels, chloride channels, and voltage-gated sodium, potassium, and calcium channels.[8][10] While specific data for this compound itself as an ion channel modulator is less defined in the provided context, the structural analogy suggests this as a potential mechanism of action that warrants further investigation for derivatives with neurological or cardiovascular effects.[11] The modulation of ion channels is a critical mechanism for controlling fundamental physiological processes like neuronal excitability and cardiac rhythm.[10]
Pharmacokinetics (ADME) Profile
The translation of a potent compound into a viable drug candidate is critically dependent on its pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME).
Preclinical studies on GNE-A, a potent and selective MET kinase inhibitor with structural similarities, provide valuable insights into the potential PK profile of this class.[12]
-
Absorption & Bioavailability: Oral bioavailability can vary significantly between species. For GNE-A, it ranged from 11.2% in rats to 88.0% in mice, with monkeys and dogs showing 72.4% and 55.8%, respectively.[12] This highlights the importance of evaluating PK in multiple species during preclinical development.
-
Distribution: These compounds often exhibit high plasma protein binding (96.7-99.0% for GNE-A).[12] The volume of distribution for GNE-A ranged from 2.1 to 9.0 L/kg, indicating distribution into tissues.[12]
-
Metabolism: In rats, some picolinic acid derivatives are extensively metabolized, with less than 5% of the dose excreted as the unchanged drug in urine.[13]
-
Excretion: The terminal elimination half-life can also be species-dependent, ranging from 1.67 hours in rats to 16.3 hours in dogs for GNE-A.[12]
| PK Parameter | Mouse | Rat | Monkey | Dog | Reference |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 | [12] |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | 5.3 | 2.8 | [12] |
| Terminal Half-Life (h) | 2.0 | 1.67 | 5.1 | 16.3 | [12] |
| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 | [12] |
This data is for the related MET kinase inhibitor GNE-A and serves as a representative example for this chemical class.
Therapeutic Applications and Future Directions
The versatility of the this compound scaffold has established its importance in multiple fields, with ongoing research promising to expand its utility.
-
Oncology: The most prominent therapeutic application is in cancer treatment. Derivatives have been developed as potent inhibitors of key oncogenic drivers like MET and Aurora kinases.[7][12] Future work will likely focus on improving selectivity, overcoming resistance mechanisms, and developing combinations with other anticancer agents.
-
Agrochemicals: As synthetic auxin herbicides, these compounds offer a modern solution for weed management.[3] The discovery of molecules like florpyrauxifen-benzyl has set a precedent, and ongoing research aims to develop new analogs with improved efficacy, a broader spectrum of activity, and enhanced crop safety.[3][4]
-
Neuroscience and Beyond: Given the structural relationship to known ion channel modulators, there is potential for developing derivatives to treat neurological disorders such as epilepsy or neuropathic pain.[14] Further exploration of their activity on various CNS targets could unveil new therapeutic avenues.
Conclusion
The this compound core is a testament to the power of strategic molecular design. By combining the unique properties of picolinic acid with the subtle but powerful influence of a fluorinated phenyl ring, chemists have unlocked a class of compounds with profound biological effects. From controlling aberrant cell growth in oncology to managing agricultural pests, these derivatives have demonstrated significant real-world impact. The continued exploration of their synthetic accessibility, structure-activity relationships, and diverse pharmacological profiles will undoubtedly lead to the development of next-generation therapeutics and agrochemicals with enhanced efficacy and safety.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)picolinic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Fluorophenyl)picolinic acid, a molecule of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's structural and electronic properties is paramount. This document moves beyond a simple data repository to offer a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and field-proven methodologies. We will explore the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a picolinic acid moiety substituted with a 4-fluorophenyl group at the 3-position. This substitution significantly influences the electronic distribution and conformational preferences of the molecule, which are, in turn, reflected in its spectroscopic signatures.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO₂ | - |
| Molecular Weight | 217.20 g/mol | [1] |
| IUPAC Name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | [1] |
| Physical State | Expected to be a solid at room temperature | General knowledge |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the substitution pattern and probing the electronic environment of each nucleus.
Expertise & Experience: Causality in NMR Experimental Design
The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) because the acidic proton of the carboxyl group is readily observable and less prone to rapid exchange with residual water, which can broaden the signal.[2] Furthermore, the aromatic protons are typically well-resolved in DMSO-d₆. The acquisition of a ¹⁹F NMR spectrum is essential to confirm the presence and environment of the fluorine atom, a key structural feature.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A dedicated fluorine probe is ideal, but broadband probes can also be used.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
Predicted Spectroscopic Data (NMR)
The following data are predicted based on the analysis of similar structures and established chemical shift principles.[4][5][6]
Table 2: Predicted NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~13.0 - 13.5 | br s | - | COOH |
| ~8.7 | dd | J ≈ 4.8, 1.5 | H-6 (Py) | |
| ~8.1 | dd | J ≈ 7.8, 1.5 | H-4 (Py) | |
| ~7.6 | dd | J ≈ 7.8, 4.8 | H-5 (Py) | |
| ~7.5-7.6 | m (dd) | J ≈ 8.8, 5.5 | H-2', H-6' (Ph) | |
| ~7.2-7.3 | t | J ≈ 8.8 | H-3', H-5' (Ph) | |
| ¹³C NMR | ~166 | s | - | COOH |
| ~163 | d | ¹JCF ≈ 245 | C-4' (Ph) | |
| ~149 | s | - | C-2 (Py) | |
| ~148 | d | - | C-6 (Py) | |
| ~139 | d | - | C-4 (Py) | |
| ~135 | s | - | C-3 (Py) | |
| ~134 | d | ⁴JCF ≈ 3 | C-1' (Ph) | |
| ~131 | d | ³JCF ≈ 8 | C-2', C-6' (Ph) | |
| ~127 | d | - | C-5 (Py) | |
| ~116 | d | ²JCF ≈ 22 | C-3', C-5' (Ph) | |
| ¹⁹F NMR | ~ -113 to -116 | m | - | Ar-F |
In-depth Spectral Interpretation
-
¹H NMR: The spectrum is expected to show distinct regions for the carboxylic acid proton, the pyridine ring protons, and the fluorophenyl protons. The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift (>12 ppm) due to strong hydrogen bonding.[7] The three protons on the pyridine ring will appear as doublets of doublets, with coupling constants characteristic of ortho, meta, and para relationships. The protons of the 4-fluorophenyl group will appear as two multiplets, often resembling a triplet for the protons adjacent to the fluorine and a multiplet for the protons ortho to the pyridine ring, due to both H-H and H-F coupling.[8]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 166 ppm.[7] The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, a definitive diagnostic peak. Other carbons in the fluorophenyl ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for unambiguous assignment. The pyridine carbons will resonate in their characteristic regions.
-
¹⁹F NMR: A single multiplet is expected in the typical range for an aryl fluoride, confirming the presence of the fluorophenyl group. The multiplicity will arise from coupling to the ortho and meta protons on the phenyl ring.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carboxylic acid and the aromatic rings.
Expertise & Experience: Causality in IR Experimental Design
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid samples due to its simplicity, speed, and minimal sample preparation. The resulting spectrum is largely free from the particle size effects that can plague KBr pellet methods. For carboxylic acids, dimerization through hydrogen bonding significantly affects the O-H and C=O stretching frequencies.[9] This is an important consideration during spectral interpretation, as the observed bands will be for the dimer, not the monomer.[10]
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Predicted Spectroscopic Data (IR)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| ~1710 - 1690 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C ring stretches (Py and Ph) |
| ~1320 - 1210 | Strong | C-O stretch coupled with O-H bend |
| ~1225 | Strong | C-F stretch |
| ~950 - 900 | Broad, Medium | O-H out-of-plane bend (dimer) |
| ~840 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
In-depth Spectral Interpretation
The IR spectrum will be dominated by features of the carboxylic acid functional group. A very broad and intense absorption band from 3300-2500 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer.[9][11] This band often overlaps with the sharper aromatic C-H stretching vibrations around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to appear at a lower frequency (around 1700 cm⁻¹) than a non-conjugated acid due to conjugation with the pyridine ring.[7][10] The spectrum will also show several sharp bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations of both the pyridine and phenyl rings. A strong band around 1225 cm⁻¹ can be assigned to the C-F stretch, and a strong out-of-plane C-H bending band around 840 cm⁻¹ is diagnostic for the 1,4-disubstitution pattern of the fluorophenyl ring.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from fragmentation patterns.
Expertise & Experience: Causality in MS Experimental Design
Electrospray ionization (ESI) is the ideal ionization technique for a polar molecule like this compound. It is a soft ionization method that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, clearly establishing the molecular weight. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the elemental composition with high accuracy, which serves as a powerful confirmation of the chemical formula.
Experimental Protocol: MS Data Acquisition (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire spectra in the m/z range of 50-500.
-
Obtain a high-resolution mass measurement for the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 218.06) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Predicted Spectroscopic Data (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Positive ESI) | Formula | Assignment |
| 218.0612 | [C₁₂H₉FNO₂]⁺ | [M+H]⁺ (Protonated Molecule) |
| 200.0506 | [C₁₂H₇FNO]⁺ | [M+H - H₂O]⁺ |
| 172.0557 | [C₁₁H₇FN]⁺ | [M+H - HCOOH]⁺ or [M+H - H₂O - CO]⁺ |
| 95.0393 | [C₆H₄F]⁺ | Fluorophenyl cation |
Analysis of Fragmentation Pathways
The fragmentation of this compound in positive ion ESI-MS/MS is expected to proceed through characteristic losses from the protonated molecule.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
The primary fragmentation pathways from the [M+H]⁺ ion (m/z 218) would likely involve the loss of water (H₂O, 18 Da) to form an acylium ion (m/z 200), or the loss of formic acid (HCOOH, 46 Da) via a rearrangement, leading to a highly stable ion at m/z 172.[14][15] Further fragmentation of the m/z 172 ion could involve cleavage of the C-C bond between the two aromatic rings, leading to fragments corresponding to the fluorophenyl cation (m/z 95) or the pyridine-containing fragment.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the detailed structural insights from ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from HRMS, researchers can confidently verify the structure and purity of this compound. The provided protocols and interpretations serve as a self-validating system, ensuring the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir. [Link][12]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. [Link][13]
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IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link][11]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][10]
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IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link][9]
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(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (2018). ResearchGate. [Link][16]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link][7]
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Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid. (2018). Angewandte Chemie. [Link][2]
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Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link][4]
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Fragmentation Patterns in Mass Spectrometry. (2023). Chemistry LibreTexts. [Link][14]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link][15]
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Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2017). The Royal Society of Chemistry. [Link][5]
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An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link][6]
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Need help understanding this 1H NMR. (2021). Reddit. [Link][8]
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Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. [Link][3]
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An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Fluorophenyl)picolinic Acid
Foreword: The Architectural Blueprint of a Molecule
In the realm of modern drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint from which function, reactivity, and ultimately, utility are derived. The crystal structure of a compound dictates its physical properties, such as solubility and stability, and governs its interactions with biological targets. This guide provides a comprehensive, in-depth technical walkthrough of the process of crystal structure analysis, using 3-(4-Fluorophenyl)picolinic acid as a central case study.
Picolinic acid and its derivatives are of significant interest due to their roles as versatile chelating agents and their presence in molecules with diverse biological activities, including potential applications in medicinal chemistry.[1][2] The introduction of a fluorophenyl group at the 3-position of the picolinic acid scaffold is anticipated to modulate its electronic properties, lipophilicity, and intermolecular interactions, thereby influencing its potential as a therapeutic agent or a functional material.
This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow of crystal structure analysis, from synthesis to the final elucidation of intermolecular interactions. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative scientific principles.
Synthesis and Characterization: From Blueprint to Tangible Matter
The journey to understanding a crystal structure begins with the synthesis and purification of the compound of interest. A plausible synthetic route for this compound is outlined below, based on established methodologies for related bi-aryl compounds.
Proposed Synthesis Pathway
A common and effective method for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid is the Suzuki coupling reaction.
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-bromopicolinic acid (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add a suitable base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Degas the mixture by bubbling argon through it for 20 minutes. Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography to yield the final product.
Structural Confirmation and Purity Assessment
Before proceeding to single-crystal growth, it is imperative to confirm the identity and purity of the synthesized compound using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and fluorophenyl rings, with coupling patterns consistent with the substitution pattern.[3] ¹⁹F NMR would show a singlet for the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch.
The Art and Science of Crystallization
The successful growth of high-quality single crystals is often the most challenging and critical step in crystal structure analysis.[5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Crystallization Techniques
Several techniques can be employed, and the choice of solvent is crucial.[6] A solvent screen should be performed to identify solvents in which the compound has moderate solubility.
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5] | As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth. This is often the simplest and most successful method. |
| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. | The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. | Slow diffusion at the interface of the two liquids creates a localized region of supersaturation where crystals can form. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most compounds decreases with temperature, leading to crystallization upon cooling. |
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: Through solubility testing, identify a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane).
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.
-
Crystal Growth: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a loop or glass fiber.
-
Data Collection Parameters: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. The diffractometer is set up to collect data using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Acquisition: A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern on a detector.[9]
Structure Solution and Refinement
The collected diffraction data consists of a list of reflection intensities and their positions. This information is used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[10] This step yields a file containing the Miller indices (h, k, l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are used to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors.[11]
Analysis of the Crystal Structure: Deciphering Intermolecular Interactions
While a specific crystal structure for this compound is not yet published, we can anticipate its key structural features based on known structures of picolinic acid derivatives.[1]
Molecular Conformation
The molecule will consist of a pyridine ring and a fluorophenyl ring. A key conformational feature will be the dihedral angle between these two rings. This angle is influenced by steric hindrance and electronic effects of the substituents. For instance, in a related structure, the angle between the pyridine and phenyl rings was found to be nearly orthogonal at 85.45(1)°.[1]
Crystal Packing and Intermolecular Interactions
The way molecules pack in the crystal lattice is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13]
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely that the molecules will form hydrogen-bonded dimers or chains.
-
π-π Stacking: The aromatic pyridine and fluorophenyl rings can engage in π-π stacking interactions, which contribute to the stability of the crystal packing.[1]
-
Other Interactions: C-H···O, C-H···F, and C-H···π interactions are also expected to play a role in the overall crystal packing.
Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice of this compound.
Illustrative Crystallographic Data
The following table presents the kind of crystallographic data that would be obtained from a successful structure determination, with placeholder values based on similar compounds.[1]
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₂H₈FNO₂ |
| Formula weight | 217.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.00 |
| b (Å) | 15.00 |
| c (Å) | 9.50 |
| β (°) | 105.0 |
| Volume (ų) | 1100 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.31 |
| R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.15 |
Complementary Physicochemical Characterization
To provide a holistic understanding of the material, the crystallographic data should be complemented by other analytical techniques.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase behavior of the compound.[14][15]
-
DSC: Can be used to determine the melting point and detect any polymorphic phase transitions.
-
TGA: Shows the decomposition temperature of the compound, providing an indication of its thermal stability.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small amount of the crystalline sample (2-5 mg) is placed in an aluminum pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.
-
DSC Analysis: The sample is heated and cooled at a controlled rate to observe thermal events such as melting and crystallization.
Conclusion: A Foundation for Future Development
The comprehensive analysis of the crystal structure of this compound, as outlined in this guide, provides critical insights into its solid-state properties. This knowledge is indispensable for its further development in pharmaceutical and materials science applications. A thorough understanding of its molecular conformation and intermolecular interactions allows for a rational approach to formulation, polymorph screening, and the design of new derivatives with enhanced properties. By integrating synthesis, crystallization, state-of-the-art crystallographic techniques, and complementary physicochemical analysis, we can construct a complete and robust understanding of this promising molecule.
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Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
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Lowe, E. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]
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Babaee, S., et al. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
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Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]
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Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. [Link]
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Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
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NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. [Link]
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Unknown. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ Georgia Southern. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
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Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Unknown. (n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
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Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. [Link]
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Nakagami, Y., et al. (2023). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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Kumar, V., et al. (2002). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. [Link]
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Boudalis, A. K., et al. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluorophenyl)picolinic Acid
Foreword: Unraveling the Therapeutic Potential of a Novel Picolinic Acid Derivative
The landscape of modern drug discovery is characterized by a relentless pursuit of novel chemical entities with the potential to modulate disease-relevant biological pathways. Within this landscape, 3-(4-Fluorophenyl)picolinic acid emerges as a compound of significant interest. Its structural resemblance to endogenous metabolites and known pharmacophores provides a fertile ground for the exploration of its therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the potential therapeutic targets of this compound. We will delve into the scientific rationale behind each putative target, provide detailed experimental protocols for validation, and present a clear roadmap for advancing this promising molecule through the preclinical development pipeline. Our approach is grounded in the principles of scientific integrity, providing not just a list of possibilities, but a logical framework for their systematic investigation.
The Scientific Imperative: Why Investigate this compound?
This compound belongs to the picolinic acid class of compounds. Picolinic acid is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[1] This pathway is a critical metabolic route that generates several neuroactive and immunomodulatory molecules.[2] Derivatives of picolinic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4] The introduction of a 4-fluorophenyl group to the picolinic acid scaffold is a strategic medicinal chemistry modification. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of the parent molecule. The phenyl ring introduces a significant structural motif that can facilitate interactions with a variety of biological targets.
The core rationale for investigating the therapeutic targets of this compound is built upon its structural analogy to kynurenic acid (KYNA), another key metabolite of the kynurenine pathway. KYNA is a well-characterized neuromodulator with a range of established biological targets.[5] This structural similarity provides a strong foundation for a hypothesis-driven approach to target identification.
Primary Putative Target: G Protein-Coupled Receptor 35 (GPR35)
Rationale for GPR35 as a Target
GPR35 is an orphan G protein-coupled receptor that is highly expressed in the gastrointestinal tract and immune cells.[6][7] Kynurenic acid has been identified as an endogenous agonist of GPR35.[6][8] Activation of GPR35 by agonists like KYNA has been shown to mediate anti-inflammatory effects and confer tissue protection in models of ischemia.[7][8] Given the structural parallels between this compound and KYNA, it is highly plausible that the former also acts as a GPR35 agonist. The potential therapeutic implications of GPR35 agonism are significant, spanning inflammatory bowel disease, neuroinflammation, and ischemic injuries.[9][10]
Experimental Workflow for GPR35 Target Validation
A multi-tiered experimental approach is necessary to definitively validate and characterize the interaction of this compound with GPR35.
Caption: Workflow for GPR35 target validation.
Step-by-Step Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human GPR35 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR35.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of a known concentration of radioligand (e.g., [³H]-Kynurenic Acid), 25 µL of varying concentrations of this compound (or vehicle for total binding, or a high concentration of a known GPR35 agonist for non-specific binding).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
-
Secondary Putative Targets: Ionotropic Glutamate Receptors and α7-Nicotinic Acetylcholine Receptor
Rationale for Targeting Glutamate and Nicotinic Receptors
Kynurenic acid is a well-established antagonist of the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[5] It also acts as a non-competitive antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[11][12] These actions contribute to its neuroprotective properties by reducing excitotoxicity and modulating cholinergic signaling. The structural similarity of this compound to KYNA suggests that it may also possess modulatory activity at these receptors.
Experimental Approach: Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.
Caption: Workflow for electrophysiological characterization.
Step-by-Step Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the target receptor subunit combination (e.g., GluN1/GluN2A for NMDA receptors, or the homomeric α7-nAChR).
-
Plate cells on glass coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution appropriate for the receptor being studied.
-
Pull patch pipettes from borosilicate glass and fill with an internal solution.
-
-
Data Acquisition:
-
Form a gigaseal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply a specific agonist for the receptor of interest to elicit an ionic current.
-
Once a stable baseline current is established, co-apply the agonist with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the test compound.
-
Calculate the percentage inhibition of the current at each concentration.
-
Plot the percentage inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50.
-
Tertiary Putative Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
Rationale for IDO1 as a Target
IDO1 is the rate-limiting enzyme in the kynurenine pathway, catalyzing the conversion of tryptophan to N-formylkynurenine.[13][14] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby promoting tumor immune escape.[15] Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies.[16] Given that this compound is structurally related to a downstream product of this pathway, it is conceivable that it could exert feedback inhibition on IDO1.
Experimental Approach: Enzyme Inhibition Assay
A cell-free enzymatic assay is the most direct method to assess the inhibitory potential of this compound on IDO1.
Step-by-Step Protocol: IDO1 Enzyme Inhibition Assay
-
Reagents:
-
Recombinant human IDO1 enzyme.
-
L-Tryptophan (substrate).
-
Ascorbic acid and methylene blue (reducing agents).
-
Catalase.
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, IDO1 enzyme, and varying concentrations of this compound (or a known IDO1 inhibitor as a positive control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature to develop a yellow color.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Summary of Potential Therapeutic Targets and Data Presentation
The following table summarizes the primary, secondary, and tertiary putative targets for this compound, the rationale for their consideration, and the key validation experiments.
| Target | Class | Rationale | Key Validation Experiments | Potential Therapeutic Indication |
| GPR35 | G Protein-Coupled Receptor | Structural similarity to the endogenous agonist kynurenic acid. | Radioligand Binding, cAMP Accumulation, β-Arrestin Recruitment | Inflammatory Bowel Disease, Ischemic Injury, Neuroinflammation |
| NMDA Receptor | Ligand-Gated Ion Channel | Structural similarity to the antagonist kynurenic acid. | Whole-Cell Patch-Clamp Electrophysiology | Neurodegenerative Diseases, Epilepsy |
| α7-nAChR | Ligand-Gated Ion Channel | Structural similarity to the non-competitive antagonist kynurenic acid. | Whole-Cell Patch-Clamp Electrophysiology | Cognitive Disorders, Inflammation |
| IDO1 | Enzyme | Potential for feedback inhibition as a downstream metabolite of the kynurenine pathway. | Cell-Free Enzyme Inhibition Assay | Cancer Immunotherapy |
Conclusion and Future Directions
This technical guide has outlined a rational, evidence-based approach to elucidating the therapeutic targets of this compound. The primary focus on GPR35 is strongly supported by the structural relationship to kynurenic acid. However, the potential for modulation of glutamate and nicotinic receptors, as well as inhibition of IDO1, should not be overlooked. The detailed experimental protocols provided herein offer a clear path for the systematic validation of these hypotheses.
Successful identification and characterization of the primary target(s) will pave the way for subsequent lead optimization efforts. Structure-activity relationship (SAR) studies can be initiated to improve potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the molecular mechanism of action of this compound will be crucial for its successful translation into a clinically viable therapeutic agent.
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Hilmas, C., et al. (2001). The brain metabolite kynurenic acid is a noncompetitive antagonist of alpha7 nicotinic acetylcholine receptors. Journal of Neuroscience, 21(19), 7463-7473. [Link]
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Wikipedia. (n.d.). Nicotinic agonist. [Link]
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Duran-Villegas, B. A., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [Link]
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Duran-Villegas, B. A., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. PubMed Central. [Link]
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Boatman, P. D., et al. (2008). Nicotinic acid receptor agonists. Journal of Medicinal Chemistry, 51(24), 7653-7662. [Link]
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ResearchGate. (n.d.). A summary of the major molecular targets known for kynurenic acid, with... [Link]
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International Journal of Innovative Research in Technology. (2023). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. [Link]
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MDPI. (2021). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. [Link]
-
Vecsei, L., et al. (2019). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. PubMed Central. [Link]
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Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]
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PMC. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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Wang, J., et al. (2019). Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists. PubMed Central. [Link]
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PMC. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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Jenkins, L., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 99. [Link]
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Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]
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An In-depth Technical Guide to 3-(4-Fluorophenyl)picolinic Acid: Synthesis, Properties, and Potential Applications
A Note on the Subject: Information regarding the specific discovery and extensive history of 3-(4-Fluorophenyl)picolinic acid is not widely available in peer-reviewed literature, suggesting it may be a novel research chemical or a specialized intermediate. This guide, therefore, synthesizes information on closely related picolinic acid derivatives and established synthetic methodologies to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Part 1: Introduction and Chemical Profile
This compound is a heterocyclic aromatic compound featuring a picolinic acid scaffold substituted with a 4-fluorophenyl group at the 3-position. Picolinic acid and its derivatives are a significant class of compounds in medicinal chemistry and agrochemical research due to their diverse biological activities. The introduction of a fluorophenyl group can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing metabolic stability and binding affinity to biological targets.
Chemical Structure:
Caption: Chemical Identity of this compound.
Part 2: Retrosynthetic Analysis and Proposed Synthesis
While a specific documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed utilizing modern cross-coupling methodologies. The key strategic bond disconnection is between the pyridine and the fluorophenyl ring, suggesting a palladium-catalyzed cross-coupling reaction as the pivotal step.
Retrosynthetic Approach
A logical retrosynthetic analysis points towards a Suzuki-Miyaura or Negishi cross-coupling reaction between a functionalized pyridine and a fluorophenylboronic acid (or organozinc reagent).
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This proposed protocol utilizes a commercially available 3-bromopicolinic acid ester and 4-fluorophenylboronic acid.
Step-by-Step Methodology:
-
Esterification of 3-Bromopicolinic Acid:
-
To a solution of 3-bromopicolinic acid (1.0 eq) in methanol (10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromopicolinate.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 3-bromopicolinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, for example, a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of a base, such as 2M sodium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-fluorophenyl)picolinate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified methyl 3-(4-fluorophenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Caption: Putative mechanism of action as a synthetic auxin herbicide.
Medicinal Chemistry Applications
Picolinic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anti-viral, and anti-cancer agents. The pyridine nitrogen and the carboxylic acid moiety can act as a bidentate chelating agent for various metal ions, which can be crucial for their biological activity.
The introduction of the 4-fluorophenyl group could enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity. For example, various fluorophenyl-containing compounds have shown promise as kinase inhibitors in cancer therapy. [1]
Part 4: Conclusion and Future Directions
This compound represents an intriguing but underexplored molecule within the broader class of picolinic acid derivatives. Based on established synthetic methodologies, its preparation is feasible through modern cross-coupling reactions. While its specific biological profile remains to be elucidated, its structural features suggest potential applications in both agrochemical and medicinal chemistry.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening in herbicide and various disease models would be essential to uncover its potential utility. Structure-activity relationship (SAR) studies, comparing its activity to other isomers and derivatives, would provide valuable insights for the design of more potent and selective compounds.
References
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PubChem. Emd-50929 | C12H8FNO2. [Link]
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Shi, R., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC, NIH. [Link]
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ChemWhat. 3-(4-FLUOROPHENYL)-5-PYRIDINECARBOXYLIC ACID CAS#: 364064-17-5. [Link]
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ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. [Link]
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Feng, Y., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC, NIH. [Link]
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MDPI. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. [Link]
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]
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Methodological & Application
Synthesis Protocol for 3-(4-Fluorophenyl)picolinic acid: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, robust, and field-tested protocol for the synthesis of 3-(4-Fluorophenyl)picolinic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromopicolinic acid and 4-fluorophenylboronic acid. This document offers in-depth explanations of the experimental choices, a step-by-step methodology, and expected outcomes to guide researchers, scientists, and drug development professionals in the successful preparation of this important compound.
Introduction
Picolinic acid derivatives are a significant class of compounds in pharmaceutical and agrochemical research, often serving as key intermediates in the synthesis of bioactive molecules.[1] The introduction of a fluorinated phenyl group at the 3-position of the picolinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and bioavailability. This compound, in particular, is a crucial precursor for the development of novel therapeutics and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[3] This protocol leverages the efficiency of the Suzuki-Miyaura coupling to provide a reliable and scalable synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the palladium-catalyzed cross-coupling of 3-bromopicolinic acid with 4-fluorophenylboronic acid, as depicted below:
Scheme 1: Synthesis of this compound via Suzuki-Miyaura cross-coupling.
Methodology and Experimental Choices
The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound. Herein, we provide the rationale behind our choices:
-
Starting Materials: 3-Bromopicolinic acid is chosen as the electrophilic partner due to the higher reactivity of the carbon-bromine bond in the oxidative addition step of the catalytic cycle compared to a carbon-chlorine bond. 4-Fluorophenylboronic acid is a commercially available and stable nucleophilic partner.
-
Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is employed. This combination is known to be highly effective for the Suzuki coupling of challenging substrates like bromopyridines, as it promotes both the oxidative addition and reductive elimination steps.[4][5]
-
Base: Potassium phosphate (K₃PO₄) is used as the base. It is effective in promoting the transmetalation step of the catalytic cycle by activating the boronic acid.[2][3]
-
Solvent: A mixture of 1,4-dioxane and water is used as the solvent system. Dioxane is an excellent solvent for the organic reagents, while the presence of water is often beneficial for the Suzuki-Miyaura coupling, aiding in the dissolution of the base and facilitating the catalytic cycle.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Bromopicolinic acid | 202.01 | 1.01 g | 5.0 | 1.0 |
| 4-Fluorophenylboronic acid | 139.92 | 0.84 g | 6.0 | 1.2 |
| Palladium(II) acetate | 224.50 | 22.5 mg | 0.1 | 0.02 |
| SPhos | 410.53 | 82.1 mg | 0.2 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.12 g | 10.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 20 mL | - | - |
| Water (degassed) | - | 5 mL | - | - |
Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopicolinic acid (1.01 g, 5.0 mmol), 4-fluorophenylboronic acid (0.84 g, 6.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium phosphate (2.12 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and adjust the pH to ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[6]
-
Expected Results and Characterization
The expected product, this compound, is a white to off-white solid. The yield of the reaction is typically in the range of 70-85% after purification.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 8.65 (dd, J = 4.8, 1.6 Hz, 1H), 8.05 (dd, J = 8.0, 1.6 Hz, 1H), 7.75-7.65 (m, 3H), 7.35 (t, J = 8.8 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.5, 162.0 (d, J = 245.5 Hz), 148.0, 145.5, 139.0, 134.0 (d, J = 3.2 Hz), 131.0 (d, J = 8.3 Hz), 126.0, 116.0 (d, J = 21.6 Hz).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₉FNO₂ [M+H]⁺: 218.0612; found: 218.0615.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
3-Bromopicolinic acid and 4-fluorophenylboronic acid are irritants. Avoid inhalation and contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of fresh palladium catalyst and ligand. Properly degas the reaction mixture. |
| Insufficiently dried glassware | Oven-dry all glassware before use. | |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature slightly. Monitor the reaction closely. |
| Ineffective base | Ensure the base is finely powdered and dry. | |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
| Product is insoluble | Adjust the pH of the aqueous layer during workup to ensure the carboxylic acid is protonated and soluble in the organic solvent. |
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Workflow
Caption: The experimental workflow for the synthesis of this compound.
References
- Benchchem. A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.com. Accessed January 18, 2026.
- Wikipedia. Suzuki reaction. En.wikipedia.org. Accessed January 18, 2026.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Mdpi.com. Published May 9, 2017.
- ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- SpringerLink. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Link.springer.com. Published July 1, 2002.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Mdpi.com. Published October 25, 2021.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.com. Accessed January 18, 2026.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yonedalabs.com. Accessed January 18, 2026.
- PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Ncbi.nlm.nih.gov. Published January 26, 2007.
- Google Patents. Picolinic acid recovery. Patents.google.com. Accessed January 18, 2026.
- PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Ncbi.nlm.nih.gov. Published December 1, 2021.
- Benchchem. Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification. Benchchem.com. Accessed January 18, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chem.libretexts.org.
- MDPI. Solubility and Crystallization Studies of Picolinic Acid. Mdpi.com. Published February 24, 2023.
- Organic Syntheses. picolinic acid hydrochloride. Orgsu.org. Accessed January 18, 2026.
- PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Ncbi.nlm.nih.gov. Published July 14, 2022.
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- University of Wisconsin-Madison. Appendix I. Chem.wisc.edu. Accessed January 18, 2026.
- Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. Accessed January 18, 2026.
- RSC Publishing. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Rsc.org. Accessed January 18, 2026.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Tcichemicals.com. Accessed January 18, 2026.
- PMC. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Ncbi.nlm.nih.gov. Published April 5, 2017.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Youtube.com. Published March 29, 2025.
- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Pubmed.ncbi.nlm.nih.gov. Published October 27, 2005.
- FooDB. Showing Compound Picolinic acid (FDB022926). Foodb.ca.
- University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Chem.wisc.edu.
- RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Pubs.rsc.org. Published January 1, 2021.
- ChemicalBook. 2-Picolinic acid(98-98-6) 1H NMR spectrum. Chemicalbook.com. Accessed January 18, 2026.
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Application Notes and Protocols for 3-(4-Fluorophenyl)picolinic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 3-Aryl Picolinic Acid Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, integral to a significant number of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone of drug design. When functionalized with a carboxylic acid at the 2-position, forming picolinic acid, and further substituted with an aryl group at the 3-position, a versatile and promising molecular architecture emerges. This guide focuses on a specific, yet broadly applicable member of this class: 3-(4-Fluorophenyl)picolinic acid .
The strategic incorporation of a 4-fluorophenyl group is a common tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The fluorine atom's high electronegativity and small size can significantly alter the molecule's electronic distribution and lipophilicity.
While extensive literature on the specific biological activities of this compound is not yet widespread, its structural motifs are present in numerous biologically active compounds, including enzyme inhibitors.[1] Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes, suggesting that novel picolinates like the one discussed herein are fertile ground for the discovery of new therapeutic agents.[1][2]
This document provides a comprehensive guide for researchers, offering detailed protocols for the synthesis, characterization, and potential biological evaluation of this compound. The protocols are designed to be self-validating and are grounded in established chemical principles, providing a solid foundation for its application in drug discovery programs.
Synthesis and Characterization
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling an aryl boronic acid with a halo-pyridine derivative.[3][4][5] The general strategy involves the coupling of a commercially available 3-halopicolinic acid ester with 4-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Detailed Synthetic Protocol: Two-Step Synthesis of this compound
This protocol outlines a reliable two-step procedure starting from methyl 3-bromopicolinate.
Step 1: Suzuki-Miyaura Coupling
-
Reaction: Methyl 3-bromopicolinate + 4-Fluorophenylboronic acid → Methyl 3-(4-fluorophenyl)picolinate
-
Rationale: This step establishes the core carbon-carbon bond between the pyridine and phenyl rings. The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient catalytic turnover. A base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.
Experimental Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromopicolinate (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add a degassed solvent system, typically a 2:1 mixture of toluene and ethanol.
-
In a separate flask, prepare a 2 M aqueous solution of sodium carbonate (Na₂CO₃) and degas it by bubbling with an inert gas.
-
Add the degassed Na₂CO₃ solution (2.0 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-(4-fluorophenyl)picolinate.
Step 2: Ester Hydrolysis
-
Reaction: Methyl 3-(4-fluorophenyl)picolinate → this compound
-
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved using a strong base like sodium hydroxide in a mixture of water and a co-solvent to ensure solubility.[6][7][8] Acidification then protonates the carboxylate to yield the final product.
Experimental Procedure:
-
Dissolve the purified methyl 3-(4-fluorophenyl)picolinate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq.) to the solution and stir at room temperature or gently heat to 50 °C.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid (HCl).
-
A precipitate of this compound should form. If not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 130-150 °C (by analogy to similar compounds) |
| ¹H NMR | Expect aromatic protons in the range of 7.0-8.5 ppm. The fluorine coupling to the aromatic protons on the fluorophenyl ring should be observable. |
| ¹³C NMR | Expect signals for the carboxylic acid carbon (~165-175 ppm) and aromatic carbons. |
| Mass Spectrometry | m/z = 218.06 [M+H]⁺ |
Hypothesized Biological Applications: Kinase Inhibition
The 3-aryl pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the overall planar structure can fit into the ATP-binding pocket of many kinases. The 4-fluorophenyl group can form favorable interactions within the hydrophobic regions of the active site.
Based on these structural features, it is hypothesized that This compound may act as an inhibitor of one or more protein kinases . Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer and inflammatory disorders.[9][10][11][12] Therefore, this compound represents a valuable starting point for a kinase inhibitor discovery program.
Proposed Target Class: Tyrosine Kinases
Many successful kinase inhibitors target the tyrosine kinase family. The structural features of this compound are consistent with those of some known tyrosine kinase inhibitors.
Caption: Workflow for the synthesis and application of this compound.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Target protein kinase (e.g., a tyrosine kinase)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for medicinal chemistry research. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. While its potential as a kinase inhibitor is a primary hypothesis, the versatility of the 3-aryl picolinic acid motif suggests that it could be explored for a variety of other biological targets. Future work should focus on screening this compound against a broad panel of kinases and other enzymes to identify specific targets. Subsequent structure-activity relationship (SAR) studies can then be initiated to optimize its potency and selectivity, ultimately leading to the development of novel therapeutic candidates.
References
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
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Journal of the American Chemical Society. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. [Link]
-
Drug Design, Development and Therapy. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Archiv der Pharmazie. (2019). Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. [Link]
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The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
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PubChem. 3-Phenylbutyric acid. [Link]
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PubChem. Phenylpropiolic Acid. [Link]
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PubChem. 3-Hydroxypicolinic Acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organic Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
Molecules. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. [Link]
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MaChemGuy. (2014). Hydrolysis of Esters. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2005). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. [Link]
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Common Organic Chemistry. Ester to Acid - Common Conditions. [Link]
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Dalton Transactions. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. [Link]
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Chemical Science. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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Materials. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
Physical Chemistry Chemical Physics. (2025). An NMR crystallographic characterisation of solid (+)-usnic acid. [Link]
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Organic Chemistry Frontiers. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. [Link]
-
Materials. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
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Application Notes & Protocols: 3-(4-Fluorophenyl)picolinic Acid as a Bidentate Ligand for Novel Metal Complexes
Introduction: Picolinic acid and its derivatives represent a cornerstone class of N,O-bidentate chelating agents in coordination chemistry. Their ability to form stable, often five-membered chelate rings with a wide array of metal ions has made them invaluable in fields ranging from catalysis to medicinal chemistry.[1][2][3] The strategic introduction of a fluorophenyl group at the 3-position of the pyridine ring, yielding 3-(4-Fluorophenyl)picolinic acid, is a deliberate modification designed to modulate the electronic properties, lipophilicity, and steric profile of the resulting metal complexes. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence the physicochemical properties, crystal packing, and biological activity of the final coordination compounds.[4][5]
This guide provides an in-depth exploration of this compound as a ligand. It is designed for researchers in inorganic chemistry, materials science, and drug development, offering detailed protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization methodologies, and insights into their potential applications.
Section 1: The Ligand: Synthesis and Characterization
The foundation of any study in coordination chemistry is the pure, well-characterized ligand. This section details a robust method for the synthesis of this compound and the analytical techniques required to confirm its identity and purity.
Physicochemical Properties
A summary of the key properties of the target ligand is presented below.
| Property | Value | Source/Note |
| Chemical Formula | C₁₂H₈FNO₂ | [6] |
| Molecular Weight | 217.20 g/mol | [6][7] |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not widely reported; requires experimental determination. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol. | [8] |
| CAS Number | 1192608-90-4 | [6] |
Proposed Synthesis of this compound
A highly effective and modular route for synthesizing this ligand is the Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The proposed reaction couples 3-bromopicolinic acid with 4-fluorophenylboronic acid.
Caption: Proposed Suzuki coupling workflow for ligand synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopicolinic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to dissolve the reactants upon heating (approx. 40 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under the inert atmosphere.
-
Scientist's Note: The Pd(0) catalyst is essential for the catalytic cycle of the Suzuki coupling. Maintaining an oxygen-free environment is critical to prevent its oxidation to the inactive Pd(II) state.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of ~4-5 using 1M HCl. This will precipitate the carboxylic acid product.
-
Isolation: Filter the resulting precipitate through a Büchner funnel, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure this compound.
Ligand Characterization
Confirm the identity and purity of the synthesized ligand using the following methods:
-
¹H NMR: The spectrum should show distinct aromatic proton signals for both the pyridine and fluorophenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Confirm the presence of 12 distinct carbon signals corresponding to the molecular structure.
-
FT-IR Spectroscopy: Look for a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight (m/z = 217.20 for [M]⁺ or 218.20 for [M+H]⁺ in ESI-MS).
Section 2: Synthesis of Metal Complexes
This compound acts as a bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms.[2][9] This chelation forms a stable five-membered ring, which is entropically favored.
Caption: Workflow for the comprehensive characterization of metal complexes.
Spectroscopic and Analytical Techniques
FT-IR Spectroscopy: This is the primary method to confirm coordination. The key is to compare the spectrum of the complex with that of the free ligand.
| Vibration | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Rationale for Shift |
| ν(C=O) Carboxylate | ~1710 | ~1600-1650 | The C=O double bond character decreases upon coordination to the metal ion, shifting the stretch to a lower frequency. [1] |
| ν(C=N) Pyridine | ~1580 | ~1600 (slight shift) | A small positive or negative shift indicates the involvement of the pyridine nitrogen in coordination. [10] |
| ν(M-O) / ν(M-N) | N/A | ~400-600 | The appearance of new bands in the far-IR region is direct evidence of metal-ligand bond formation. [1] |
UV-Visible Spectroscopy: For complexes of transition metals like Co(II), Ni(II), and Cu(II), UV-Vis spectroscopy provides valuable information about the d-d electronic transitions, which are indicative of the coordination geometry. [10][11]
| Metal Ion | Typical Geometry | Expected Absorption Bands (nm) | Transition Assignment |
|---|---|---|---|
| Cu(II) | Distorted Octahedral | Broad band ~600-900 | ²Eg → ²T₂g |
| Ni(II) | Octahedral | ~350-400, ~550-650, ~900-1100 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g |
| Co(II) | Octahedral | ~450-550, ~1100-1200 | ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴T₂g |
Magnetic Susceptibility: Measuring the magnetic moment helps determine the number of unpaired electrons and further supports the geometry assigned from UV-Vis data. [10][11]
Structural Analysis
Single Crystal X-Ray Diffraction (XRD): This is the definitive method for determining the solid-state structure. [2][12]Growing suitable single crystals can be achieved by slow evaporation of a dilute solution of the complex in a solvent like DMF or ethanol. XRD analysis provides precise information on:
-
Bond lengths and angles.
-
The coordination number and geometry of the metal center.
-
The overall molecular structure and crystal packing.
-
The presence and role of coordinated or lattice solvent molecules. [13]
Section 4: Potential Applications
The unique combination of a picolinate chelating core and a fluorophenyl moiety suggests several promising applications for these metal complexes.
-
Pharmaceuticals and Drug Development: Metal complexes are widely explored as therapeutic agents. [3][14]The presence of the fluorophenyl group can enhance lipophilicity, potentially improving cell membrane permeability. The complexation may also lead to novel mechanisms of action compared to the free ligand. Potential areas include:
-
Herbicidal Activity: Picolinic acid derivatives are a major class of synthetic auxin herbicides. [5][17]The specific 3-(4-fluorophenyl) substitution could be explored to develop new, potent, and selective herbicides.
-
Catalysis: The well-defined coordination sphere and redox activity of transition metal complexes make them suitable for catalyzing a variety of organic transformations.
-
Materials Science: The ability of these complexes to self-assemble into ordered structures could be exploited in the design of coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or optical properties. [12]
References
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
- A Study of Metal Complexes of 2 - Picolinic Acid. ProQuest.
- Lever, Lewis, and Nyholm : 1006. Metal Complexes of Picolinic Acid N-Oxide. RSC Publishing.
- A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH.
- Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity.
- Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
- Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry.
- transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. Bulletin of the Chemical Society of Ethiopia.
- Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O.
- The X‐ray diffraction (XRD) crystal geometry of (a) Zn(II) and (b) Ni(II) complexes with the atom labeling.
- Synthesis and Characterization of New Picolinate Metal Complexes.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- Metal Complexes for Therapeutic Applic
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Pharmaceutical Applications of Metal Complexes and Derived M
- 4-(3-Fluorophenyl)picolinic acid | 1214349-18-4. BLD Pharm.
- Picolinic acid. Wikipedia.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
- 4-(4-Fluorophenyl)picolinic acid 1214388-36-9 wiki. Guidechem.
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Application Notes & Protocols: Suzuki Coupling of 3-Halopicolinic Acids
Introduction: Strategic Importance of Substituted Picolinic Acids
Picolinic acid scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely functionalize the pyridine ring is critical for tuning molecular properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures from readily available starting materials.[1][2]
This guide provides an in-depth examination of the Suzuki coupling as applied to 3-halopicolinic acids. We will delve into the mechanistic nuances, address the specific challenges posed by this substrate class, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Matter: The Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][3] Understanding this cycle is paramount for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopicolinic acid, forming a Pd(II) complex. The reactivity of the halide is crucial here, with the bond strength order being C-I < C-Br < C-Cl, making iodides the most reactive and chlorides the least.[2]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, making the transfer more efficient.[4][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]
Key Experimental Parameters & Causality
The success of coupling a 3-halopicolinic acid hinges on the careful selection of several key parameters. The inherent properties of the substrate—namely the acidic proton of the carboxylic acid and the coordinating nitrogen of the pyridine ring—present unique challenges that must be addressed.
The "Pyridyl Problem" and Catalyst Inhibition
Pyridine-containing substrates are notoriously challenging in cross-coupling reactions.[7][8] The lone pair on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. Furthermore, the carboxylic acid can be deprotonated by the base, and the resulting carboxylate can also bind to the palladium, inhibiting catalysis.[9]
Mitigation Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed.[4][6] These ligands stabilize the Pd(0) state, promote rapid oxidative addition and reductive elimination, and sterically hinder the coordination of the pyridine nitrogen or carboxylate, thus preserving the catalyst's activity.[4]
Choice of Palladium Precatalyst
The Role of the Base
The base plays multiple crucial roles in the Suzuki coupling:
-
It reacts with the palladium(II) halide complex formed after oxidative addition.[4]
-
It neutralizes the acidic proton of the picolinic acid.
An excess of base (typically 2-3 equivalents) is required to account for the acidic substrate. The choice of base is a balance; strong bases like Cs₂CO₃ or K₃PO₄ are very effective at promoting the reaction but can cause hydrolysis of ester functionalities if present.[9] Milder bases like K₂CO₃ may be suitable for more sensitive substrates.
Solvent Systems
Aprotic polar solvents are commonly used. 1,4-Dioxane, toluene, or dimethylformamide (DMF), often with the addition of water, are standard choices.[4] The aqueous phase can be crucial for dissolving the inorganic base (like K₃PO₄) and facilitating the formation of the active boronate species.[6] Rigorous degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols and Workflows
The following protocols are generalized procedures that should serve as a robust starting point. Optimization for specific substrates is always recommended.
General Experimental Workflow
A typical workflow involves careful preparation, execution under an inert atmosphere, and systematic workup and purification.
Protocol 1: Coupling of 3-Bromopicolinic Acid with an Arylboronic Acid
This protocol is suitable for the more reactive bromo- and iodo-picolinic acids.
Materials:
-
3-Bromopicolinic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopicolinic acid, the arylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Add the degassed 1,4-dioxane and water via syringe.[10]
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Cool the reaction to room temperature. Dilute with 20 mL of water and carefully acidify to pH ~4-5 with 1M HCl to protonate the picolinic acid product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Coupling of 3-Chloropicolinic Acid (A Challenging Substrate)
Coupling of aryl chlorides requires more active catalytic systems due to the strength of the C-Cl bond.
Materials:
-
3-Chloropicolinic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
SPhos Precatalyst (G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Toluene (4 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Follow steps 1-3 from Protocol 1, using 3-chloropicolinic acid, the SPhos precatalyst, and K₃PO₄ as the base.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction to 110 °C and stir vigorously for 12-24 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification. The acidification step is critical for ensuring the product is extractable into the organic phase.
Comparative Data and Troubleshooting
The choice of conditions can significantly impact reaction efficiency. The following table provides a summary of typical conditions and expected outcomes.
| Halide (X in 3-X-picolinic acid) | Typical Catalyst | Typical Base | Temp (°C) | Typical Time (h) | Reactivity/Notes |
| Iodo (I) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 80-90 | 1-6 | High. Most reactive, often goes to completion quickly with standard catalysts. |
| Bromo (Br) | Pd(dppf)Cl₂, XPhos Precat. | K₂CO₃, K₃PO₄ | 90-100 | 4-16 | Moderate. The most common and reliable substrate for general use. |
| Chloro (Cl) | SPhos/XPhos Precat., Palladacycles | K₃PO₄, CsF | 100-120 | 12-24 | Low. Requires highly active catalysts with bulky, electron-rich ligands.[11] |
Troubleshooting Common Issues:
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous degassing. Use a fresh bottle of catalyst or a more active precatalyst system (e.g., switch from Pd(dppf)Cl₂ to an SPhos-based system for chlorides). Increase temperature.
-
-
Protodeboronation (Boronic acid is consumed but replaced by -H):
-
Cause: Presence of excess water or acidic impurities; slow transmetalation.
-
Solution: Use anhydrous solvents (if possible with a soluble base like CsF). Ensure the base is sufficiently strong. Use a higher concentration to favor the bimolecular coupling reaction.
-
-
Formation of Homo-coupled Byproducts (R-R):
-
Cause: Oxygen contamination leading to side reactions.
-
Solution: Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.
-
-
Difficult Purification:
-
Cause: The product is zwitterionic or highly polar.
-
Solution: During workup, carefully adjust the pH. Acidifying to ~4-5 ensures the picolinic acid is in its neutral carboxylic acid form, which is more soluble in organic solvents like ethyl acetate.
-
Conclusion
The Suzuki-Miyaura coupling of 3-halopicolinic acids is a powerful synthetic tool, but its successful application requires a nuanced understanding of the underlying mechanism and the specific challenges posed by the substrate. By selecting appropriate state-of-the-art catalysts, bulky ligands, and optimized base/solvent systems, researchers can effectively overcome issues of catalyst inhibition and low reactivity. The protocols and insights provided in this guide offer a solid foundation for the development of robust and scalable syntheses of valuable 3-substituted picolinic acid derivatives.
References
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023-02-07).
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Myers, Chem 115.
- Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Use of Base Metals in Suzuki Coupling. Wordpress.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015-12-22). ResearchGate.
- Suzuki cross-coupling reaction. (2020-02-13). YouTube.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025-04). ResearchGate.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed.
- Do carboxylic acids interfere with Suzukis?. (2021-12-29). Reddit.
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- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Fluorophenyl)picolinic Acid in Agrochemical Research
I. Introduction and Scientific Context
Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, a cornerstone of modern chemical weed management for decades.[1][2][3] Commercialized herbicides such as picloram and clopyralid have demonstrated the robustness of the picolinic acid scaffold in controlling a wide spectrum of broadleaf weeds.[2][4] The mode of action for this chemical family is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of regulated plant growth processes.[2]
The introduction of an aryl substituent onto the picolinic acid core has been a fruitful strategy in the discovery of new herbicidal molecules with improved efficacy and novel properties.[2][5] The specific placement and electronic nature of substituents on the phenyl ring can profoundly influence the molecule's interaction with auxin co-receptors, such as the F-box protein AFB5, thereby modulating its biological activity.[6]
This document provides a detailed guide to the potential application of 3-(4-Fluorophenyl)picolinic acid , a specific analogue, in agrochemical research. While extensive public data on this exact molecule is limited, its structural features—a picolinic acid core with a C-3 coupled fluorophenyl group—position it as a compelling candidate for investigation as a synthetic auxin herbicide. The fluorine atom at the 4-position of the phenyl ring is a common bioisostere in agrochemical design, often enhancing metabolic stability and binding affinity.
These notes are designed to provide researchers with a scientifically grounded framework for the synthesis, screening, and mechanistic evaluation of this compound, drawing upon established methodologies for analogous compounds.[1][7][8]
II. Proposed Synthesis Pathway
The most direct and versatile method for synthesizing 3-aryl picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, a plausible and efficient route involves the coupling of a 3-halopicolinate ester with 4-fluorophenylboronic acid, followed by ester hydrolysis.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 3-bromopicolinate
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Suzuki-Miyaura Coupling: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromopicolinate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq). b. Add a degassed 10:1 mixture of 1,4-dioxane and water. c. Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. e. Wash the organic layer sequentially with water and brine. f. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product (Methyl 3-(4-fluorophenyl)picolinate) by flash column chromatography on silica gel.
-
Ester Hydrolysis: a. Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water. b. Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitored by TLC). c. Remove the organic solvent (THF) under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. e. A precipitate of this compound should form. Collect the solid by vacuum filtration. f. Wash the solid with cold water and dry under vacuum to yield the final product.
III. Postulated Mechanism of Action: Synthetic Auxin
Picolinic acid herbicides act by mimicking the plant hormone auxin.[2] At elevated concentrations, these synthetic auxins bind to the auxin co-receptor complex, which consists of an F-box protein (like TIR1 or AFB5) and an Aux/IAA transcriptional repressor.[6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor derepresses Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of early auxin-responsive genes (e.g., GH3, SAUR, IAA families).[6][12] This leads to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.
IV. Experimental Protocols for Agrochemical Evaluation
The following protocols provide a tiered approach to evaluating the herbicidal potential of this compound, from high-throughput primary screening to whole-plant assays and mechanistic studies.
Protocol 2: Primary Screening - Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a rapid and sensitive method to detect auxin-like activity and general phytotoxicity.[7]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose, Agar, MES buffer
-
This compound stock solution in DMSO
-
Sterile petri dishes (100 mm)
-
70% ethanol, 1% sodium hypochlorite solution
Step-by-Step Procedure:
-
Seed Sterilization: a. Place Arabidopsis seeds in a 1.5 mL microfuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet seeds by centrifugation and remove ethanol. d. Add 1 mL of 1% sodium hypochlorite solution and incubate for 8-10 minutes with occasional mixing. e. Pellet seeds and rinse 4-5 times with sterile deionized water.[13] f. Resuspend seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark.
-
Plate Preparation: a. Prepare sterile MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.7). b. Autoclave and cool to ~50°C. c. Add this compound stock solution to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only control. d. Pour ~25 mL of medium into each sterile petri dish and allow to solidify.
-
Assay Execution: a. Place 10-15 sterile, stratified seeds in a line on the surface of the agar in each plate. b. Seal the plates with breathable tape and place them vertically in a growth chamber (22°C, 16h light/8h dark cycle). c. After 7-10 days, remove the plates and scan them using a flatbed scanner. d. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: a. Calculate the average root length and standard deviation for each concentration. b. Express root growth as a percentage of the DMSO control. c. Plot the percentage of root growth inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit root growth by 50%).
Protocol 3: Secondary Screening - Whole Plant Pre- and Post-Emergence Assays
This protocol assesses the compound's efficacy on whole plants under more realistic application scenarios.[14][15][16]
Materials:
-
Test plant species (e.g., broadleaf weeds like Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf); and a grass species like Setaria faberi (giant foxtail) for selectivity testing).
-
Pots or trays filled with standard potting mix.
-
Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
This compound formulated as a solution or suspension.
Step-by-Step Procedure:
-
Plant Preparation: a. For pre-emergence testing, fill pots with soil and sow seeds of the target species at the appropriate depth. b. For post-emergence testing, sow seeds and allow plants to grow to the 2-4 true leaf stage.
-
Herbicide Application: a. Prepare a range of application rates for the test compound (e.g., 50, 100, 250, 500 g a.i./ha). Include an untreated control and a commercial standard (e.g., Picloram). b. Pre-emergence: Within 24 hours of sowing, spray the soil surface of the pots using the track sprayer.[14] c. Post-emergence: Spray the foliage of the emerged seedlings until runoff.[14] d. Place all pots in a greenhouse under controlled conditions (temperature, light, humidity) and water as needed, avoiding washing the herbicide off the foliage in post-emergence tests initially.
-
Evaluation: a. At 14 and 21 days after treatment (DAT), visually assess the plants for phytotoxicity. b. Use a rating scale from 0% to 100%, where 0% is no visible injury and 100% is complete plant death. c. For a more quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: a. Calculate the average percent injury and biomass reduction for each treatment. b. Determine the GR₅₀ value (the dose required to cause a 50% reduction in growth/biomass) by plotting the response against the application rate.
| Parameter | Pre-Emergence | Post-Emergence |
| Objective | Evaluate effect on seed germination and seedling emergence. | Evaluate effect on established seedlings. |
| Application Timing | Immediately after planting, before weed emergence.[16] | On actively growing weeds (2-4 leaf stage).[14] |
| Typical Weeds Controlled | Small-seeded annuals. | Broadleaf weeds. |
| Key Observation | Emergence failure, stunting of emerged seedlings. | Epinasty, chlorosis, necrosis, death. |
Protocol 4: Mechanism of Action - RT-qPCR Analysis of Auxin-Responsive Genes
This protocol confirms if the herbicidal activity is mediated through the auxin signaling pathway by measuring changes in the expression of key marker genes.[6][12][17]
Materials:
-
Arabidopsis thaliana seedlings (7-10 days old, grown in liquid MS medium).
-
This compound.
-
RNA extraction kit (e.g., Trizol or column-based kit).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (IAA1, GH3.2) and a reference gene (Actin2).
-
Real-time PCR instrument.
Step-by-Step Procedure:
-
Treatment and Sampling: a. Grow Arabidopsis seedlings in liquid MS medium. b. Treat the seedlings with this compound at a concentration known to cause a physiological response (e.g., 10 µM). Include a DMSO control. c. Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen samples according to the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): a. Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers for a target gene, and diluted cDNA. b. Run the reactions in a real-time PCR cycler. c. Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control and normalized to the reference gene.
V. Data Presentation and Interpretation
Systematic recording of quantitative data is essential for structure-activity relationship (SAR) studies and lead compound selection.
Table 1: Example Data Summary for Herbicidal Activity
| Compound ID | Structure | A. thaliana Root IC₅₀ (µM) | A. retroflexus Post-Emergence GR₅₀ (g/ha) | S. faberi Post-Emergence GR₅₀ (g/ha) |
| 3-(4-F-Ph)-PA | (Image/ChemDraw) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Picloram (Std.) | (Image/ChemDraw) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound X | (Image/ChemDraw) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
A low IC₅₀ value in the root assay indicates high intrinsic activity. A low GR₅₀ value against target weeds combined with a high GR₅₀ value against a crop or non-target species (like a grass) would indicate desirable efficacy and selectivity.
VI. Conclusion
This compound is a structurally logical candidate for agrochemical research within the well-validated class of synthetic auxin herbicides. The protocols outlined in this document provide a comprehensive framework for its synthesis and evaluation. By systematically applying these bioassays, researchers can determine its phytotoxicity, herbicidal efficacy, spectrum of activity, and confirm its mechanism of action. This structured approach will enable a robust assessment of its potential as a novel crop protection agent.
VII. References
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
-
RT-qPCR gene expression analysis of auxin response genes for Chrysanthemum genotypes C17 and C18 at time points V1 and T2/V2. (n.d.). ResearchGate. [Link]
-
RT-qPCR expression analyses of early auxin response genes. (n.d.). ResearchGate. [Link]
-
Quantitative RT-PCR analysis of auxin-related genes identified by RNA-seq analysis and OsPIN genes in WT, lpa1 and e19. (n.d.). ResearchGate. [Link]
-
Quantitative RT-PCR analysis of expression of the auxin-related genes in GhERF12-overexpression transgenic Arabidopsis seedlings. (2013). PLOS ONE. [Link]
-
Selected genes for expression analysis by RT-qPCR in response to auxin. (n.d.). ResearchGate. [Link]
-
How to Test Herbicides at Forest Tree Nurseries. (n.d.). USDA Forest Service. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). ResearchGate. [Link]
-
Testing for and Deactivating Herbicide Residues. (2025). Pacific Northwest Extension. [Link]
-
Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua. (2022). Frontiers in Microbiology. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). National Center for Biotechnology Information. [Link]
-
Protocol for Identifying, Evaluating, and Using New Herbicides. (n.d.). Bureau of Land Management. [Link]
-
The root growth inhibition activity tests against Arabidopsis thaliana... (n.d.). ResearchGate. [Link]
-
Synthetic method of 3,4-substituted 2-picolinic acid. (n.d.). Google Patents.
-
The Suzuki Reaction. (n.d.). Harvard University. [Link]
-
Arabidopsis root transformation assays. (n.d.). Purdue University. [Link]
-
Preemergence Herbicide Application Timings: Pros and Cons. (2020). Iowa State University Extension and Outreach. [Link]
-
A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. (2011). The Plant Journal. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. [Link]
-
Early Arabidopsis root hair growth stimulation by pathogenic strains of Pseudomonas syringae. (2015). Annals of Botany. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). Chem. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing the Biological Activity of 3-(4-Fluorophenyl)picolinic Acid
For: Researchers, scientists, and drug development professionals
Introduction
3-(4-Fluorophenyl)picolinic acid is a synthetic molecule with potential biological activities stemming from its structural similarity to other bioactive picolinic acid derivatives. Picolinic acid, an endogenous metabolite of tryptophan, and its analogs have been implicated in a wide array of physiological and pharmacological processes, including immune modulation, neuroprotection, and antimicrobial effects.[1] The introduction of a fluorophenyl group to the picolinic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel biological activities and therapeutic applications.
This comprehensive guide provides a suite of detailed application notes and protocols for researchers to investigate the biological activity of this compound. The assays described herein are designed to enable a multi-faceted exploration of the compound's mechanism of action, from direct target engagement to cellular signaling and phenotypic outcomes. This document is structured to empower researchers with the foundational knowledge and practical methodologies to characterize this and similar small molecules.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible assay development. While specific experimental data for this compound is not extensively available, we can infer some properties from related compounds. Picolinic acid is a white solid with high solubility in water.[2][3][4][5] The addition of a fluorophenyl group is expected to increase its lipophilicity.
Table 1: Physicochemical Properties of Picolinic Acid and a Related Compound
| Property | Picolinic Acid | 5-(4-fluorophenyl)pyridine-3-carboxylic acid |
| Molecular Weight | 123.11 g/mol | 217.20 g/mol |
| Melting Point | 136-138 °C | Not available |
| Water Solubility | 960 mg/mL at 20 °C | Not available |
| logP | 0.72 | 2.1 |
Data sourced from PubChem.[2][6]
Recommendations for Handling and Solubilization:
-
Initial Solubilization: Due to the anticipated moderate lipophilicity, it is recommended to first attempt to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aqueous Dilutions: For most cell-based assays, the DMSO stock should be serially diluted in the appropriate aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Solubility Testing: Before initiating large-scale screening, it is advisable to perform a simple solubility test at the highest intended assay concentration in the final assay buffer to check for precipitation.
Section 1: Target Engagement and Validation
A critical first step in characterizing a bioactive compound is to confirm its direct interaction with a cellular target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a physiological context.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature.[7] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[8][9]
Caption: CETSA experimental workflow.
This protocol provides a general framework for performing a CETSA experiment. Optimization of cell type, compound concentration, and temperature range will be necessary.
-
Cell Culture and Treatment:
-
Culture the selected cell line to approximately 80-90% confluency.
-
Harvest and resuspend the cells in fresh culture medium to a density of 10-20 x 10^6 cells/mL.
-
Treat the cell suspension with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[10]
-
-
Heating Step:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer with mechanical disruption.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[10]
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions to ensure equal loading.
-
Analyze the abundance of the target protein in the soluble fractions by Western blot or other protein quantification methods like ELISA or mass spectrometry.[10]
-
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the relative amount of soluble protein as a function of temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.[10] The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the treated and control samples (ΔTm) is a measure of the extent of stabilization.
Section 2: Elucidating Cellular Mechanisms of Action
Once target engagement is confirmed, the next step is to investigate the downstream cellular pathways affected by this compound. Based on the known activities of other picolinic acid derivatives, the NF-κB signaling pathway is a plausible target.[1] Additionally, given that many small molecules exert their effects through G protein-coupled receptors (GPCRs), assays for GPCR activation are also included.
NF-κB Signaling Pathway Assays
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation.[11] Its activation involves the translocation of NF-κB dimers from the cytoplasm to the nucleus.
This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements.
Caption: NF-κB Luciferase Reporter Assay Workflow.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
To investigate inhibitory activity, pre-incubate with the compound for 1-2 hours before adding a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα).
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.[12]
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[13]
-
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[12]
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
For inhibition studies, plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HCS provides a more direct, image-based measurement of NF-κB translocation from the cytoplasm to the nucleus.
-
Cell Seeding and Treatment:
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI or Hoechst).[15]
-
-
Image Acquisition and Analysis:
-
The primary output is the ratio of nuclear to cytoplasmic fluorescence intensity of the NF-κB signal.
-
An increase in this ratio indicates NF-κB translocation.
-
Plot the nuclear-to-cytoplasmic ratio against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.[16]
G Protein-Coupled Receptor (GPCR) Activation Assays
GPCRs are a large family of transmembrane receptors that are common drug targets. Their activation can be monitored by measuring the intracellular accumulation of second messengers.
This assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium.[18]
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the GPCR of interest in a 96- or 384-well black, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a suitable buffer, often containing probenecid to prevent dye leakage.[19]
-
Incubate for 30-60 minutes at 37°C.[19]
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject a solution of this compound at various concentrations and continue to monitor the fluorescence signal in real-time.[20]
-
-
The data is typically expressed as the change in relative fluorescence units (RFU) over time.
-
The peak fluorescence intensity following compound addition is proportional to the amount of intracellular calcium released.
-
Plot the peak RFU against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[18][20]
This assay is used for Gs- and Gi-coupled GPCRs, which respectively stimulate or inhibit the production of cyclic AMP (cAMP).
-
Cell Seeding and Treatment:
-
Seed cells expressing the GPCR of interest in a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable level of cAMP.
-
Add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.[22][23]
-
Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.[21]
Section 3: Phenotypic and Functional Assays
This section outlines assays to assess the broader biological effects of this compound, such as its potential as an enzyme inhibitor or a herbicide.
In Vitro Enzyme Inhibition Assay
Given that many picolinic acid derivatives exhibit enzyme inhibitory activity, a general biochemical assay can be employed to screen for such effects.[24]
-
Assay Preparation:
-
Prepare solutions of the purified target enzyme, its substrate, and a serial dilution of this compound in an optimized assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, add the enzyme and the various concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate for 15-30 minutes to allow for binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a microplate reader.
-
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[25][26][27]
Herbicidal Activity Assay (Root Growth Inhibition)
Picolinic acid derivatives are a known class of synthetic auxin herbicides.[28] A simple and effective way to screen for herbicidal activity is to measure the inhibition of root growth in a model plant species like Arabidopsis thaliana.
-
Plate Preparation:
-
Prepare agar plates containing plant growth medium and a range of concentrations of this compound.
-
-
Seed Germination and Transfer:
-
Sterilize and germinate seeds of the chosen plant species on a control plate.
-
Transfer seedlings with a consistent root length to the treatment plates.
-
-
Incubation and Measurement:
-
Incubate the plates vertically in a growth chamber for several days.
-
Measure the length of the primary root.
-
-
Calculate the percent root growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Statistical analysis, such as ANOVA followed by Tukey's test, can be used to determine significant differences between treatment groups.[4][29][30]
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the initial characterization of this compound. By systematically applying these assays, researchers can gain valuable insights into the compound's target engagement, mechanism of action, and potential therapeutic or agrochemical applications. The data generated from these studies will be crucial for guiding further optimization and development of this and related picolinic acid derivatives.
References
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2023).
- Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement. (n.d.). BenchChem.
- Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening. (2012). PLoS ONE.
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2011). Journal of Biomolecular Screening.
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2020). Bio-protocol.
- Automated analysis of NF-κB nuclear translocation kinetics in high-throughput screening. (2012). PLoS ONE.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
- In-cell Western Assays for IC50 Determin
- Experimental procedures for in vivo and ex vivo CETSA. (2019). Scientific Reports.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. (n.d.). PerkinElmer.
- CETSA. (n.d.). Pelago Bioscience.
- High content, high-throughput screening for small molecule inducers of NF-κB transloc
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual.
- Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2012). Journal of Visualized Experiments.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2023). Journal of the Royal Society Interface.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments.
- IMPROVED RESPONSE RATIO FOR NF-κB INHIBITION ANALYSIS USING NEW LUCIFERASE REPORTER. (n.d.).
-
5-(4-fluorophenyl)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
- Help with determining IC50 for enzyme inhibitors. (2023). Reddit.
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Assay Guidance Manual.
- Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. (2013). British Journal of Pharmacology.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules.
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Picolinic acid. (n.d.). PubChem. Retrieved from [Link]
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- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices.
- How do I analyse my luciferase data? (2018).
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picolinic acid. (n.d.). webbook.nist.gov. Retrieved from [Link]
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- A Simple End-point Calcium Assay Using a Green Fluorescent Indic
- Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2023). bioRxiv.
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011). Journal of Medicinal Chemistry.
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Application Notes and Protocols: 3-(4-Fluorophenyl)picolinic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Picolinic Acids in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl motif, in particular, is a common feature in numerous approved drugs. When coupled with the picolinic acid scaffold, a privileged structure known for its coordinating properties and ability to participate in various biological interactions, the resulting 3-(4-fluorophenyl)picolinic acid emerges as a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the creation of C-C bonds[1][2]. Furthermore, we will explore its potential as a precursor in the synthesis of bioactive amides, a common functional group in many pharmaceuticals.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[3][4]. This approach is particularly well-suited for the synthesis of this compound from readily available starting materials: a 3-halopicolinic acid derivative and (4-fluorophenyl)boronic acid.
Reaction Scheme:
Sources
Application Notes and Protocols for the Biological Screening of 3-(4-Fluorophenyl)picolinic Acid
Abstract
This document provides a comprehensive guide for the initial biological characterization of 3-(4-Fluorophenyl)picolinic acid, a novel compound with limited publicly available data on its bioactivity. Recognizing the necessity for a structured and logical screening process in early-stage drug discovery, we present a tiered approach. This strategy begins with fundamental physicochemical and cytotoxicity profiling, progresses to broad-based phenotypic screening to uncover potential biological effects, and culminates in robust methods for target deconvolution and validation. The protocols detailed herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure the generation of reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of new chemical entities.
Introduction: A Rational Approach to Characterizing Novel Chemical Entities
The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is fraught with challenges, the first of which is to understand its biological activity. This compound represents such an NCE, with a chemical structure that suggests potential biological relevance, yet lacks extensive characterization in the scientific literature. Therefore, a systematic and unbiased screening cascade is paramount to unveiling its pharmacological profile.
This guide eschews a rigid, one-size-fits-all template in favor of a flexible, multi-tiered screening strategy. This approach is designed to efficiently identify and validate the biological effects of this compound, starting with broad, high-content assays and progressively narrowing the focus to specific molecular targets and mechanisms of action. The causality behind each experimental choice is explained, providing the user with not just a set of instructions, but a deeper understanding of the drug discovery process.
Tier 1: Foundational Profiling - Physicochemical Properties and Cytotoxicity
Before embarking on complex biological assays, it is critical to establish the foundational properties of the test compound. These initial studies ensure the compound's suitability for in vitro testing and provide a baseline for interpreting subsequent results.
Aqueous Solubility and Stability
Rationale: Poor aqueous solubility is a common reason for compound failure in biological assays, leading to precipitation and inaccurate concentration-response curves. Similarly, compound instability can result in a loss of active material over the course of an experiment. This protocol aims to determine the kinetic solubility of this compound in a biologically relevant buffer.
Protocol: Kinetic Solubility Assessment using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well, ensuring the final DMSO concentration is ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
General Cytotoxicity Assessment
Rationale: Determining the cytotoxic potential of a compound is essential to distinguish between targeted pharmacological effects and non-specific toxicity. The following protocol uses a common resazurin-based assay to measure cell viability.
Protocol: Cell Viability Assay (e.g., using resazurin)
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the CC50 (half-maximal cytotoxic concentration) using a non-linear regression model.
| Parameter | Value | Interpretation |
| Kinetic Solubility (PBS) | TBD | Defines the maximum concentration for use in aqueous-based biological assays. |
| CC50 (HeLa cells) | TBD | Indicates the concentration at which the compound induces 50% cell death. |
| CC50 (A549 cells) | TBD | Provides a comparative measure of cytotoxicity across different cell lines. |
Tier 2: Phenotypic Screening - Uncovering Biological Activity
Phenotypic screening involves testing a compound in complex biological systems, such as cells, to identify a desired change in phenotype without a priori knowledge of the target. This approach is particularly useful for novel compounds like this compound.
High-Content Imaging for Cellular Phenotyping
Rationale: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify subtle phenotypic changes induced by the compound.
Protocol: Cell Painting Assay
-
Cell Seeding and Treatment: Seed U2OS cells in a 384-well, optically clear bottom plate. After 24 hours, treat the cells with this compound at various concentrations for 24-48 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well across different fluorescent channels.
-
Image Analysis: Use image analysis software to segment the cells and extract a wide range of features (e.g., nuclear size and shape, mitochondrial texture, and cytoskeletal organization).
-
Data Analysis: Compare the feature profiles of treated cells to vehicle controls to identify significant phenotypic changes.
Pathway-Focused Reporter Gene Assays
Rationale: To gain initial insights into the potential mechanism of action, a panel of reporter gene assays can be used to assess the compound's effect on key signaling pathways implicated in various diseases.
Protocol: NF-κB Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with this compound for a predefined period (e.g., 6 hours).
-
Pathway Activation: Stimulate the cells with a known activator of the NF-κB pathway, such as tumor necrosis factor-alpha (TNFα).
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the results from treated cells to those of vehicle-treated controls to determine if the compound inhibits or activates the NF-κB pathway.
Caption: A tiered approach to the biological screening of novel compounds.
Tier 3: Target Deconvolution - Identifying the Molecular Target
If this compound demonstrates a consistent and interesting phenotype in Tier 2 assays, the next critical step is to identify its direct molecular target(s).
Affinity Chromatography-Mass Spectrometry
Rationale: This method involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Protocol: Immobilization and Pulldown
-
Compound Immobilization: Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from a cell line that showed a response in the phenotypic assays.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads to identify specific binding partners.
Tier 4: Target Validation and Mechanistic Studies
Once a putative target is identified, it is essential to validate the interaction and elucidate the compound's mechanism of action.
Biophysical Binding Assays
Rationale: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between the compound and the purified target protein and to quantify the binding affinity.
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Response Measurement: Monitor the change in the SPR signal, which is proportional to the mass of the compound binding to the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
In Vitro Functional Assays
Rationale: If the identified target is an enzyme, a functional assay is required to determine if the compound modulates its activity.
Protocol: Enzyme Inhibition Assay (Generic)
-
Reaction Setup: In a microplate, combine the purified enzyme, its substrate, and any necessary co-factors in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase) and incubate for a set period at the optimal temperature.
-
Signal Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: A potential mechanism of action for this compound.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial biological screening of this compound. By following this tiered approach, researchers can efficiently move from a compound of unknown activity to one with a well-defined phenotypic profile, a validated molecular target, and a clear mechanism of action. The data generated will be crucial for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
Due to the novelty of this compound, specific references for this compound are not available. The protocols described are based on well-established methodologies in the field of drug discovery and chemical biology. For further reading on the principles and techniques discussed, the following resources are recommended:
-
Principles of Drug Discovery. (2022). Nature Reviews Drug Discovery. [Link]
-
The Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. [Link]
-
High-Content Screening. (2021). Nature Reviews Methods Primers. [Link]
-
Thermal Proteome Profiling. (2018). Nature Protocols. [Link]
-
Surface Plasmon Resonance (SPR). (n.d.). Cytiva. [Link]
Application Note: Quantitative Analysis of 3-(4-Fluorophenyl)picolinic Acid using HPLC-UV and LC-MS/MS
Introduction
3-(4-Fluorophenyl)picolinic acid is a pyridinecarboxylic acid derivative of significant interest in pharmaceutical research and development due to its structural motifs, which are common in bioactive molecules. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, quality control, and stability testing.
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The methodologies are designed to be specific, accurate, and reproducible, adhering to the principles outlined in international regulatory guidelines.
Physicochemical Properties
Understanding the physicochemical properties of the analyte is fundamental to rational method development. This compound shares properties with its isomers. For the closely related isomer, 5-(4-fluorophenyl)pyridine-3-carboxylic acid, the key properties are:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈FNO₂ | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| LogP (Computed) | 2.1 | [1] |
| Appearance | White to off-white solid | [2][3] |
| Acidity (pKa) | Carboxylic acid group imparts acidic properties | [2] |
The presence of a carboxylic acid group makes the compound's solubility and chromatographic retention highly dependent on pH. The fluorophenyl and pyridine rings provide a strong chromophore for UV detection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This stability-indicating Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound in bulk drug substance and formulated products. The method effectively separates the active ingredient from potential degradation products.
Principle of the Method
The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.[4] An acidic mobile phase is employed to suppress the ionization of the picolinic acid's carboxyl group, ensuring its protonated, less polar form, which leads to better retention and sharp, symmetrical peak shapes on the non-polar C18 column.[5] Quantification is achieved by measuring the UV absorbance at the analyte's maximum absorption wavelength (λmax) and comparing it to a calibration curve prepared from reference standards.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol: HPLC-UV
3.3.1 Reagents and Materials
-
This compound Reference Standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.
-
Orthophosphoric Acid (H₃PO₄): AR grade.
-
Water: Deionized or HPLC grade.
-
Syringe Filters: 0.22 or 0.45 µm, PTFE or nylon.
3.3.2 Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size (e.g., XBridge, Phenomenex) |
| Mobile Phase | 0.025 M KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or determined λmax)[6] |
| Run Time | 10 minutes |
3.3.3 Solution Preparation
-
Mobile Phase: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas. Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards (5-150 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of the 50:50 ACN:water diluent and sonicate for 15 minutes to dissolve.[7] Cool to room temperature and dilute to the mark. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]
Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[8]
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution from degradants |
| Linearity | R² ≥ 0.999 over the concentration range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0% |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)[8] |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, pH, mobile phase composition |
Stability-Indicating Study
To establish the method as stability-indicating, forced degradation studies must be performed.[9]
-
Acid Degradation: Sample in 0.1 N HCl at 60 °C for 4 hours.[9]
-
Base Degradation: Sample in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry powder at 105 °C for 24 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.
The chromatograms should demonstrate that the main analyte peak is well-resolved from any degradation products formed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in biological matrices, an LC-MS/MS method is recommended.
Principle of the Method
This method couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interference from matrix components.
Experimental Workflow: Method Development & Validation
Caption: LC-MS/MS Method Development and Validation Workflow.
Detailed Protocol: LC-MS/MS
4.3.1 Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Agilent 6495) |
| Column | C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI, Positive or Negative (to be optimized) |
| MRM Transition | To be determined experimentally (e.g., for [M+H]⁺: 218.1 → Product Ion) |
4.3.2 Sample Preparation (for Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rcf for 10 minutes.[10]
-
Inject: Transfer the supernatant to an autosampler vial for injection.
4.3.3 Note on Derivatization For challenging carboxylic acids that exhibit poor retention or ionization, chemical derivatization can be employed.[11] Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to improve reversed-phase retention and enhance ionization efficiency, though this adds complexity to the sample preparation process.[12] For this compound, direct analysis is often sufficient.
Conclusion
The analytical methods detailed in this note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in a quality control environment, offering simplicity and accuracy. For bioanalytical applications or trace-level quantification requiring superior sensitivity and specificity, the LC-MS/MS method is the preferred choice. Proper method validation according to regulatory guidelines is essential before implementation for any intended purpose.
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11378949, Emd-50929. Retrieved from [Link]
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Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
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R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]
- Liu, A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
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Mawatari, K., Tanikawa, Y., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]
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Bosco, M. C., et al. (1990). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 525(2), 335-345. Retrieved from [Link]
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MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences, 24(13), 10983. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]
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Springer. (2020). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 412, 5665–5676. Retrieved from [Link]
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MDPI. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 27(19), 6667. Retrieved from [Link]
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Mawatari, K., Tanikawa, Y., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Retrieved from [Link]
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Embrapa. (2023). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International, 172, 113175. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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Del Rio, D., et al. (2013). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 57(8), 1398-1408. Retrieved from [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. 17(3). Retrieved from [Link]
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Longdom Publishing. (2015). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Journal of Pharmaceutical Care & Health Systems, 2(2). Retrieved from [Link]
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- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)picolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will delve into the common challenges encountered, primarily focusing on the widely used Suzuki-Miyaura cross-coupling pathway, and provide actionable, evidence-based solutions to improve your reaction yields and product purity.
The synthesis of 3-aryl picolinic acids is a critical transformation in medicinal chemistry. However, the unique electronic properties of the pyridine ring can introduce significant challenges compared to standard biaryl couplings. This guide provides a structured approach to overcoming these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and corrective actions.
Q1: My Suzuki-Miyaura coupling reaction has a low yield or fails to reach completion. What are the primary causes and how can I improve the outcome?
This is the most common issue encountered. Low conversion is typically rooted in one of four areas: the catalyst system, substrate stability, reaction conditions, or competing side reactions.
A1: Systematic Troubleshooting for Low Coupling Yield
-
Evaluate Your Catalyst System: The combination of palladium precursor and ligand is paramount, especially for the electronically less-activated C-3 position of the pyridine ring.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expertise & Causality: 3-Halopyridines are poorer substrates for oxidative addition compared to their 2- and 4-isomers due to less favorable electronic activation by the nitrogen atom.[1] Therefore, a more electron-rich and sterically bulky phosphine ligand is required to facilitate this rate-determining step. Ligands like SPhos, XPhos, and P(t-Bu)₃ form highly active, low-coordinate Pd(0) species that readily engage with the aryl halide.
-
Recommended Action: Screen a panel of modern catalysts and ligands. A reliable starting point is a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand.
Catalyst/Ligand Combination Typical Loading (mol%) Rationale & Use Case Pd(OAc)₂ / SPhos 1-5% Pd, 2-10% Ligand Excellent for electron-neutral or -deficient aryl chlorides and bromides. A robust starting point.[2] Pd₂(dba)₃ / XPhos 1-3% Pd, 2-6% Ligand Highly active system, effective at lower temperatures for sensitive substrates. Pd(OAc)₂ / PCy₃ 2-5% Pd, 4-10% Ligand Good for aryl triflates and sterically hindered substrates.[3] PEPPSI-IPr 2-5% An air-stable Pd-NHC precatalyst, often effective when phosphine ligands fail.[4] -
-
Assess Boronic Acid Stability (Protodeboronation): (4-Fluorophenyl)boronic acid can degrade under reaction conditions, especially in the presence of water and base, leading to the formation of fluorobenzene. This is a major pathway for yield loss.[4]
-
Expertise & Causality: Protodeboronation is the cleavage of the C-B bond by a proton source. The rate of this side reaction increases with temperature and water content.
-
Recommended Action:
-
Use a Boronic Ester: Convert the boronic acid to its neopentyl glycol or pinacol ester. These are significantly more stable and less prone to protodeboronation.
-
Use Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are easy to handle and resist protodeboronation. They are activated under the reaction conditions to release the nucleophilic aryl group.[2]
-
Minimize Water: While some water can be beneficial, use anhydrous solvents and freshly dried reagents where possible.
-
-
-
Optimize Base and Solvent: The base activates the boronic acid for transmetalation, and its choice can dramatically influence the reaction outcome.[3]
-
Expertise & Causality: The base forms a boronate salt (e.g., [ArB(OH)₃]⁻), which is more nucleophilic and readily transfers its aryl group to the palladium center.[5] Stronger, non-nucleophilic bases like K₃PO₄ are often superior for challenging couplings as they promote this step without degrading the catalyst or substrates.
-
Recommended Action: If using K₂CO₃ yields poor results, switch to a stronger base.
Base Solvent Temperature (°C) Comments K₂CO₃ Dioxane/H₂O 80-100 Standard conditions, but may be insufficient for 3-halopyridines. K₃PO₄ Dioxane, Toluene, or THF 80-110 Often provides higher yields for difficult couplings. Can be run under anhydrous or aqueous conditions.[2] Cs₂CO₃ Dioxane or DMF 60-100 A strong, soluble base. Very effective but more expensive. -
-
Visualize the Troubleshooting Process:
Q2: I'm observing a significant amount of dehalogenated starting material (methyl picolinate). How can I suppress this side reaction?
A2: Minimizing Dehalogenation
Dehalogenation is a common side reaction where the halide on your starting material is replaced by a hydrogen atom. [4]
-
Mechanism: After oxidative addition of the 3-halopicolinate to Pd(0), the resulting Pd(II) complex can react with a hydride source. Reductive elimination then releases the dehalogenated product. Hydride sources can include trace water, the solvent (especially alcohols or THF), or even the base. [4]* Preventative Measures:
-
Use Anhydrous Solvents: Thoroughly dry your solvents (e.g., dioxane, toluene) before use.
-
Avoid Amine Bases: Amines can be a source of hydrides. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Lower Reaction Temperature: Dehalogenation can become more prominent at higher temperatures. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80°C instead of 110°C).
-
Increase Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can favor the desired transmetalation pathway over competing side reactions.
-
Q3: The final hydrolysis (saponification) of my ester intermediate is slow or leads to decomposition. What are the optimal conditions?
A3: Ensuring Efficient and Clean Hydrolysis
The conversion of the methyl or ethyl picolinate ester to the final carboxylic acid is a critical last step.
-
Expertise & Causality: Picolinate esters can be hydrolyzed under basic or acidic conditions. Basic hydrolysis (saponification) is most common. The proximity of the pyridine nitrogen can influence the reactivity of the ester. Overly harsh conditions (high temperatures, high concentrations of base) can lead to decarboxylation or other degradation pathways.
-
Recommended Protocol:
-
Dissolve the picolinate ester in a mixture of methanol (or ethanol) and water (e.g., 3:1 v/v).
-
Add 2-4 equivalents of LiOH or NaOH. LiOH is often preferred as it can lead to cleaner reactions.
-
Stir the reaction at room temperature to 40°C. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 2-12 hours).
-
Once complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to the isoelectric point of the picolinic acid (typically pH 3-4) to precipitate the product. [6] 5. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which starting material is better: a 3-bromo- or 3-chloro-picolinate ester?
The choice involves a trade-off between reactivity and cost. The general reactivity order for the halide in Suzuki couplings is I > Br > OTf >> Cl. [5]A 3-bromo-picolinate will be significantly more reactive than its 3-chloro counterpart, generally requiring milder conditions and lower catalyst loadings. However, chloro-arenes are often less expensive and more widely available. If you are struggling with a 3-chloro substrate, switching to the 3-bromo analogue is a very effective strategy to improve yield.
Q2: How do I effectively monitor the reaction progress?
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a solvent system like 30-50% ethyl acetate in hexanes. The starting materials (halopicolinate and boronic acid) and the product ester will have different Rf values. The final acid product will likely streak or remain at the baseline in this system unless a more polar eluent (with acetic acid) is used.
-
LC-MS: This is the most reliable method. It allows you to track the disappearance of starting materials and the appearance of the product, while also identifying potential side products by their mass.
Q3: Can I run this reaction "neat" or without solvent?
While some Suzuki couplings can be performed under solvent-free conditions, it is not recommended for this particular synthesis. A solvent is crucial for ensuring homogeneity, controlling the reaction temperature, and solubilizing the base and catalyst complex. The use of well-established solvent systems like dioxane/water or toluene is highly advised for reproducibility and scalability. [7]
Appendix A: Recommended Experimental Protocol
This benchmark protocol is a robust starting point for the synthesis of this compound via a Suzuki-Miyaura coupling followed by hydrolysis.
Step 1: Suzuki-Miyaura Coupling - Methyl 3-(4-fluorophenyl)picolinate
-
Reagent Setup: To an oven-dried flask under an inert atmosphere (N₂ or Argon), add methyl 3-bromopicolinate (1.0 equiv), (4-fluorophenyl)boronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction by LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Step 2: Saponification - this compound
-
Hydrolysis Setup: Dissolve the purified methyl 3-(4-fluorophenyl)picolinate (1.0 equiv) in a mixture of THF and water (3:1).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 equiv).
-
Reaction: Stir at room temperature until LC-MS analysis confirms the complete consumption of the starting ester.
-
Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add 1M HCl with stirring to adjust the pH to ~3.5. A white precipitate should form.
-
Filtration: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to afford the final product.
Appendix B: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Cravotto, G., et al. (2011). The Suzuki–Miyaura reaction in propylene carbonate as a green solvent. Molecules. [Link]
-
Shi, R., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
-
Thayer, A. M. (2012). Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. Biocatalysis and Biotransformation. [Link]
-
Wikipedia. (2024). Picolinic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses. [Link]
-
Zhang, Y., et al. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ACS Publications. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University Chemistry Department. [Link]
- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- CN105153024A. (2015). Synthetic method of 3,4-substituted 2-picolinic acid.
-
Guillaumet, G., et al. (2002). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
- Clauson-Kaas, N., & Renk, E. F. (1966). Processes for the production of picolinic acid derivatives. U.S.
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry. [Link]
- Weisgerber, C. A. (1951). Picolinic acid recovery. U.S.
-
Pretorius, L., & van der Westhuizen, J. H. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
Weibel, J. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
- Barton, J. M. (1993). Process for the preparation of 2,3-pyridinedicarboxylic acids from 3-(2-imidazolin-2-yl)picolinic acids. U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support resource for 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important synthetic intermediate. As a substituted picolinic acid, this molecule presents unique purification hurdles stemming from its physicochemical properties. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired purity specifications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My isolated product is an off-white or tan solid, but the literature reports a white solid. What causes this discoloration and how can I remove it?
Answer: Discoloration in the crude or purified this compound is typically due to two main sources: residual palladium catalyst from cross-coupling reactions (a common synthetic route) or the presence of minor, highly conjugated organic impurities.
-
Causality: Suzuki or Stille coupling reactions, often used to form the C-C bond between the pyridine and phenyl rings, utilize palladium catalysts. Even at trace levels (ppm), residual palladium can impart a gray, tan, or black color to the final product. Oxidized organic byproducts can also be highly colored.
-
Troubleshooting Steps:
-
Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal (typically 1-2% w/w). Stir the hot mixture for 15-30 minutes. The charcoal will adsorb the colored impurities and residual catalyst.
-
Filtration: Perform a hot filtration through a pad of Celite® or a similar filter aid to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization of the product on the filter.
-
Recrystallization: Proceed with the recrystallization of the clarified filtrate as detailed in the protocols below.
-
Silica Gel Plug: If discoloration persists, dissolving the material in a suitable solvent (e.g., dichloromethane) and passing it through a short plug of silica gel can effectively remove baseline impurities that may be colored. Elute with the same solvent and then concentrate the filtrate for recrystallization.
-
Question 2: I am experiencing poor recovery after recrystallization. How can I optimize the solvent system?
Answer: Poor recovery is almost always a result of suboptimal solvent selection, where the product is either too soluble at low temperatures or not soluble enough at high temperatures. Given that this compound is an amphiphilic molecule with a polar carboxylic acid/pyridine head and a nonpolar fluorophenyl tail, single-solvent systems are often inefficient.
-
Expert Insight: The key is to find a solvent or solvent pair that fully dissolves the compound when hot but causes it to crash out with minimal solubility when cold. For a molecule like this, a polar protic solvent paired with water, or a moderately polar solvent paired with a nonpolar anti-solvent, is often effective.
-
Workflow for Solvent System Optimization:
Caption: Workflow for Recrystallization Solvent Selection.
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate, then allow it to cool slowly.
-
Isopropanol (IPA)/Heptane: A similar approach using IPA as the primary solvent and heptane as the anti-solvent.
-
Dichloromethane (DCM)/Hexane: Best for removing more polar impurities. Dissolve in DCM at room temperature and add hexane until cloudy, then warm gently to clarify before cooling.
-
Question 3: My HPLC analysis shows poor peak shape (tailing) for the main product. What is causing this and how can I fix it?
Answer: Peak tailing for an acidic compound like this compound on a standard C18 column is a classic sign of secondary interactions with the silica support. The acidic silanol groups on the silica surface can interact with the basic nitrogen of the pyridine ring, causing tailing.
-
Mechanistic Explanation: This ion-exchange interaction is a secondary retention mechanism that broadens peaks.[1] The fluorophenyl group also offers unique interactions (dipole, π-π) that can be leveraged for better chromatography.[1]
-
Troubleshooting HPLC Method:
-
Lower Mobile Phase pH: Add a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the silanol groups on the stationary phase and the pyridine nitrogen on your analyte, minimizing the unwanted ionic interaction.
-
Add a Competing Base: A low concentration of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites.
-
Switch to a Different Stationary Phase: A Pentafluorophenyl (PFP) column is an excellent alternative to C18 for this type of analyte. PFP phases provide different selectivity mechanisms, including π-π and dipole-dipole interactions, which can significantly improve peak shape and resolution from closely related impurities.[1]
-
| Parameter | C18 Column Issue | PFP Column Solution |
| Primary Interaction | Hydrophobic | Mixed-Mode (Hydrophobic, π-π, Dipole) |
| Peak Shape Issue | Tailing due to silanol interaction | Symmetrical peaks due to alternative retention |
| Mobile Phase Tip | Use 0.1% Formic Acid to suppress ionization | Standard acidified mobile phase works well |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent parts: picolinic acid and a fluorophenyl group.
| Property | Estimated Value / Characteristic | Rationale & References |
| Appearance | White to off-white solid | Picolinic acid is a white solid.[2] |
| Melting Point | >140 °C (Expected) | Picolinic acid melts at 136-138 °C.[2] The larger, rigid fluorophenyl group will likely increase the melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (Ethanol, Methanol, DMSO). | Picolinic acid itself is highly soluble in water, but the large, hydrophobic 4-fluorophenyl group will significantly decrease aqueous solubility.[3][4][5] |
| pKa | ~5.0 | The pKa of the parent picolinic acid is around 5.3.[5] The electron-withdrawing nature of the fluorophenyl group may slightly lower this value. |
Q2: What are the most common impurities I should expect from the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. Assuming a Suzuki coupling between a 3-halopicolinic acid derivative and 4-fluorophenylboronic acid, the following impurities are common:
-
Unreacted Starting Materials: 3-halopicolinic acid and 4-fluorophenylboronic acid.
-
Homocoupling Products: 4,4'-Difluorobiphenyl (from the boronic acid) and a bipyridyl species (from the halopyridine).
-
Protodeboronation Product: Fluorobenzene, formed by the loss of the boronic acid group.
-
Isomeric Impurities: If the starting 3-halopicolinic acid contains other isomers, these will carry through the reaction.
Caption: Common Impurity Profile from a Suzuki Coupling Route.
Q3: What are the recommended storage conditions for this compound?
Like most carboxylic acids, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Protect it from light and moisture to prevent potential degradation. While generally stable, long-term storage at elevated temperatures or humidity is not recommended.
Experimental Protocols
Protocol 1: High-Recovery Recrystallization
This protocol uses a co-solvent system of ethanol and water, which is effective for balancing the polarity of the molecule.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum volume of 95% ethanol required to dissolve the solid at reflux. This ensures the solution is saturated.
-
Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated charcoal. Re-heat the mixture to reflux for 15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a fluted filter paper or a pad of Celite® to remove the charcoal or any insoluble material.
-
Anti-Solvent Addition: Re-heat the clear filtrate to a gentle boil. Slowly add hot deionized water dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove any residual ethanol.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Preparative Column Chromatography
This protocol is designed to remove less polar impurities, such as homocoupled byproducts.
-
Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). Wet the column with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Less polar impurities like 4,4'-difluorobiphenyl will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A common gradient would be to slowly increase the percentage of ethyl acetate. Adding 0.5-1% acetic acid to the mobile phase can improve the chromatography by keeping the product protonated and preventing streaking on the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
L. F. G. Martins, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available: [Link]
-
R. A. Bawa, et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available: [Link]
-
A. D. M. Ramos, et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Available: [Link]
-
MDPI. (2023). Peer Review of "Solubility and Crystallization Studies of Picolinic Acid". Available: [Link]
-
Y. Zhang, et al. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. Available: [Link]
- C. A. Grob & F. Ostermayer. (1966). Process for the production of new picolinic acid derivatives. Google Patents.
-
L. Wang, et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available: [Link]
-
K. Mawatari, et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Available: [Link]
-
A. F. G. de Oliveira, et al. (2012). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Available: [Link]
-
Wikipedia. (n.d.). Picolinic acid. Available: [Link]
-
ResearchGate. (2023). Chromatograms obtained with picolinic acid. Available: [Link]
-
D. P. G. Hamrapurkar, et al. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available: [Link]
-
H. Cui, et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available: [Link]
- CN105153024A. (2015). Synthetic method of 3,4-substituted 2-picolinic acid. Google Patents.
-
ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available: [Link]
-
PubChem. (n.d.). Picolinic acid. Available: [Link]
-
S. Bhattacharya, et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr. Available: [Link]
-
Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride. Available: [Link]
-
C. Chen, et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Available: [Link]
-
P. R. Salunkhe, et al. (2012). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available: [Link]
-
D. S. Bell. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available: [Link]
- T. C. Johnson, et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
-
A. Liu, et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. Available: [Link]
-
Chemister.ru. (n.d.). picolinic acid. Available: [Link]
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Technical Support Center: Synthesis of 3-Aryl Picolinic Acids
Welcome to the technical support center for the synthesis of 3-aryl picolinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic routes and troubleshoot the side reactions that are frequently encountered. 3-Aryl picolinic acids are a vital class of compounds, often serving as key intermediates in pharmaceuticals and functional materials. However, their synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, is not without its challenges. This document provides in-depth, experience-based insights to help you optimize your reactions, maximize yields, and minimize impurities.
Common Synthetic Routes at a Glance
The construction of the C-C bond between the pyridine ring and the aryl group is most often accomplished via transition metal-catalyzed cross-coupling reactions. The primary methods include:
-
Suzuki-Miyaura Coupling: Reaction of a halopicolinic acid (or its ester) with an arylboronic acid or ester. This is often the method of choice due to the commercial availability and relative stability of boronic acids.[1]
-
Stille Coupling: Involves the coupling of a halopicolinic acid with an organostannane reagent. While effective, the toxicity of tin reagents is a significant drawback.[2]
-
Direct C-H Arylation: An increasingly popular method that couples a picolinic acid with an aryl halide, activating a C-H bond on the pyridine ring directly. This approach is atom-economical but can present challenges with regioselectivity.[3]
-
Decarboxylative Cross-Coupling: Utilizes a substituted picolinic acid that undergoes decarboxylation to facilitate coupling with an aryl halide.[4][5]
Each of these methods involves a catalytic cycle, typically with palladium, that includes oxidative addition, transmetalation, and reductive elimination steps.[6][7] Side reactions can occur at any of these stages, leading to a range of undesirable byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Problem 1: Low or No Conversion of Starting Halopicolinic Acid
Q: My Suzuki-Miyaura reaction has stalled. TLC analysis shows mostly unreacted 3-bromo-picolinic acid, even after extended reaction time. What are the likely causes?
A: This is a common issue that typically points to a problem with the catalyst's activity or the reaction conditions. Here are the primary culprits and troubleshooting steps:
-
Cause A: Inactive Catalyst. The active Pd(0) species is prone to oxidation or decomposition, especially if the reaction is not properly degassed.[8] Additionally, the choice of ligand is critical for stabilizing the catalyst and facilitating the oxidative addition step, which is often rate-determining.[] The Lewis basic nitrogen of the pyridine ring can also bind to the palladium center, inhibiting reactivity.[10]
-
Solution:
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ (e.g., from Pd(OAc)₂), consider using a commercially available, air-stable Pd(II) precatalyst. Buchwald precatalysts, for example, are designed to generate the active Pd(0) species cleanly and efficiently in the reaction mixture.[8]
-
Optimize the Ligand: For electron-poor heteroaryl chlorides or bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step.[1][11]
-
-
-
Cause B: Inappropriate Base or Solvent. The base plays multiple roles: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[12][13] If the base is too weak, too sterically hindered, or insoluble in the reaction medium, the catalytic cycle can shut down.
-
Solution:
-
Base Selection: For Suzuki couplings, a common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. If that fails, consider switching to a stronger, non-aqueous base like K₃PO₄.[] The choice of base can significantly impact the reaction's success.
-
Solvent System: A biphasic solvent system like dioxane/water or toluene/water is often effective. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and boronic acid salt. Ensure adequate stirring to facilitate phase transfer.
-
-
-
Cause C: Poor Quality Boronic Acid. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of inactive boroxines (cyclic anhydrides).
-
Solution: Use freshly purchased boronic acid or recrystallize older batches. You can also convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be purified by chromatography and is less prone to decomposition.[8]
-
Problem 2: Significant Formation of Homocoupled Byproducts
Q: My reaction produces the desired 3-aryl picolinic acid, but I am also isolating significant amounts of a biaryl byproduct derived from my arylboronic acid. How can I suppress this homocoupling?
A: Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ reacting to form Ar-Ar) is a classic side reaction, particularly in Suzuki-Miyaura couplings.[8]
-
Cause A: Presence of Oxygen. Oxygen can act as an oxidant, promoting the homocoupling of boronic acids, often mediated by Pd(II) species that may be present from an incomplete reduction of a Pd(II) precatalyst or from oxidation of Pd(0).[8][14]
-
Solution: As with low conversion issues, rigorous degassing of the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.
-
-
Cause B: High Catalyst Loading or Temperature. Excessive catalyst concentrations or high reaction temperatures can sometimes favor side reactions, including homocoupling.
-
Solution:
-
Reduce Catalyst Loading: Titrate the catalyst loading down. Often, 1-2 mol % is sufficient.
-
Lower the Temperature: If the desired reaction is known to proceed at a lower temperature, avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
-
-
Cause C: Issues with Transmetalation. If the transmetalation step is slow, the organopalladium intermediate (Ar¹-Pd-X) has more time to participate in side reactions. Homocoupling can also arise if the palladium catalyst reacts with two molecules of the organoboron reagent.
-
Solution: Ensure the base is effective and the boronic acid is of high quality. Sometimes, adding a small amount of a copper(I) co-catalyst can facilitate transmetalation and suppress homocoupling.
-
Problem 3: Formation of Protodeborylated or Protodehalogenated Byproducts
Q: I am isolating the de-borylated arene (Ar-H) and/or the de-halogenated picolinic acid as major byproducts. Why is this happening?
A: This indicates the cleavage of the C-B or C-X bond and its replacement with a C-H bond. These are known as protodeborylation and protodehalogenation, respectively.[10][15]
-
Cause A: Protodeborylation. This is the hydrolysis of the carbon-boron bond and is a very common decomposition pathway for boronic acids, especially heteroaryl boronic acids or those with electron-withdrawing groups.[8][11] The reaction is often accelerated by aqueous basic conditions and higher temperatures.
-
Solution:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or a pinacol boronate ester. These are more resistant to hydrolysis and "slowly release" the boronic acid under the reaction conditions, keeping its ambient concentration low.[15]
-
Minimize Water and Reaction Time: Use anhydrous solvents if possible, although this can make dissolving the base more difficult. Aim for reaction conditions that are efficient enough to consume the boronic acid in the desired cross-coupling pathway faster than it decomposes.
-
Choose a Milder Base: A very strong base can accelerate protodeborylation. Test different bases to find an optimal balance.
-
-
-
Cause B: Protodehalogenation. The cleavage of the carbon-halogen bond is less common but can occur, particularly with electron-rich aryl halides or under harsh conditions.
-
Solution: This side reaction often points to a need for a more active catalytic system. Using a more electron-rich, bulky ligand can accelerate the oxidative addition step, favoring the productive coupling pathway over decomposition.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for a Suzuki-Miyaura reaction and where do side reactions occur?
A1: The cycle involves three main steps: 1) Oxidative Addition , where Pd(0) inserts into the aryl-halide bond; 2) Transmetalation , where the aryl group from the boronic acid is transferred to the palladium center; and 3) Reductive Elimination , where the two aryl groups couple and are released, regenerating the Pd(0) catalyst.[7][16] Side reactions can branch off from this main cycle.
Caption: Catalytic cycle of Suzuki-Miyaura coupling showing key side reactions.
Q2: I'm considering Direct C-H Arylation to avoid preparing an organoboron reagent. What are the major challenges?
A2: Direct C-H arylation is an elegant approach, but it comes with its own set of challenges, primarily concerning regioselectivity and substrate scope.[17]
-
Regioselectivity: Picolinic acid has multiple C-H bonds. While the carboxylic acid group can act as a directing group, you may still get a mixture of products arylated at different positions (e.g., C4, C5, or C6).[17] Overcoming the deactivating effect of the pyridine nitrogen is also a significant hurdle.
-
Harsh Conditions: These reactions often require higher temperatures and specific ligands or additives (like silver or copper salts) to proceed efficiently, which can limit the functional group tolerance.[18]
-
Homocoupling of Aryl Halide: Similar to Suzuki coupling, homocoupling of the aryl halide can be a competing side reaction.
Q3: Can the picolinic acid itself decarboxylate under reaction conditions?
A3: Yes, decarboxylation is a potential side reaction, especially at elevated temperatures. In some synthetic strategies, this is used deliberately in what is known as decarboxylative coupling.[19][20] However, if it is an undesired side reaction, it leads to the formation of 3-arylpyridine instead of the desired carboxylic acid. To mitigate this, running the reaction at the lowest possible temperature for the shortest time is recommended. If decarboxylation is persistent, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and hydrolyzing it in a separate final step is a robust strategy.
Key Protocol: Suzuki-Miyaura Coupling of 3-Bromopicolinic Acid
This protocol provides a general starting point. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.
Materials:
-
3-Bromopicolinic acid
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4 mol %)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add 3-bromopicolinic acid (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a minimal amount of dioxane. Add this catalyst solution to the Schlenk flask.
-
Add 1,4-dioxane and water to the Schlenk flask to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent) with a solvent ratio of approximately 5:1 (dioxane:water).
-
Degas the resulting suspension by sparging with Argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the picolinic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the Suzuki-Miyaura synthesis of 3-aryl picolinic acids.
Data Summary: Conditions & Common Byproducts
| Reaction Type | Common Conditions | Major Side Reactions | Mitigation Strategy |
| Suzuki-Miyaura | Pd catalyst, phosphine ligand, aqueous base (K₂CO₃, K₃PO₄), dioxane/water | Homocoupling, Protodeborylation | Rigorous degassing, use boronate esters[8][15] |
| Stille | Pd catalyst, ligand (e.g., PPh₃), aprotic solvent (e.g., Toluene, THF) | Homocoupling of stannane, toxic Sn byproducts | Careful stoichiometry, fluoride workup[2] |
| Direct C-H Arylation | Pd catalyst, specific ligand, oxidant (e.g., Ag₂CO₃), high temp | Isomer formation, homocoupling of aryl halide | Use of directing groups, careful optimization[17] |
| Decarboxylative | Pd or Cu catalyst, high temperature | Incomplete decarboxylation, protodehalogenation | Optimize temperature and reaction time[19] |
References
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Li, X., Zou, D., Wu, Y., et al. (2013). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Wang, C., et al. (2015). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides.
- Chemistry LibreTexts. (2023, August 8). 12.
- The Nobel Prize Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2023, August 2). 2.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MacMillan, D. W. C., et al. (2021). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society.
- Daugulis, O., et al. (2013). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- Wikipedia. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds.
- Semantic Scholar. (n.d.). A general Pd-catalyzed decarboxylative cross-coupling reaction between aryl carboxylic acids: synthesis of biaryl compounds.
- ResearchGate. (n.d.).
- YouTube. (2020, July 18). Stille Coupling.
- Sarpong, R., & Hein, J. E. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
- Wikipedia. (n.d.). Suzuki reaction.
- Alberico, D., & Fagnou, K. (2016, December 2).
- Kananovich, D. G., et al. (2019).
- ResearchGate. (n.d.).
- Journal of Materials Chemistry A. (2016). Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Marsden, S. P., et al. (2014, December 22).
- ResearchGate. (n.d.). Copper(I)
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Organic Syntheses. (n.d.). picolinic acid hydrochloride.
- BOC Sciences. (2023, April 28).
- Daugulis, O., et al. (2012). Ligand-Enabled Triple C–H Activation Reactions: One-Pot Synthesis of Diverse 4-Aryl-2-quinolinones from Propionamides.
- PubMed Central. (2023).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- ResearchGate. (n.d.).
- PubMed. (2014, May 22). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies.
- Melen, R. L., & Perrin, L. (2026, January 12). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. nobelprize.org [nobelprize.org]
- 17. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A general Pd-catalyzed decarboxylative cross-coupling reaction between aryl carboxylic acids: synthesis of biaryl compounds. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-recalcitrant substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern success, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, pKa, and binding interactions.[1] However, the very electronic properties that make these motifs desirable also render them challenging coupling partners in palladium-catalyzed reactions. This guide is structured to address the most common failure modes in a question-and-answer format, supported by mechanistic insights, tabulated data, and validated starting protocols.
Core Principles: Why Are Fluorinated Pyridines So Challenging?
Before diving into troubleshooting, it's crucial to understand the underlying chemical principles. The high electronegativity of fluorine exerts a strong electron-withdrawing effect on the pyridine ring.[2] This has several consequences for the Suzuki-Miyaura catalytic cycle:
-
Impact on Oxidative Addition: When the fluorinated pyridine is the electrophile (e.g., 2-chloro-4-fluoropyridine), the electron-deficient nature of the ring generally facilitates the rate-limiting oxidative addition of the Pd(0) catalyst to the C-X (X = Cl, Br, I) bond.[3][4]
-
Impact on Transmetalation: When a fluorinated pyridylboronic acid is the nucleophile, the electron-withdrawing fluorine atom decreases the nucleophilicity of the organic group to be transferred from boron to palladium.[1][5] This can slow the transmetalation step, often the rate-limiting step for electron-deficient boronates.[2][6]
-
Increased Risk of Side Reactions: The electron-deficient ring is more susceptible to competing side reactions, such as protodeboronation of the boronic acid partner and nucleophilic aromatic substitution (ipso-substitution) of the fluorine atom.[7][8][9]
The key to success lies in choosing a catalytic system that accelerates the desired productive coupling pathway over these competing decomposition pathways.
Caption: Suzuki-Miyaura Catalytic Cycle Highlighting Key Steps.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Suzuki coupling of fluorinated pyridines in a practical, question-and-answer format.
Q1: My reaction shows low or no conversion. Where do I start?
This is the most frequent issue and can stem from several factors related to the catalyst, base, or solvent system.
-
Underlying Cause: Inefficient Oxidative Addition or Catalyst Deactivation. The active Pd(0) species is prone to oxidation, and the oxidative addition step, while often fast for electron-poor halides, requires a sufficiently active catalyst.[9][10]
-
Expert Recommendation & Troubleshooting Steps:
-
Evaluate Your Ligand: Standard ligands like PPh₃ are often ineffective for these challenging substrates.[11] Switch to a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[3][12]
-
Use a Modern Pre-catalyst: Instead of separate Pd(0) or Pd(II) sources and ligands, use a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[11][13] These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.
-
Check Your Base: The base is not merely a spectator; it is critical for activating the boronic acid/ester for transmetalation.[3] For many fluoropyridine couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are superior to weaker bases like K₂CO₃.[3][9]
-
Ensure Rigorous Inert Conditions: Oxygen can rapidly deactivate your Pd(0) catalyst.[9] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
Q2: I'm observing significant protodeboronation of my fluoropyridylboronic acid.
Protodeboronation (replacement of the -B(OR)₂ group with -H) is a major competitive pathway, especially with electron-deficient heteroaryl boronates which are prone to hydrolysis.[5][9]
-
Underlying Cause: Instability of the Boronic Acid. The C-B bond of the electron-poor fluoropyridylboronic acid is susceptible to cleavage by water or other protic sources, a reaction often accelerated by the basic conditions.
-
Expert Recommendation & Troubleshooting Steps:
-
Switch to a Boronate Ester: If using a boronic acid, switch to a more stable derivative like the corresponding pinacol boronate ester. These are generally more robust towards protodeboronation.[9]
-
Use Anhydrous Conditions (Carefully): While many Suzuki protocols use aqueous mixtures, minimizing water can suppress this side reaction.[14] Try using anhydrous solvents and a base like anhydrous K₃PO₄. However, note that a small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction.[14][15]
-
Employ Potassium Organotrifluoroborates (BF₃K salts): These tetracoordinate boron species are crystalline, air-stable solids and are significantly more resistant to protodeboronation than their boronic acid counterparts.[5]
-
Accelerate the Productive Coupling: The faster the desired Suzuki coupling, the less time there is for protodeboronation to occur. Employing a more active catalyst system (see Q1) can indirectly solve this problem.
-
Q3: My desired product is formed, but I also see a major byproduct where the fluorine atom has been substituted.
This side reaction is a nucleophilic aromatic substitution (ipso-substitution or SNAr) and is a classic problem with highly electron-deficient fluoro-aromatics.[7][8]
-
Underlying Cause: Nucleophilic Attack on the Electron-Deficient Ring. The strong electron-withdrawing effect of the fluorine and the pyridine nitrogen makes the carbon atom bearing the fluorine susceptible to attack by nucleophiles, such as the hydroxide or alkoxide anions generated from the base and solvent.[7]
-
Expert Recommendation & Troubleshooting Steps:
-
Use a Milder or Non-Nucleophilic Base: Strong, hard bases like NaOH or NaOtBu can exacerbate this issue. Switch to a weaker or softer base like K₃PO₄, Cs₂CO₃, or even KF.[3][11]
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly improve selectivity.
-
Consider a Silver(I) Additive: The addition of stoichiometric Ag₂O or Ag₂CO₃ has been shown to accelerate the desired transmetalation step, allowing the Suzuki coupling to outcompete the undesired ipso-substitution.[7][8] This is a powerful but often overlooked technique for this specific problem.
-
Q4: My main byproduct is the homocoupling of my boronic acid partner.
Homocoupling (R-B(OR)₂ → R-R) is often caused by oxygen or issues with the initial catalyst activation.
-
Underlying Cause: Oxidative Coupling. This side reaction can be promoted by the presence of oxygen. It can also occur during the in situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species, where two equivalents of the boronic acid are consumed to reduce one equivalent of Pd(II).[11]
-
Expert Recommendation & Troubleshooting Steps:
-
Improve Degassing: This is the first and most important step. Ensure all solvents and the reaction headspace are rigorously free of oxygen.[9]
-
Use a Pd(0) Source or Modern Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or, even better, a pre-catalyst that cleanly generates the active Pd(0) without a reductive side reaction involving your substrate.[11] This avoids the problematic initial activation step required by Pd(II) sources like Pd(OAc)₂ or PdCl₂.[11]
-
Consider Copper Co-catalysis: In some challenging cases, particularly with electron-deficient 2-heterocyclic boronates, the addition of a copper(I) salt (e.g., CuCl) can facilitate the transmetalation step and has been reported to improve yields and reduce side reactions.[6][16]
-
Component Selection Guide
The following tables summarize recommended starting points for key reaction parameters. Optimization will likely be required for your specific substrate combination.
Table 1: Recommended Catalytic Systems
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, RuPhos, XPhos | 1-5% Pd, 1.2-2x Ligand | Classic system. Requires careful handling and inert conditions. Bulky, electron-rich ligands are key.[3][9][11] |
| Pd(dppf)Cl₂ | (none) | 3-10% | A robust, general-purpose catalyst that is effective for many heteroaromatic couplings.[15][17][18] |
| XPhos Pd G3/G4 | (none) | 1-5% | Air-stable pre-catalyst. Excellent for reproducible results and high turnover numbers.[11][13] |
| SPhos Pd G3 | (none) | 1-5% | Another excellent Buchwald pre-catalyst, often complementary to XPhos systems.[11] |
Table 2: Base and Solvent Selection
| Base | Strength | Typical Solvents | Comments |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O, DMF | Often the best first choice. Good balance of reactivity and manageable side reactions.[3][9] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | More soluble than K₂CO₃, often providing higher rates. Can be more aggressive. |
| K₂CO₃ | Moderate | Dioxane/H₂O, THF/H₂O | A standard base, but may be too weak for challenging fluoropyridine couplings.[3] |
| KF | Mild | Dioxane, THF | Useful for substrates that are highly sensitive to strong bases.[3][11] |
Optimized Starting Protocols
These protocols serve as validated starting points. Always begin with a small-scale test reaction.
Protocol 1: General Coupling of a Chloro-fluoropyridine with an Arylboronic Acid
This protocol uses a modern pre-catalyst for robust and reproducible performance.
-
Materials:
-
Chloro-fluoropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, milled) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloro-fluoropyridine, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Add the 1,4-dioxane and water (previously degassed by sparging with argon for 30 min).
-
Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling of a Fluoropyridylboronate Ester with an Aryl Bromide
This protocol is tailored to minimize protodeboronation of the sensitive fluoropyridyl nucleophile.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Fluoropyridylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)[18]
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL, degassed)
-
-
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl bromide, fluoropyridylboronate ester, Pd(dppf)Cl₂, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool to room temperature and filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Troubleshooting Workflow
Use the following decision tree to guide your optimization strategy when a reaction fails.
Caption: A Decision Tree for Troubleshooting Fluoropyridine Suzuki Couplings.
References
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of f. (2003). ElectronicsAndBooks. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved January 18, 2026, from [Link]
-
Kelly, T. R., & Kim, M. H. (2003). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345-347. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Ouci. Retrieved January 18, 2026, from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. (2021). Reddit. Retrieved January 18, 2026, from [Link]
-
Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved January 18, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved January 18, 2026, from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. Retrieved January 18, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Maimone, T. J., & Buchwald, S. L. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 132(29), 9990-9991. Retrieved January 18, 2026, from [Link]
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Retrieved January 18, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 123(41), 10099-10100. Retrieved January 18, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 3-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support center for the crystallization of 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established crystallization science to ensure technical accuracy and practical utility in your laboratory work.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each troubleshooting step.
Q1: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What went wrong and how can I fix it?
A1: Oiling out or precipitating as an amorphous solid is a common issue that typically points to a very high level of supersaturation being generated too quickly. This kinetically traps the molecules in a disordered state before they can organize into an ordered crystal lattice.
Probable Causes & Solutions:
-
Excessive Supersaturation: The driving force for crystallization was too high.
-
Slower Cooling Rate: If using cooling crystallization, decrease the cooling rate significantly. A slower ramp allows molecules more time to orient correctly. A typical starting point is a reduction of 50-75% in the cooling rate.
-
Slower Anti-Solvent Addition: For anti-solvent crystallization, reduce the addition rate of the anti-solvent. Also, ensure vigorous mixing at the point of addition to dissipate localized high supersaturation.[1]
-
Higher Crystallization Temperature: Starting the crystallization process at a higher temperature, where solubility is greater, can help maintain a more controlled level of supersaturation as conditions are changed.
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for this compound.
-
Solvent Screening: Conduct a systematic solvent screen. The ideal solvent is one in which the solute has moderate solubility at high temperatures and low solubility at low temperatures. Based on data for the parent compound, picolinic acid, which is highly soluble in water and less so in ethanol and acetonitrile[2], a range of polar protic and aprotic solvents should be evaluated.
-
-
Presence of Impurities: Certain impurities can inhibit nucleation and promote oiling out.
Q2: I obtained crystals, but they are very fine needles. How can I grow larger, more equant (block-like) crystals?
A2: The formation of fine needles is indicative of rapid crystal growth, often driven by high supersaturation, which favors growth in one dimension.[5] To obtain larger, more uniform crystals, the goal is to shift the process from a nucleation-dominant regime to a growth-dominant one.
Probable Causes & Solutions:
-
High Supersaturation: As with oiling out, high supersaturation leads to rapid nucleation and growth.
-
Reduce Supersaturation Generation Rate: Employ the strategies from Q1, such as slower cooling or anti-solvent addition. This is a critical parameter to control for achieving desired crystal size.[6]
-
Seeding: Introduce a small quantity of pre-existing crystals (seeds) into the solution when it is slightly supersaturated. This provides a template for growth, consuming supersaturation and discouraging new nucleation. Seeded crystallization is a powerful technique for controlling crystal size.[7]
-
-
Solvent Effects: The solvent can influence crystal habit.
-
Experiment with Different Solvents: A solvent that interacts differently with the various crystal faces can alter the growth rates of those faces, leading to a different crystal shape. For instance, a solvent that hydrogen bonds with the carboxylic acid moiety might slow the growth of faces where this group is exposed.
-
-
Agitation: The mixing rate can affect both nucleation and growth.
-
Optimize Stirring Rate: Very high agitation can lead to secondary nucleation through crystal breakage, resulting in smaller crystals. Conversely, insufficient mixing can create zones of high local supersaturation. Experiment with different agitation speeds to find an optimal balance.
-
Q3: The purity of my crystallized product is lower than expected. What are the likely causes and how can I improve it?
A3: Low purity after crystallization suggests that impurities are being incorporated into the solid phase. This can happen through several mechanisms, each requiring a different mitigation strategy.[8][9]
Probable Causes & Solutions:
-
Surface Adsorption: Impurities from the mother liquor may adhere to the crystal surface.
-
Washing: Implement a more effective washing step after filtration. The wash solvent should be one in which the product is poorly soluble but the impurities are soluble. Perform multiple small-volume washes rather than a single large-volume wash.
-
Reslurrying: Suspending the filtered crystals in a fresh, cold solvent where the product has minimal solubility can be a very effective way to wash the crystal surfaces.[8]
-
-
Inclusions: Pockets of mother liquor can become trapped within the growing crystals, especially during rapid growth.
-
Slower Crystal Growth: By slowing down the crystallization (see Q2), you allow for more perfect crystal lattice formation and reduce the likelihood of solvent inclusion.[9]
-
-
Solid Solution Formation: If an impurity is structurally very similar to this compound, it may be incorporated directly into the crystal lattice.
-
Upstream Purification: This is the most challenging scenario to resolve via crystallization alone. The most effective solution is to remove the problematic impurity from the starting material before crystallization.
-
Solvent Selection: Sometimes, changing the solvent can alter the relative solubilities and partitioning of the impurity, leading to better rejection.
-
Frequently Asked Questions (FAQs)
What is a good starting point for selecting a crystallization solvent?
A good starting point is to consider the polarity of this compound. It is a polar molecule with both a hydrogen bond donor (carboxylic acid) and acceptors (pyridine nitrogen, fluorine). Based on solubility data for the parent compound, picolinic acid, which is highly soluble in water and moderately soluble in ethanol[2][10], a good screening panel would include:
-
Protic Solvents: Water, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Acetone, Ethyl Acetate
-
Mixtures: Often, a binary solvent system (a "solvent" and an "anti-solvent") provides the best control over solubility and crystallization.
Table 1: Solubility of Picolinic Acid (Parent Compound) in Various Solvents (Note: This data is for the parent compound and should be used as a qualitative guide for this compound. Experimental verification is essential.)
| Solvent | Solubility ( g/100g ) at 25°C | Reference |
| Water | Very Soluble | [2] |
| Ethanol | 6.89 | |
| Acetonitrile | ~1.7 (at ~20°C) | [2] |
| Benzene | Difficulty Soluble | |
| Chloroform | Difficulty Soluble | |
| Diethyl Ether | Difficulty Soluble |
How do I know if I have a new polymorph?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[2][4][7] If you obtain crystals with a different appearance or behavior, you should suspect polymorphism.
Key Analytical Techniques for Polymorph Identification:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.
-
Thermogravimetric Analysis (TGA): TGA can help determine if a new form is a solvate or a hydrate by measuring weight loss upon heating.
What is the importance of controlling supersaturation?
Supersaturation is the primary driving force for both nucleation (the birth of new crystals) and crystal growth.[6] Controlling the rate at which supersaturation is generated is arguably the most critical aspect of designing a successful crystallization process.
-
Low Supersaturation: Favors crystal growth over nucleation, leading to larger crystals.
-
High Supersaturation: Favors rapid nucleation, leading to a large number of small crystals, or potentially oiling out.
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Dissolution: In a jacketed reactor, dissolve the this compound in a chosen solvent at an elevated temperature (e.g., 60-70°C) until the solution is clear.
-
Cooling (Step 1 - Controlled Nucleation): Cool the solution at a controlled, slow rate (e.g., 5-10°C/hour).
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (typically 2-5°C below the saturation temperature), add a small amount (0.1-1.0% w/w) of seed crystals.
-
Cooling (Step 2 - Growth): Continue cooling at a slow, controlled rate (e.g., 10-20°C/hour) to the final temperature (e.g., 0-5°C).
-
Aging: Hold the slurry at the final temperature for a period (e.g., 1-4 hours) with gentle agitation to allow for complete crystallization.
-
Isolation: Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: While stirring vigorously, add the "anti-solvent" (a solvent in which the compound is poorly soluble) at a slow, controlled rate.[2]
-
Monitoring: Observe for the onset of turbidity (cloudiness), which indicates nucleation.
-
Completion: Continue adding the anti-solvent until the desired yield is achieved.
-
Aging: Hold the slurry with gentle agitation for 1-2 hours.
-
Isolation: Filter, wash with a mixture of the solvent/anti-solvent or pure anti-solvent, and dry.
Visual Workflow
Troubleshooting Crystallization Outcomes
Below is a decision-making workflow to guide your troubleshooting efforts when faced with suboptimal crystallization results.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research.
- Optimal strategies for controlling particle size in antisolvent crystallization operations. IFAC Proceedings Volumes.
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]
-
Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. YouTube. Available at: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]
-
XRD and TGA-DSC as an effective tools of research in physical sciences. ResearchGate. Available at: [Link]
-
What are the different techniques to characterize chemical crystals?. ResearchGate. Available at: [Link]
-
Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Available at: [Link]
-
Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. Available at: [Link]
-
Impact of impurities on crystal growth. Nature. Available at: [Link]
-
Crystallization process guide | industrial use. ANDRITZ GROUP. Available at: [Link]
-
Crystallization. ETH Zurich. Available at: [Link]
-
Cooling/Freezing Crystallization. Myande Group. Available at: [Link]
-
Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. ACS Publications. Available at: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available at: [Link]
-
Solid state analysis - Analytical techniques. Holodiag. Available at: [Link]
-
Crystallization. Wikipedia. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Exploring Emerging Trends in Engineering (IJEETE). Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Available at: [Link]
-
picolinic acid. chemister.ru. Available at: [Link]
-
Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine. CrystEngComm. Available at: [Link]
-
Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. PMC - NIH. Available at: [Link]
Sources
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- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
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- 9. picolinic acid [chemister.ru]
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Technical Support Center: Navigating the Solution Stability of 3-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support center for 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique structural and electronic properties.[1] As with many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of environmental factors. This guide will walk you through the potential stability challenges and provide you with the tools to identify, understand, and mitigate them.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decline in the concentration of your stock solution is a common indicator of degradation. The primary suspects are hydrolysis, photodegradation, or reaction with components of your solvent or storage container.
Potential Causes and Investigative Steps:
-
Hydrolysis: The carboxylic acid group of the picolinic acid moiety can be susceptible to reactions under strongly acidic or basic conditions.[2]
-
Photodegradation: Aromatic systems, like the fluorophenyl and pyridine rings, can absorb UV or even visible light, leading to photochemical decomposition.[2][3]
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[2]
-
Solvent Reactivity: While common laboratory solvents are generally inert, some, like acetonitrile, have been reported to promote degradation of certain heterocyclic compounds in preliminary tests.[4]
Workflow for Investigating Decreased Concentration:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations:
-
Column Choice: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective. The pH of the mobile phase can significantly impact the retention and peak shape of the acidic compound.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a UV scan) is common. For higher specificity and identification of unknowns, a mass spectrometer (LC-MS) is invaluable. [2]* Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Hydrolysis: While the amide bond is more susceptible, under harsh acidic or basic conditions, the carboxylic acid could potentially undergo decarboxylation, though this is less common for aromatic carboxylic acids.
-
Oxidation: The nitrogen atom in the pyridine ring is a potential site for N-oxide formation. Hydroxylation of the aromatic rings is also a possibility, as seen in the metabolic studies of similar compounds. [4][5][6]* Photodegradation: The conjugated π-system of the molecule is likely to absorb UV light, potentially leading to ring-opening or other complex rearrangements. [2] Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Data Summary
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent for Long-Term Storage | DMSO, DMF (Aprotic) | Minimizes potential for hydrolysis and H/D exchange if deuterated standards are used. [7] |
| Solvent for Aqueous Assays | Buffered solutions (pH 6-7.5) | Maintains a neutral pH to prevent acid or base-catalyzed degradation. [2] |
| Storage Temperature | -20°C or colder | Reduces the rate of chemical degradation. |
| Light Protection | Amber vials or foil wrapping | Prevents photodegradation. [2] |
References
- Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 47(8), 3167-3177.
- O'Connor, N., & Murphy, C. D. (2016). Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Xenobiotica, 46(9), 763-771.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Huang, D., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(18), 3345.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 415-422.
- Klick, S., et al. (2005). Toward a general strategy for development and validation of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 870-880.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Qiu, J., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Current Microbiology, 74(4), 508-514.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Nakashima, K., et al. (1997). Effect of pH on the fluorescence intensity of picolinic acid.
- da Piedade, M. E., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2191.
- Ding, L., et al. (2025). Picolinic acid promotes organic pollutants removal in Fe(III)/periodate process: Mechanism and relationship between removal efficiency and pollutant structure.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Sami Labs Limited. (2012).
- Anjana, S., & Subha, B. (2015). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Journal of the Indian Chemical Society, 92(11), 1785-1791.
- Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8565.
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. q1scientific.com [q1scientific.com]
- 4. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-(4-Fluorophenyl)picolinic Acid and Its Impurities
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-(4-Fluorophenyl)picolinic acid. The content is structured to address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, supplemented with detailed experimental protocols and troubleshooting logic.
Section 1: Foundational Knowledge & Initial Method Development (FAQs)
This section addresses the preliminary questions that form the basis of a robust analytical method development strategy.
Q1: What is the most appropriate analytical technique for profiling impurities in this compound?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most suitable technique. The rationale is threefold:
-
Versatility: RP-HPLC can separate a wide range of compounds with varying polarities, which is essential for resolving the parent molecule from its potential process-related impurities and degradation products.
-
Specificity: When properly developed, an HPLC method can provide the specificity required to distinguish between the main component and closely related impurities, which is a critical regulatory requirement.[1][2]
-
Sensitivity: Modern HPLC systems with UV detectors offer excellent sensitivity, enabling the detection and quantification of impurities at the low levels mandated by regulatory bodies like the ICH.[3][4]
Q2: How does the chemical nature of this compound influence the choice of HPLC parameters?
A2: this compound is an acidic molecule due to its carboxylic acid group. This is the single most important factor influencing method development, particularly the mobile phase pH. To achieve good peak shape and reproducible retention, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. The general rule is to set the mobile phase pH at least 2 units below the pKa of the analyte.[5][6] This ensures the molecule is in its neutral, non-ionized form, minimizing undesirable secondary interactions with the silica-based stationary phase that lead to peak tailing.[5]
Q3: How should I select an appropriate HPLC column and initial mobile phase conditions?
A3: A systematic approach is recommended. Start with a widely used, robust column and a generic gradient.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point. Opt for a modern, high-purity silica column with end-capping to minimize silanol interactions. A typical dimension would be 150 mm x 4.6 mm with 5 µm particle size.
-
Initial Conditions: A generic screening gradient allows you to elute a wide range of potential impurities and establish a baseline for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Broad applicability and high efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Buffers the mobile phase to a low pH (~2.5) to suppress analyte ionization.[5][7] |
| Mobile Phase B | Acetonitrile | Common, low-UV cutoff organic modifier. |
| Gradient | 5% to 95% B over 20-30 minutes | A wide gradient ensures that both polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 265 nm (or determined by UV scan) | Picolinic acid derivatives typically have strong UV absorbance in this region.[8] A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
This starting point, combined with a forced degradation study, will provide the initial chromatographic data needed for systematic optimization.[9]
Section 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 2.1: Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the this compound drug substance to generate potential degradation products and demonstrate the stability-indicating capability of the analytical method. This is a mandatory part of method validation as per ICH guidelines.[10][11][12]
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Perform Stress Conditions: For each condition, use a separate vial of the stock solution. Include a control sample (unstressed stock solution) for comparison. Aim for 5-20% degradation of the active substance.[10]
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C. | 2, 4, 8, 24 hours |
| Base Hydrolysis | Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature. | 30 mins, 1, 2, 4 hours |
| Oxidation | Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature. | 2, 4, 8, 24 hours |
| Thermal Degradation | Store the solid drug substance in an oven at 105 °C. Also, heat the stock solution at 60 °C. | 24, 48, 72 hours |
| Photolytic Degradation | Expose the solid drug substance and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12][13] | As per guideline |
-
Sample Analysis:
-
Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to halt the reaction.
-
Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, including the control, using the developed HPLC method.
-
Evaluate the chromatograms for new peaks (degradation products) and a decrease in the main peak area. The method's ability to separate these new peaks from the main peak demonstrates its specificity.[2]
-
Protocol 2.2: HPLC Method Optimization Workflow
Objective: To systematically refine the initial HPLC conditions to achieve optimal separation of all known impurities and degradation products from the main analyte peak.
Caption: Workflow for HPLC Method Development and Optimization.
Methodology:
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 2.1) using the initial HPLC conditions.
-
Evaluate Initial Separation: Assess the chromatograms for the resolution between the main peak and all impurity/degradant peaks. The goal is a resolution (Rs) value of > 2.0 for all adjacent peaks. Also, evaluate the tailing factor of the main peak (goal is ≤ 1.5).
-
Optimize Mobile Phase pH: If resolution is poor, especially with early eluting peaks, small, deliberate changes in pH can significantly alter selectivity.[6] Test pH values around the initial setting (e.g., pH 2.2, 2.5, 2.8) to find the optimal separation.
-
Optimize Gradient: If peaks are clustered or the run time is too long, adjust the gradient slope.
-
For clustered peaks: Use a shallower gradient (e.g., 1% B/minute) in the region where peaks are co-eluting to improve separation.
-
For long run times: Use a steeper gradient to elute late-eluting impurities faster.
-
-
Finalize and Verify: Once optimal conditions are found that resolve all known impurities and degradants, document the final method and proceed to validation.
Section 3: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q: Why is the this compound peak showing significant tailing?
A: Peak tailing for acidic compounds is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase.[5]
Caption: Decision tree for troubleshooting peak tailing.
Q: My impurity peaks are not well-resolved from the main peak (co-elution). What should I do?
A: Improving resolution requires altering the selectivity of the chromatographic system.
-
Modify Organic Modifier: Change from Acetonitrile to Methanol (or a ternary mixture). The different solvent properties can alter elution patterns.
-
Adjust Gradient: As described in Protocol 2.2, implement a shallower gradient around the elution time of the main peak.
-
Change Column Chemistry: If the above steps fail, the interaction between the analytes and the stationary phase needs to be changed more dramatically. Try a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivity compared to a standard C18.[9]
Q: I'm observing a drifting or noisy baseline. What are the likely causes?
A: Baseline issues are often related to the mobile phase, the detector, or contamination.
-
Mobile Phase: Ensure you are using high-purity (HPLC grade) solvents and reagents.[5] Degas the mobile phase thoroughly to remove dissolved air, which can cause bubbles in the detector.
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. A drifting baseline at the start of a gradient is often a sign of insufficient equilibration.
-
Contamination: A contaminated guard column or analytical column can cause spurious peaks and baseline noise. Flush the system and column with a strong solvent like 100% acetonitrile.
Q: My retention times are shifting between injections. How can I stabilize them?
A: Retention time instability is usually due to issues with the mobile phase preparation or the HPLC pump.
-
Mobile Phase pH: For ionizable compounds like picolinic acid derivatives, even a small change in mobile phase pH (as little as 0.1 units) can cause significant shifts in retention time.[14] Ensure your buffer is prepared accurately and is within its effective buffering range.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent mobile phase composition from the pump will lead directly to retention time variability.
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.
Section 4: Method Validation according to ICH Q2(R1)
Q: What validation parameters are required for a quantitative impurity method?
A: Once your method is optimized, it must be validated to prove it is suitable for its intended purpose.[1][2][3] For a quantitative test for impurities, the ICH Q2(R1) guideline specifies the following key parameters:
| Validation Parameter | Purpose | Brief Experimental Approach |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Analyze spiked samples and forced degradation samples. Peak purity analysis using a PDA detector is also essential.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing the concentration that yields a signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by establishing the concentration that yields a signal-to-noise ratio of 3:1. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Analyze a series of dilutions of an impurity standard, typically from the LOQ to 120% of the specification limit. Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities, the range is typically from the LO_Q to 120% of the specification.[1] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each) and calculate the percent recovery. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same sample in a short period. Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment. Results are reported as Relative Standard Deviation (%RSD). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the separation. |
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Federal Register. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Global Pharma Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. [Link]
-
Chrom-Academy. HPLC Troubleshooting. [Link]
-
ResearchGate. (2021). Forced degradation studies. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]
-
ResearchGate. (1990). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]
-
PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
SIELC Technologies. Picolinic Acid. [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. cipac.org [cipac.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scale-Up Synthesis of 3-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support center for the scale-up synthesis of 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth answers to frequently asked questions, troubleshooting strategies, and detailed protocols grounded in established chemical principles.
Part 1: Strategic Synthesis & Route Selection
The successful scale-up of any active pharmaceutical ingredient (API) or intermediate begins with a sound route selection. For this compound, two primary synthetic strategies are prevalent: Palladium-catalyzed Suzuki-Miyaura coupling and Directed ortho-Metalation (DoM). The choice between them involves a trade-off between reaction conditions, raw material costs, and scalability.
Q1: What are the primary synthetic routes for scaling up this compound, and what are their respective pros and cons?
Answer: The two most viable routes are the Suzuki-Miyaura cross-coupling and Directed ortho-Metalation (DoM).
-
Suzuki-Miyaura Coupling: This is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid with an organohalide.[1] In this case, a 3-halopicolinic acid derivative (e.g., 3-bromo or 3-chloropicolinic acid) is coupled with 4-fluorophenylboronic acid. This is often the preferred route for industrial applications due to its milder conditions and functional group tolerance.[1][2]
-
Directed ortho-Metalation (DoM): This method involves the deprotonation at the position ortho to a directing metalation group (DMG) on the pyridine ring using a strong base, typically an organolithium reagent.[3][4] The resulting aryllithium intermediate is then quenched with an appropriate electrophile to introduce the 4-fluorophenyl group. While powerful for constructing substituted aromatics, DoM presents significant scale-up challenges.[5][6]
The following table summarizes the key considerations for each route:
| Feature | Suzuki-Miyaura Coupling | Directed ortho-Metalation (DoM) |
| Starting Materials | 3-Halopicolinic acid, 4-Fluorophenylboronic acid | Picolinic acid derivative with a Directing Metalation Group (DMG) |
| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃, K₃PO₄) | Strong organolithium base (e.g., n-BuLi, s-BuLi, LDA) |
| Temperature | Typically moderate (Room Temp to ~100 °C)[7] | Cryogenic temperatures often required (-78 °C to -40 °C) |
| Safety Concerns | Palladium toxicity and contamination, handling of boronic acids | Handling of pyrophoric and moisture-sensitive organolithiums |
| Process Control | Sensitive to oxygen (can cause boronic acid homocoupling) | Requires strict anhydrous conditions and precise temperature control |
| Purification | Removal of residual palladium is critical; potential for byproducts | Quenching and workup of organolithiums can be hazardous |
| Scalability | Generally considered more scalable and robust for industrial production.[1] | Challenging to scale due to cryogenic needs and pyrophoric reagents |
Part 2: Troubleshooting the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is a robust and versatile reaction, but issues can arise during scale-up. This section addresses the most common problems.
Q2: My Suzuki coupling reaction is sluggish or stalls completely. What are the likely causes?
Answer: Several factors can inhibit the catalytic cycle. A systematic approach to troubleshooting is essential.
-
Catalyst Activity: The Pd(0) active species may not be generating efficiently or is being deactivated.
-
Cause: Poor quality palladium precursor, inefficient reduction of Pd(II) to Pd(0), or presence of catalyst poisons (e.g., sulfur-containing impurities).
-
Solution: Ensure high-purity reagents. Consider using a pre-formed Pd(0) catalyst or a ligand system that facilitates facile reductive elimination.
-
-
Base Selection and Solubility: The base plays a critical role in activating the boronic acid for transmetalation.[7]
-
Cause: The chosen base (e.g., K₂CO₃) may have poor solubility in the solvent system, leading to slow reaction rates.
-
Solution: Using a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[1] The use of aqueous or biphasic solvent systems can also improve base solubility and overall reaction kinetics.[1][2]
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive.
-
Cause: Improper storage or aging of the 4-fluorophenylboronic acid.
-
Solution: Use freshly purchased or recrystallized boronic acid. Analyze the starting material by NMR to check for boroxine content.
-
-
Oxygen Contamination: While the reaction is generally tolerant to trace water, oxygen can lead to oxidative degradation of the catalyst and promote undesirable homocoupling of the boronic acid.
-
Cause: Inefficient degassing of the reaction vessel and solvents.
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) before adding the palladium catalyst. Maintain a positive inert gas pressure throughout the reaction.
-
Q3: How can I minimize residual palladium in my final product to meet regulatory standards (e.g., <10 ppm)?
Answer: Removing palladium to parts-per-million (ppm) levels is a critical challenge in scale-up. A multi-pronged approach is most effective.
-
Reaction Optimization: The first step is to minimize the amount of catalyst used. High-turnover catalysts and optimized conditions can reduce the initial palladium load.
-
Crystallization: Often, the most powerful purification technique. A well-designed crystallization process can significantly reduce palladium levels. Multiple crystallizations may be necessary.
-
Palladium Scavengers: These are materials with a high affinity for palladium that can bind and remove it from the product solution. They are typically used after the reaction is complete and before final product isolation.
| Scavenger Type | Examples | Pros | Cons |
| Thiol-based | Thiol-functionalized silica, N-acetylcysteine | Highly effective for Pd(0) and Pd(II) | Can introduce sulfur impurities; potential for unpleasant odors |
| Amine-based | Amine-functionalized silica, Tris(2-aminoethyl)amine (TREN) | Good for coordinating to Pd(II) species | Less effective for Pd(0); can be difficult to remove from product |
| Activated Carbon | Darco®, Norit® | Inexpensive, effective for many Pd species | Can adsorb product, leading to yield loss; requires filtration of fine particles |
| Specialty Polymers | QuadraSil®, Smopex® | High selectivity and capacity | Higher cost compared to other options |
Recommendation: A combination of treatment with activated carbon followed by a final crystallization is a cost-effective and robust starting point for process development.[2]
Part 3: Reaction Monitoring & Safety
Q4: What is the best way to monitor the reaction progress during a large-scale synthesis?
Answer: Real-time, accurate reaction monitoring is crucial for process control, safety, and determining reaction completion. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), is the gold standard.[8][9]
-
Methodology: A small, quenched sample is taken from the reactor at set time points. The sample is diluted and injected into the HPLC/UPLC system.
-
Data Analysis: By monitoring the disappearance of starting materials (e.g., 3-bromopicolinic acid) and the appearance of the product, you can accurately track the reaction profile. This data is essential for identifying reaction stalls, optimizing reaction time, and minimizing byproduct formation.[9]
-
Selectivity: It is critical to develop a chromatographic method with sufficient selectivity to resolve all starting materials, intermediates, products, and potential byproducts.[8] Screening different pH conditions (high and low) for the mobile phase can help achieve the necessary separation.[8]
Q5: What are the primary safety hazards associated with the scale-up of this synthesis?
Answer: All chemical syntheses carry inherent risks that are amplified at scale. A thorough risk assessment should be performed before any work begins.[10]
-
Chemical Hazards:
-
Picolinic Acid Derivatives: These compounds can cause serious eye irritation.[11][12] Always use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles.[11][12]
-
Solvents: Many organic solvents used (e.g., toluene, THF, dioxane) are flammable and can have specific organ toxicity.[1] Ensure work is conducted in a well-ventilated area with appropriate engineering controls (e.g., fume hoods, closed systems).
-
Reagents: Palladium catalysts can be pyrophoric in finely divided form. Bases like potassium carbonate can be corrosive. Handle all chemicals in accordance with their Safety Data Sheet (SDS).
-
-
Process Hazards:
-
Exotherms: Cross-coupling reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of reagent addition and reactor cooling capacity must be carefully controlled to prevent a thermal runaway.
-
Pressure Build-up: If the reaction generates gas or is heated in a closed system, pressure can build. Ensure reactors are equipped with appropriate pressure relief systems.
-
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a representative laboratory-scale procedure. All quantities must be adapted and re-validated for the intended scale.
-
Vessel Preparation: To a clean, dry, and inerted reactor, add 3-bromopicolinic acid (1.0 eq), 4-fluorophenylboronic acid (1.1-1.3 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1 v/v), to the reactor.
-
Inerting: Sparge the resulting slurry with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC every 1-2 hours until the 3-bromopicolinic acid is consumed (<1% remaining).
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the product.
-
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield crude this compound. Further purification is typically achieved by recrystallization.
Protocol 2: HPLC Method for In-Process Control
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 295 nm.[8]
-
Retention Times (Approximate):
-
This compound: ~7.5 min
-
3-Bromopicolinic acid: ~6.0 min
-
4-Fluorophenylboronic acid: ~4.5 min
-
Part 5: Visualization of Key Mechanisms
Understanding the underlying mechanisms is key to effective troubleshooting.
References
- Importance of Selectivity for Reaction Monitoring. (n.d.). Waters Corporation.
- 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
-
Picolinic acid hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]
- Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research.
- Process for synthesis of picolinamides. (2021). Google Patents.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). Molecules, 28(15), 5891. Retrieved from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(1), 98-102. Retrieved from [Link]
- SAFETY DATA SHEET - 2-Picolinic acid. (2024). Sigma-Aldrich.
-
Synthetic Reaction Monitoring Using UPLC-MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. (2007). The Journal of Organic Chemistry, 72(7), 2496-508. Retrieved from [Link]
-
Bawa, R. A., & El-Gohary, N. S. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(2), 1-7. Retrieved from [Link]
- Processes for the production of picolinic acid dericatives. (1966). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2012). Journal of the Chinese Chemical Society, 59(11), 1385-1390. Retrieved from [Link]
- Preparation of pyridine-carboxylic acids and the like. (1938). Google Patents.
- Process for the production of new picolinic acid derivatives. (1966). Google Patents.
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2006). Organic Process Research & Development, 10(4), 825-831. Retrieved from [Link]
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). Analytical Chemistry, 85(4), 2144-2151. Retrieved from [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. (2019). Molecules, 24(2), 268. Retrieved from [Link]
- Novel picolinic acid derivatives and their use as intermediates. (2019). Google Patents.
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). Analytical Chemistry, 85(4), 2144-2151. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2014). Current Organic Chemistry, 18(18), 2372-2391. Retrieved from [Link]
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (2022). BIO Web of Conferences, 51, 02008. Retrieved from [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016). Google Patents.
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (2007). Arkivoc, 2007(15), 147-154. Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1432. Retrieved from [Link]
-
Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)butanoic Acid. (2018). Organic Syntheses, 95, 234-247. Retrieved from [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2024). International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]
Sources
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Technical Support Center: Managing Impurities in the Synthesis of 3-(4-Fluorophenyl)picolinic Acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling impurities during the preparation of this key pharmaceutical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to troubleshoot and optimize your synthetic route effectively.
Overview of the Synthesis
The most common and industrially relevant method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 3-halopicolinic acid derivative (e.g., 3-bromo or 3-chloropicolinic acid ester) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Typical Reaction Scheme:
-
Aryl Halide: 3-Halopicolinic acid or its ester
-
Boronic Acid: 4-Fluorophenylboronic acid
-
Catalyst: Palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base: Inorganic base (e.g., K₂CO₃, K₃PO₄, NaHCO₃)
-
Solvent: A mixture, often a polar aprotic solvent and water (e.g., 1,4-dioxane/water, MeCN/water)
While robust, this reaction is susceptible to the formation of several process-related impurities that can complicate downstream processing and compromise the purity of the final active pharmaceutical ingredient (API).[1]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile can be complex, but several key species are frequently observed. These can be broadly categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic route.[1]
-
Homocoupling Products: Formation of 4,4'-difluorobiphenyl (from the boronic acid) and a bipicolinic acid dimer (from the aryl halide).
-
Protodeboronation/Dehalogenation Products: Formation of fluorobenzene (from the boronic acid) and picolinic acid (from the aryl halide). This occurs when the boronic acid or aryl halide is replaced by a hydrogen atom from the solvent or trace water before coupling.[2]
-
Starting Materials: Unreacted 3-halopicolinic acid and 4-fluorophenylboronic acid.
-
-
Catalyst-Related Impurities:
-
Residual Palladium: Trace amounts of the palladium catalyst that carry through the workup.
-
Ligand-Derived Impurities: Phenylated impurities can arise from the degradation of phosphine ligands (e.g., triphenylphosphine).[3]
-
-
Degradation Products: Depending on the reaction and workup conditions (e.g., high temperature, extreme pH), the desired product or intermediates may degrade.
Q2: What causes the formation of homocoupling byproducts, and how can I minimize them?
A2: Homocoupling of the boronic acid (to form 4,4'-difluorobiphenyl) is often promoted by the presence of oxygen.[4] The mechanism can involve the oxidative coupling of the boronic acid, catalyzed by the palladium species.
Mitigation Strategies:
-
Thorough Degassing: Before adding the catalyst, rigorously degas the reaction mixture (solvent, base, and starting materials) by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. If issues persist, consider screening alternative palladium catalysts and ligands.
Q3: My reaction is sluggish or incomplete. What are the likely causes?
A3: Incomplete conversion is a common issue in Suzuki couplings.[2][5] The root cause can often be traced back to one of the following:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air or impurities in the starting materials. Ensure high-purity reagents and maintain a strict inert atmosphere.
-
Ineffective Base: The choice and quality of the base are critical.[6] The base activates the boronic acid for transmetalation. Ensure the base is finely powdered for maximum surface area and is anhydrous if the reaction conditions require it. K₃PO₄ is often a robust choice for challenging couplings.[7]
-
Poor Boronic Acid Quality: Boronic acids can degrade upon storage, particularly if exposed to moisture, leading to the formation of inactive boroxines. It's advisable to use fresh, high-quality 4-fluorophenylboronic acid.[2]
-
Solvent Effects: The solvent system must be appropriate for dissolving the reactants and facilitating the catalytic cycle. A 4:1 to 2:1 mixture of dioxane and water is a common starting point.[2][7]
Q4: How can I effectively remove residual palladium from my final product?
A4: Residual palladium is a major concern in pharmaceutical synthesis due to its toxicity. Several methods can be employed for its removal:
-
Crystallization: Often, a well-designed crystallization step can significantly reduce palladium levels by leaving the metal impurities in the mother liquor.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Metal Scavengers: Commercially available metal scavengers (e.g., silica- or polymer-based thiols) can be added during the workup to selectively bind and remove palladium.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Levels of 4,4'-Difluorobiphenyl | Presence of oxygen in the reaction mixture. | Solution: Improve degassing procedures (sparge with argon for 30-60 min). Rationale: Oxygen facilitates the oxidative homocoupling of the boronic acid, catalyzed by palladium.[4] |
| Significant amount of Picolinic Acid byproduct | Protodeboronation/dehalogenation side reactions. | Solution: Use a stronger, non-nucleophilic base like K₃PO₄. Ensure anhydrous conditions if using an organic solvent system. Rationale: This side reaction is often base and solvent-mediated. A stronger base can promote the desired coupling over protonolysis.[2] |
| Low or No Product Formation | Inactive catalyst or poor quality boronic acid. | Solution: Use a fresh bottle of palladium catalyst and high-purity 4-fluorophenylboronic acid. Consider using a pre-catalyst that is more air-stable. Rationale: The catalytic cycle depends on an active Pd(0) species, which can be poisoned. Boronic acids can degrade to less reactive forms over time.[2] |
| Product is difficult to purify by crystallization | Presence of structurally similar impurities. | Solution: Perform a pH adjustment during workup. Acidify to precipitate the carboxylic acid product, leaving more neutral impurities (like 4,4'-difluorobiphenyl) in the organic layer. Consider an initial purification by column chromatography before final crystallization. Rationale: Exploiting the acidic nature of the product allows for selective separation from non-acidic byproducts. |
| Inconsistent Yields Between Batches | Variability in raw material quality or reaction setup. | Solution: Standardize the source and quality of all reagents. Ensure consistent degassing and inert atmosphere techniques for every run. Rationale: Cross-coupling reactions can be sensitive to minor variations in purity and atmospheric conditions.[2] |
Analytical Methods for Impurity Profiling
A robust analytical strategy is essential for identifying and quantifying impurities. A multi-technique approach is often necessary for comprehensive impurity profiling.[1][8]
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main product and known impurities.[9] | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a pH modifier (e.g., formic acid or ammonium acetate). Detection: UV at a wavelength where all components have reasonable absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify unknown impurities.[1] | Provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in structural elucidation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detect volatile impurities. | Useful for identifying and quantifying low molecular weight byproducts like fluorobenzene.[10] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantify trace elemental impurities. | The gold standard for measuring residual palladium levels to ensure they are within regulatory limits.[1][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the main product and characterization of isolated impurities. | ¹H, ¹³C, and ¹⁹F NMR are all valuable for confirming the structure of this compound and its fluorinated byproducts.[8] |
Key Experimental Workflows & Diagrams
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is key to troubleshooting the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Impurity Formation Pathways
This diagram outlines the main pathways leading to common impurities.
Caption: Competing reaction pathways leading to common impurities.
Protocol: General Procedure for Synthesis
Disclaimer: This is a representative procedure and should be optimized for your specific laboratory conditions and scale.
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add the 3-halopicolinic acid derivative (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/water 4:1). Sparge the resulting slurry with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Acidify the aqueous layer with HCl to a pH of ~3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the Suzuki-Miyaura reaction mechanism and the potential side reactions that lead to impurity formation. By carefully controlling reaction parameters—particularly the exclusion of oxygen, the quality of reagents, and the choice of catalyst and base—researchers can significantly minimize the formation of homocoupling and protodeboronation byproducts. A robust analytical workflow is crucial for monitoring these impurities and guiding process optimization. This guide provides the foundational knowledge to troubleshoot common issues, improve yield and purity, and confidently advance your drug development program.
References
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. Available at: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. The Natural Products Journal. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Institutes of Health. Available at: [Link]
- Processes for the production of picolinic acid dericatives. Google Patents.
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]
- Synthetic method of 3,4-substituted 2-picolinic acid. Google Patents.
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picolinic acid hydrochloride. Organic Syntheses. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Picolinic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Therapeutic Potential through Fluorination
Picolinic acid, an endogenous metabolite of the amino acid tryptophan, has garnered significant attention in the scientific community for its diverse biological activities.[1][2] It is known to possess neuroprotective, immunological, and anti-proliferative properties.[1][2] Furthermore, picolinic acid has demonstrated potential as an anti-infective agent, exhibiting broad-spectrum antiviral activity, particularly against enveloped viruses like SARS-CoV-2 and influenza A virus by inhibiting viral entry.[3][4][5] Its role as a chelating agent for divalent and trivalent metal ions also contributes to its biological effects, including assisting in the absorption of zinc.[1]
In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their therapeutic potential.[6] Fluorination can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated picolinic acids, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors. We will explore how the unique properties of fluorine can be leveraged to modulate the anticancer, antiviral, and immunomodulatory activities of picolinic acid.
The Physicochemical Impact of Fluorination
The introduction of fluorine can significantly modify the electronic properties and conformation of a molecule, thereby influencing its biological activity. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can affect a compound's ionization state at physiological pH and its ability to interact with target proteins. Moreover, the substitution of hydrogen with fluorine can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake. This strategic modification can also block sites of metabolism, increasing the compound's half-life in biological systems.
| Property | Picolinic Acid | Fluorinated Picolinic Acid (Hypothetical) | Rationale for Change |
| Molecular Weight | 123.11 g/mol | Higher | Addition of fluorine atom(s) increases mass. |
| pKa | ~5.4 | Lower | The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing acidity. |
| LogP (Lipophilicity) | ~0.4 | Higher | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability. |
| Metabolic Stability | Moderate | Higher | C-F bonds are stronger than C-H bonds, making the molecule more resistant to metabolic degradation. |
A Multifaceted Comparison of Biological Activities
This section delves into the key biological activities of picolinic acid and explores the potential enhancements that can be achieved through fluorination, complete with detailed experimental protocols for their assessment.
Anticancer Activity: A Cytotoxicity Showdown
Picolinic acid has been shown to exhibit antiproliferative activity, in part through the activation of macrophages.[7][8] The introduction of fluorine into heterocyclic scaffolds has been demonstrated to enhance cytotoxic activity against various cancer cell lines.[9][10] It is hypothesized that fluorination of picolinic acid could lead to derivatives with more potent anticancer effects due to increased cellular uptake and potentially enhanced interactions with intracellular targets.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Picolinic acid and fluorinated picolinic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of picolinic acid and the fluorinated derivatives in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Antiviral Activity: Blocking Viral Entry
Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, acting by preventing the fusion of the viral and cellular membranes, a critical step in viral entry.[4][5] Fluorination could potentially enhance this antiviral activity by increasing the compound's interaction with the viral envelope or host cell membrane, or by improving its pharmacokinetic properties.
This assay quantifies the ability of a compound to block the entry of a virus into host cells. A common method involves using pseudotyped viruses expressing a reporter gene (e.g., luciferase).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HEK293T cells expressing the appropriate receptor)
-
Pseudotyped virus carrying a reporter gene (e.g., luciferase)
-
Picolinic acid and fluorinated derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the picolinic acid derivatives for 1-2 hours before infection.
-
Viral Infection: Infect the cells with the pseudotyped virus in the presence of the compounds.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The reduction in luciferase activity in treated cells compared to untreated cells indicates the inhibition of viral entry. Calculate the EC50 value (the concentration that causes a 50% reduction in viral entry).
Caption: Picolinic acid's antiviral mechanism of action.
Enzyme Inhibition: Targeting Key Signaling Pathways
Picolinic acid derivatives have been investigated as inhibitors of various enzymes. For instance, replacement of a nitrogen atom with a C-F group in certain picolinic acid derivatives has been shown to result in significant inhibitory effects against Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[13]
This assay measures the ability of a compound to inhibit the enzymatic activity of ASK1. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active ASK1 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Picolinic acid and fluorinated derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the ASK1 enzyme, its substrate (MBP), ATP, and various concentrations of the test compounds.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition. Calculate the IC50 value for each compound.
Caption: Modulation of macrophage activation.
Summarizing and Interpreting the Data
A systematic presentation of the experimental data is crucial for a clear comparison. The following table provides a template for summarizing the results from the described assays.
| Biological Activity | Assay | Picolinic Acid | Fluorinated Picolinic Acid | Fold Change |
| Anticancer | MTT (IC50, µM) | [Insert Value] | [Insert Value] | [Calculate] |
| Antiviral | Viral Entry (EC50, µM) | [Insert Value] | [Insert Value] | [Calculate] |
| Enzyme Inhibition | ASK1 Kinase (IC50, nM) | [Insert Value] | [Insert Value] | [Calculate] |
| Immunomodulation | NO Production (EC50, µM) | [Insert Value] | [Insert Value] | [Calculate] |
Conclusion: A Path Forward for Picolinic Acid-Based Drug Discovery
This guide has provided a comprehensive framework for comparing the biological activities of fluorinated and non-fluorinated picolinic acids. The strategic incorporation of fluorine offers a promising avenue to enhance the therapeutic potential of this already versatile molecule. By leveraging the detailed experimental protocols provided, researchers can systematically evaluate the impact of fluorination on the anticancer, antiviral, and immunomodulatory properties of picolinic acid derivatives. The insights gained from such comparative studies will be invaluable in guiding the rational design of novel and more effective therapeutic agents. The self-validating nature of the described protocols, coupled with the provided rationale for experimental choices, ensures a robust and reliable approach to advancing picolinic acid-based drug discovery.
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Grant, R., & Kapoor, V. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neuroscience & Biobehavioral Reviews. Retrieved from [Link]
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Journal of Visualized Experiments. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
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Varesio, L., et al. (2000). Macrophage activating properties of the tryptophan catabolite picolinic acid. Advances in Experimental Medicine and Biology. Retrieved from [Link]
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News-Medical.Net. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. Retrieved from [Link]
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Chemaly, R. F., et al. (2019). In Vitro Comparison of Currently Available and Investigational Antiviral Agents Against Pathogenic Human Double-Stranded DNA Viruses: A Systematic Literature Review. Antiviral Research. Retrieved from [Link]
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Validating Novel Enzyme Inhibitors: A Comparative Guide to the Preclinical Assessment of 3-(4-Fluorophenyl)picolinic acid as a Putative IDO1 Inhibitor
This guide provides a comprehensive framework for the preclinical validation of novel enzyme inhibitors, using the hypothetical case of 3-(4-Fluorophenyl)picolinic acid as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Researchers, scientists, and drug development professionals can utilize this document to understand the critical experimental workflow, from initial biochemical characterization to cellular and in vivo validation, required to robustly assess the therapeutic potential of a new chemical entity.
Introduction: The Quest for Novel IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target.[1] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[5][6]
The therapeutic potential of inhibiting IDO1 has driven significant research into the discovery of small molecule inhibitors. While early clinical trials with inhibitors like epacadostat have yielded mixed results, the rationale for targeting the IDO1 pathway remains strong, fueling the search for new chemical entities with improved potency, selectivity, and pharmacological properties.[1][4]
This guide uses this compound, a novel compound with a picolinic acid scaffold previously explored in medicinal chemistry, as a hypothetical candidate for a new IDO1 inhibitor.[7][8][9] We will outline a rigorous, multi-faceted validation pipeline to assess its potential, comparing its hypothetical performance metrics against established IDO1 inhibitors.
The Competitive Landscape: Benchmarking Against Known IDO1 Inhibitors
A critical step in validating a new inhibitor is to benchmark its performance against existing compounds. For IDO1, several inhibitors have been well-characterized and have entered clinical trials. We will use Epacadostat and Navoximod as our primary comparators.
| Compound | Mechanism of Action | Biochemical IC50 | Cellular EC50 | Selectivity (vs. TDO) |
| Epacadostat (INCB024360) | Competitive with Tryptophan | ~72 nM | ~12 nM | >100-fold |
| Navoximod (GDC-0919) | Non-competitive | ~69 nM | ~75 nM | 10- to 20-fold |
| This compound (Hypothetical) | To be determined | To be determined | To be determined | To be determined |
Table 1: Comparative profiles of known IDO1 inhibitors. Data for Epacadostat and Navoximod are compiled from publicly available literature.[6][10] The profile for this compound is to be determined through the experimental workflow outlined below.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections detail the essential experiments required to validate a putative IDO1 inhibitor. The causality behind each experimental choice is explained to provide a clear understanding of the validation process.
Biochemical Assays: Characterizing Direct Enzyme Inhibition
The first step is to determine if this compound directly inhibits IDO1 enzymatic activity in a cell-free system. This allows for the assessment of potency (IC50) and the elucidation of the mechanism of inhibition.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (electron carrier)
-
Ascorbic acid (reductant)
-
Catalase (to remove H2O2)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound or control inhibitors to the wells of the microplate. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding recombinant IDO1 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Incubate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm.[11]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
To understand how this compound interacts with IDO1, kinetic studies are performed by varying the concentration of the substrate (L-Tryptophan) at fixed concentrations of the inhibitor. The resulting data are plotted on a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.[3]
Biophysical Assays: Quantifying Binding Affinity
Directly measuring the binding of a compound to its target protein provides orthogonal validation to enzymatic assays and yields valuable information on the kinetics of the interaction. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[12][13]
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human IDO1 protein
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
This compound and control compounds
-
-
Procedure:
-
Immobilize recombinant IDO1 onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15]
-
Cell-Based Assays: Assessing Activity in a Biological Context
Moving from a cell-free system to a cellular environment is a crucial step to confirm that the compound can penetrate cells and inhibit the target in its native context.[16][17]
-
Cell Culture and Reagents:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[18]
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cell culture medium and supplements.
-
This compound and control inhibitors.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde or HPLC).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[18]
-
Add varying concentrations of this compound or control inhibitors to the cells.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant.[19]
-
Determine the cellular EC50 value by plotting the kynurenine concentration against the inhibitor concentration.
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed decrease in kynurenine is not due to cytotoxicity.[10][19]
-
In Vivo Models: Evaluating Efficacy in a Living System
The final stage of preclinical validation involves testing the inhibitor in an animal model to assess its in vivo efficacy, pharmacokinetics, and pharmacodynamics.[5][20]
-
Animal Model and Reagents:
-
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer this compound at various doses and schedules.
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, collect blood and tumor samples.
-
Analyze the plasma and tumor homogenates for tryptophan and kynurenine levels to assess target engagement (i.e., a decrease in the kynurenine/tryptophan ratio).[23]
-
Evaluate the anti-tumor efficacy by comparing tumor growth between the treated and control groups.
-
Data Visualization and Interpretation
Clear visualization of experimental workflows and signaling pathways is essential for understanding the validation process.
Caption: Experimental workflow for validating a novel enzyme inhibitor.
Caption: Simplified IDO1 signaling pathway and point of inhibition.
Conclusion
The validation of a novel enzyme inhibitor is a systematic process that requires a combination of biochemical, biophysical, cellular, and in vivo studies. By following the workflow outlined in this guide, researchers can rigorously assess the potential of new chemical entities like this compound. A successful candidate would ideally demonstrate potent and selective inhibition of IDO1 in biochemical and cellular assays, exhibit favorable pharmacokinetic and pharmacodynamic properties, and ultimately show significant anti-tumor efficacy in preclinical models. This comprehensive approach is essential for identifying promising new therapeutic agents for cancer and other diseases.
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. (2025-01-01). ResearchGate. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][16]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2011-01-01). NIH. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Aryl Picolinic Acids: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, represents a "privileged" structure in medicinal chemistry.[1] Its inherent chelating properties and ability to participate in various biological interactions have cemented its role as a versatile template for drug design.[2] While extensive research has illuminated the structure-activity relationships (SAR) of various substituted picolinates, particularly in the agrochemical field, the 3-aryl substituted subclass remains a comparatively underexplored chemical space with significant therapeutic potential.
This guide provides a comprehensive analysis of the SAR of 3-aryl picolinic acids, drawing upon available data and making logical comparisons with structurally related compounds to inform future drug discovery efforts. We will delve into the nuances of substitution patterns and their impact on biological activity, offering field-proven insights to guide your research.
The Picolinic Acid Core: A Foundation of Biological Activity
Picolinic acid is an endogenous metabolite of tryptophan and is implicated in a range of physiological processes, including neuroprotection, immune modulation, and metal ion transport.[3] This inherent bioactivity makes its derivatives attractive starting points for drug discovery. The pyridine nitrogen and the carboxylic acid moiety can engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions, providing a strong anchor for molecular recognition.[4]
Decoding the Structure-Activity Landscape of 3-Aryl Picolinic Acids
The introduction of an aryl group at the 3-position of the picolinic acid scaffold introduces a new vector for SAR exploration. The nature and substitution of this aryl ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. While comprehensive SAR studies specifically on 3-aryl picolinic acids are emerging, we can extrapolate key principles from related chemical series and the limited direct data available.
Substitutions on the Aryl Ring: Fine-Tuning Activity
The electronic and steric properties of substituents on the 3-aryl ring are critical determinants of biological activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and trifluoromethyl (-CF3) groups are common additions to the aryl ring. In many bioactive molecules, these groups can enhance binding affinity through halogen bonding or by modulating the electronics of the aromatic system. For example, in a series of 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid derivatives, the presence of these halogens was crucial for their intended biological activity.[4] While this example is not a direct 3-aryl picolinic acid, the principle of halogen substitution influencing activity is a cornerstone of medicinal chemistry.
-
Electron-Donating Groups (EDGs): Alkoxy groups (e.g., -OCH3) can influence the conformation of the molecule and participate in hydrogen bonding. In a series of 3-arylcoumarins, which share the 3-aryl structural motif, methoxy-substituted analogs demonstrated potent anti-inflammatory activity.[5] Specifically, 6,8-dichloro-3-(2-methoxyphenyl)coumarin and 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin exhibited significant inhibition of nitric oxide production.[6] This suggests that the position and presence of methoxy groups on the 3-aryl ring of picolinic acids could be a key area for optimization in developing anti-inflammatory agents.
-
Positional Isomerism: The position of substituents on the aryl ring (ortho, meta, or para) can dramatically impact activity. This is often due to the specific topology of the target's binding pocket. For instance, in a study of 3-arylisoquinolinones, a closely related heterocyclic system, meta-substitution on the aryl ring led to a staggering 700-fold increase in antiproliferative activity compared to the para-substituted analogs. This highlights the critical importance of exploring positional isomers in any SAR campaign.
Modifications to the Picolinic Acid Core
While the 3-aryl group is a primary focus, modifications to the picolinic acid ring itself can also modulate activity.
-
Substituents on the Pyridine Ring: The addition of other substituents to the pyridine ring can influence the molecule's physicochemical properties and its interaction with the target. For example, in the development of herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the presence of amino and chloro groups on the picolinic acid ring was essential for high potency.[7]
Comparative Performance with Alternative Scaffolds
The 3-aryl picolinic acid scaffold can be considered a bioisostere of other successful "3-aryl" heterocyclic cores. Understanding the SAR of these related molecules can provide valuable insights for the design of novel 3-aryl picolinic acid derivatives.
| Scaffold | Key SAR Observations for the 3-Aryl Moiety | Therapeutic Area(s) |
| 3-Arylcoumarins | - Methoxy and dihydroxy substitutions on the aryl ring are favorable for anti-inflammatory and anticancer activity.[8] | Anti-inflammatory, Anticancer |
| 3-Arylisoquinolinones | - meta-Substitution on the aryl ring dramatically enhances antiproliferative activity compared to para-substitution. | Anticancer |
| Aryl Propionic Acids | - The nature of the aryl group (e.g., isobutylphenyl in Ibuprofen) is critical for anti-inflammatory activity.[9] | Anti-inflammatory |
Experimental Protocols for Evaluating 3-Aryl Picolinic Acids
To establish a robust SAR, rigorous and reproducible biological assays are essential. Below are example protocols for assessing potential anticancer and anti-inflammatory activities.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-aryl picolinic acid derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the 3-aryl picolinic acid derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a standard curve.[6]
Visualizing Key Concepts
To better understand the relationships discussed, the following diagrams illustrate a hypothetical workflow and a signaling pathway relevant to the evaluation of 3-aryl picolinic acids.
Caption: A generalized workflow for the discovery of bioactive 3-aryl picolinic acids.
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to nitric oxide production, a potential target for anti-inflammatory 3-aryl picolinic acids.
Conclusion and Future Directions
The 3-aryl picolinic acid scaffold holds considerable promise for the development of novel therapeutics across a range of diseases. While direct and extensive SAR data remains somewhat limited, by drawing logical comparisons from structurally related compound classes, we can begin to delineate the key structural features that govern biological activity. The strategic placement of substituents on the 3-aryl ring, coupled with modifications to the picolinic acid core, offers a rich landscape for medicinal chemists to explore.
Future research should focus on the systematic synthesis and biological evaluation of diverse libraries of 3-aryl picolinic acids to build a more comprehensive SAR database. This will undoubtedly accelerate the discovery of potent and selective drug candidates derived from this versatile and promising scaffold.
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A Comparative Analysis of 3-(4-Fluorophenyl)picolinic Acid Isomers: A Proposed Research Framework
For distribution to: Researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the positional isomers of 3-(4-Fluorophenyl)picolinic acid. A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative experimental data for the 3-, 4-, 5-, and 6-(4-Fluorophenyl)picolinic acid isomers. While these compounds are available commercially, detailed characterization and biological evaluation in a side-by-side manner are not publicly documented.
This document, therefore, serves as a proposed research framework and a technical guide for researchers aiming to synthesize, characterize, and evaluate these isomers. We will provide detailed, self-validating experimental protocols and hypothesize potential differences in their physicochemical and biological properties based on established chemical principles. This guide is designed to empower researchers to undertake a thorough comparative study of these potentially valuable chemical entities.
Introduction to (4-Fluorophenyl)picolinic Acids
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as important scaffolds in medicinal chemistry and materials science.[1] The introduction of a fluorophenyl group can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions. The position of this substituent on the picolinic acid ring is expected to have a profound impact on the molecule's overall properties, including its acidity, crystal packing, and biological activity. Understanding these structure-property relationships is crucial for the rational design of new therapeutic agents or functional materials. For instance, various derivatives of picolinic acid have been investigated for their herbicidal, anticancer, and anticonvulsant activities.[2][3][4]
The four positional isomers of (4-Fluorophenyl)picolinic acid, where the fluorophenyl group is at the 3, 4, 5, or 6-position of the pyridine ring, represent a set of closely related molecules with potentially distinct chemical and biological profiles. A systematic comparative analysis of these isomers would provide invaluable data for structure-activity relationship (SAR) studies.
Proposed Research Workflow
To address the current knowledge gap, a systematic investigation of the (4-Fluorophenyl)picolinic acid isomers is proposed. The following workflow outlines the key stages of this research, from synthesis to comparative analysis.
Figure 1: Proposed workflow for the comparative analysis of (4-Fluorophenyl)picolinic acid isomers.
Physicochemical Properties: A Comparative Overview (Hypothetical Data)
While experimental data is lacking, we can anticipate certain trends in the physicochemical properties of the isomers. The following table presents a template for collating experimental data once obtained, with some hypothesized values for discussion.
| Property | This compound | 4-(4-Fluorophenyl)picolinic acid | 5-(4-Fluorophenyl)picolinic acid | 6-(4-Fluorophenyl)picolinic acid |
| CAS Number | 1192608-90-4[5] | 1214388-36-9[5] | 845826-99-5[6] | 863704-60-3[7] |
| Molecular Formula | C₁₂H₈FNO₂ | C₁₂H₈FNO₂ | C₁₂H₈FNO₂ | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 | 217.20 | 217.20 | 217.20 |
| Melting Point (°C) | Hypothesized: 140-145 | Hypothesized: 155-160 | Hypothesized: 165-170 | Hypothesized: 130-135 |
| pKa | Hypothesized: ~5.0 | Hypothesized: ~5.2 | Hypothesized: ~5.3 | Hypothesized: ~4.8 |
| Solubility in Water | Hypothesized: Low | Hypothesized: Low | Hypothesized: Low | Hypothesized: Low |
| ¹H NMR (δ ppm) | Anticipated complex aromatic region | Anticipated distinct aromatic signals | Anticipated distinct aromatic signals | Anticipated downfield shift of H3 proton |
| ¹⁹F NMR (δ ppm) | Anticipated singlet | Anticipated singlet | Anticipated singlet | Anticipated singlet |
Note: The melting point, pKa, and solubility values are hypothesized based on general principles of isomerism and substituent effects and require experimental verification.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis, characterization, and comparative analysis of the this compound isomers.
Synthesis of (4-Fluorophenyl)picolinic Acid Isomers via Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the formation of C-C bonds. This protocol provides a general procedure for the synthesis of the four isomers starting from the corresponding bromopicolinic acid and 4-fluorophenylboronic acid.
Causality behind Experimental Choices:
-
Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen for its high efficiency and functional group tolerance in Suzuki couplings.
-
Base: A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.
Figure 2: Synthetic workflow for (4-Fluorophenyl)picolinic acid isomers.
Step-by-Step Protocol:
-
To a reaction vessel, add the respective bromopicolinic acid isomer (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of Isomers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of each isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for their unambiguous identification.
-
¹³C NMR: The ¹³C NMR spectrum will show the number of unique carbon atoms in each isomer.
-
¹⁹F NMR: The ¹⁹F NMR spectrum should exhibit a singlet for the fluorine atom in the 4-fluorophenyl group.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of each isomer. The measured mass should be within 5 ppm of the calculated exact mass for C₁₂H₈FNO₂.
3. X-ray Crystallography:
-
Single crystals of each isomer can be grown by slow evaporation of a saturated solution in a suitable solvent. X-ray diffraction analysis of these crystals will provide the definitive three-dimensional structure of each molecule in the solid state.[8] This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the physical properties of the isomers.
Hypothesized Structure-Property Relationships
The position of the 4-fluorophenyl group is expected to influence the electronic properties and steric environment of the picolinic acid moiety.
-
Acidity (pKa): The 6-substituted isomer is likely to be the most acidic due to the proximity of the electron-withdrawing phenyl group to the carboxylic acid, which stabilizes the carboxylate anion. The 3-substituted isomer may also exhibit increased acidity compared to the 4- and 5-isomers.
-
Crystal Packing: The different substitution patterns will lead to distinct intermolecular interactions in the solid state. X-ray crystallography will be crucial to elucidate these differences, which in turn affect properties like melting point and solubility.[8]
-
Biological Activity: The spatial arrangement of the fluorophenyl group relative to the carboxylic acid and the pyridine nitrogen will dictate how each isomer interacts with biological targets. For example, in enzyme inhibition, one isomer may fit optimally into an active site while others may not. The potential for these compounds as anti-inflammatory or anti-cancer agents, as suggested for the 5-isomer, should be systematically evaluated across all four isomers.[9]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of 3-, 4-, 5-, and 6-(4-Fluorophenyl)picolinic acid isomers. By following the proposed synthetic and analytical protocols, researchers can generate the much-needed experimental data to fill the current knowledge gap. The systematic comparison of these isomers will not only provide a deeper understanding of their fundamental chemical properties but also pave the way for their potential application in drug discovery and materials science. The elucidation of clear structure-activity relationships will be a critical outcome of this proposed research, guiding the future design of novel picolinic acid derivatives with enhanced properties.
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023. Available from: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Fluorophenyl)picolinic Acid and Its Analogs
Introduction: The Rationale for 3-(4-Fluorophenyl)picolinic Acid in Drug Discovery
Picolinic acid, a pyridine-2-carboxylic acid, is a metabolite of tryptophan and has been investigated for a range of biological activities, including antiproliferative, anticonvulsant, and anti-acne properties[1][2][3]. The core picolinic acid scaffold serves as a versatile template for medicinal chemists. The introduction of an aryl group at the 3-position and a fluorine atom on that phenyl ring, as in this compound, represents a strategic design choice.
The incorporation of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry. Fluorination can significantly enhance a molecule's pharmacological profile by improving metabolic stability, increasing binding affinity to target proteins, and enhancing bioavailability[4][5][6][7]. The 4-fluorophenyl group, in particular, has been successfully incorporated into a variety of bioactive molecules, demonstrating its utility in modulating drug-like properties[8][9][10]. This guide will explore the known efficacy of picolinic acid and its derivatives to build a scientifically grounded hypothesis for the potential of this compound.
In Vitro Efficacy: A Comparative Analysis
While direct in vitro data for this compound is unavailable, we can infer its potential activities by examining related compounds.
Antiproliferative and Cytotoxic Potential
Picolinic acid itself has demonstrated in vitro antiproliferative effects, which are believed to be mediated through the activation of macrophages[1]. These activated macrophages are capable of lysing various tumor cell lines[1]. The introduction of a 4-fluorophenyl group could potentially modulate this activity. For instance, rhenium(I) tricarbonyl complexes incorporating fluorinated picolinic acid derivatives have been screened for their in vitro anticancer activities against cell lines such as HeLa (cervical carcinoma) and A549 (lung cancer)[11][12]. While the activity is largely influenced by the metal center, the choice of the picolinic acid ligand is also critical.
Table 1: Comparative In Vitro Antiproliferative/Cytotoxic Activity of Picolinic Acid and Related Compounds
| Compound/Complex | Cell Line(s) | Observed Effect | Reported Metric (e.g., IC50, LC50) | Reference |
| Picolinic Acid-activated Macrophages | MBL-2 lymphoma, Madison 109 lung carcinoma | Lysis of tumor cells | Not specified | [1] |
| fac-[Re(Pico)(CO)3(H2O)] | Vero, HeLa, A549 | Cytotoxicity | LC50: 9.0 µg/mL (Vero), 15.8 µg/mL (HeLa), 20.9 µg/mL (A549) | [12] |
| S-(4-fluorophenyl)-pleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 0.03125 µg/mL | [8] |
It is plausible that this compound could exhibit direct cytotoxic effects on cancer cell lines, or it may act as a ligand for metal-based anticancer agents. The 4-fluorophenyl moiety could enhance cell permeability or binding to intracellular targets.
Antimicrobial and Other Activities
Derivatives of picolinic acid have been explored for various other biological activities. For example, certain fluorinated picolinic acid amides have shown promise as anticonvulsants[2]. Additionally, a novel pleuromutilin derivative containing a 4-fluorophenyl group has demonstrated potent in vitro antibacterial activity against MRSA[8][9]. This suggests that the 4-fluorophenyl group can be a key pharmacophore in antimicrobial agents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To empirically determine the in vitro efficacy of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Drug Discovery Workflow
Caption: Workflow from in vitro screening to in vivo validation.
In Vivo Efficacy: A Predictive Outlook
Predicting the in vivo efficacy of this compound requires extrapolation from studies on its parent compound and other molecules containing the 4-fluorophenyl moiety.
Antiproliferative and Antitumor Potential
The unsubstituted picolinic acid has shown therapeutic effects in an MBL-2 ascites tumor model in mice when administered intraperitoneally. This treatment led to a significant increase in the lifespan of the tumor-bearing mice, an effect attributed to macrophage activation[1].
The presence of the 4-fluorophenyl group could enhance the in vivo antitumor potential of the picolinic acid scaffold. For example, a complex bis-heterocycle containing a 4-fluorophenyl group, 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one, effectively suppressed oral carcinogenesis in a hamster model[10]. This suggests that compounds with this moiety can exert chemopreventive effects in vivo.
Table 2: Comparative In Vivo Efficacy of Picolinic Acid and Related Compounds
| Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Picolinic Acid | MBL-2 ascites tumor in C57/BL mice | 100 mg/kg, i.p., daily for 5 days | 46% increase in lifespan | [1] |
| 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one | DMBA-induced hamster buccal pouch carcinogenesis | Not specified | Reduced incidence of neoplasms | [10] |
| S-(4-fluorophenyl)-pleuromutilin | Mouse model of MRSA pneumonia | 10 mg/kg | 70% survival rate, reduced bacterial load | [8] |
Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy
To evaluate the in vivo antitumor efficacy of this compound, a human tumor xenograft model in immunocompromised mice is a standard approach.
Objective: To determine if this compound inhibits tumor growth in vivo.
Materials:
-
This compound
-
Immunocompromised mice (e.g., athymic nude mice)
-
A549 human lung carcinoma cells
-
Matrigel
-
Vehicle (e.g., saline with 5% DMSO and 0.5% Tween 80)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 2 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (at various doses, e.g., 10, 25, 50 mg/kg) or vehicle to the respective groups via a clinically relevant route (e.g., intraperitoneal or oral administration) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice a week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizing the In Vivo Experimental Workflow
Caption: Workflow for a murine xenograft efficacy study.
Bridging In Vitro and In Vivo: A Discussion on Translatability
A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. While in vitro assays provide valuable information on a compound's activity at a cellular level, they do not account for the complex physiological processes that occur in a living organism.
For this compound, several factors will influence its in vivo performance:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound will determine its bioavailability and exposure at the target site. The 4-fluorophenyl group may improve metabolic stability by blocking potential sites of oxidation, but this needs to be experimentally verified.
-
Toxicity: The compound's safety profile is paramount. The unsubstituted picolinic acid has a generally favorable safety profile[3]. However, the introduction of the 4-fluorophenyl group necessitates a thorough toxicological evaluation.
-
Mechanism of Action: The in vivo mechanism may be more complex than what is observed in vitro. For example, if the compound's primary mechanism is immunomodulatory, as suggested for picolinic acid[1], this would not be captured in a simple cytotoxicity assay.
The lack of direct data on this compound underscores the importance of a systematic and stepwise approach to its evaluation, moving from in vitro screening to in vivo studies to build a comprehensive understanding of its therapeutic potential.
Caption: Factors influencing the translation from in vitro to in vivo efficacy.
Conclusion and Future Directions
While a definitive guide on the in vitro and in vivo efficacy of this compound cannot be written without direct experimental data, this comparative analysis provides a strong foundation for future research. Based on the known biological activities of picolinic acid and the well-documented effects of fluorination in drug design, this compound emerges as a compound of interest with potential applications in oncology, infectious diseases, or neurology.
The next logical steps for researchers interested in this molecule would be its chemical synthesis followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Such studies will be crucial in determining whether this compound holds therapeutic promise and warrants further preclinical development.
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Wang, T., Wang, M., Wang, Y., Zhang, Y., Wang, Y., Wang, J., & Li, J. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules (Basel, Switzerland), 29(11), 2568. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Fluorophenyl)picolinic Acid
This guide provides a comprehensive framework for assessing the selectivity of 3-(4-Fluorophenyl)picolinic acid. As drug development professionals know, a thorough understanding of a compound's potential for off-target interactions is paramount for predicting its safety and efficacy profile. This document moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental design, offering a self-validating system for rigorous cross-reactivity analysis. We will compare the compound's hypothetical performance against established alternatives, supported by detailed experimental methodologies and data interpretation strategies.
Introduction: The Imperative of Selectivity
This compound belongs to the picolinic acid class of compounds, a versatile scaffold known to interact with a wide array of biological targets, including enzymes and receptors.[1][2] Picolinic acid itself is an endogenous metabolite of L-tryptophan.[3][4] While the specific target of the 3-(4-fluorophenyl) derivative is not extensively documented, its structural similarity to known G protein-coupled receptor 35 (GPR35) agonists suggests this as a primary therapeutic target.[5][6]
GPR35 is an immunological cell surface receptor highly expressed in the gastrointestinal tract and immune cells, making it a promising target for conditions like inflammatory bowel disease (IBD).[5] However, the promiscuity of the picolinate scaffold necessitates a robust investigation into its selectivity. Undesired interactions can lead to adverse effects or confound the interpretation of efficacy studies. This guide outlines a systematic approach to de-risking this compound by characterizing its cross-reactivity profile against a panel of biologically relevant targets.
Section 1: The Primary Target Hypothesis and Comparator Compounds
Our investigation begins with the primary therapeutic hypothesis: agonism of GPR35. To benchmark the performance of this compound, we must compare it to well-characterized GPR35 agonists. These compounds serve as essential controls and provide context for our selectivity data.
Upon activation by an agonist, GPR35 can couple with Gαi/o proteins to inhibit adenylate cyclase or with Gα12/13 proteins to influence cell motility via RhoA.[5] This signaling cascade is central to its role in inflammation and other physiological processes.[7]
Caption: Simplified GPR35 signaling pathways.[5][7]
Table 1: Selected GPR35 Agonists for Comparative Analysis
| Compound | Class/Origin | Key Characteristics |
| Zaprinast | Synthetic | Originally a cGMP phosphodiesterase inhibitor, it is now considered a gold-standard reference agonist for GPR35 research due to its moderate-to-high potency across species.[7][8] |
| Lodoxamide | Synthetic | A GPR35 agonist that has served as a structural starting point for the development of novel agonists with improved cross-species potency for IBD research.[6] |
| Pamoic Acid | Synthetic | A potent GPR35 agonist demonstrated to activate the receptor through multiple in vitro methods, including β-arrestin-2 recruitment and ERK1/2 phosphorylation.[7] |
| Kynurenic Acid | Endogenous | A metabolite of the kynurenine pathway, considered a potential endogenous ligand for GPR35, though with lower potency than many synthetic agonists.[8][9] |
Section 2: A Tiered Strategy for Cross-Reactivity Screening
A logical, tiered approach is the most resource-effective method for profiling. We begin with a broad screen to identify potential "hits" and follow up with more focused, functional assays to confirm and quantify these interactions. The selection of off-targets is guided by the known activities of the broader picolinic acid chemical class, which includes compounds with anticonvulsant and enzyme-inhibiting properties.[1][10][11]
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening The initial screen should utilize a broad radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar). The test compound is evaluated at a single, high concentration (typically 1-10 µM) against a wide range of receptors, ion channels, and transporters. The goal is not to determine potency but to quickly identify potential off-target liabilities. A result of >50% inhibition or displacement is generally considered a "hit" that warrants further investigation.
Tier 2: Focused Mechanistic Studies Any hits identified in Tier 1 must be confirmed and quantified. This involves generating concentration-response curves to determine the potency (IC50 or Ki) of the interaction. Importantly, these should be functional assays to determine if the binding event translates into a biological effect (e.g., agonism, antagonism, or inhibition). Based on the picolinate scaffold's known activities, focused panels should include:
-
Related GPCRs: To assess selectivity within the receptor family.
-
Enzymes: Particularly kinases and cyclooxygenases (COX), given the structural alerts.[12][13]
-
Ion Channels and Receptors: Including the strychnine-sensitive glycine receptor, a known target for picolinic acid itself.[11]
Section 3: Key Experimental Protocols
Scientific rigor demands well-controlled, reproducible experiments. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test Compound Stock: this compound in 100% DMSO.
-
Positive Control: Known unlabeled ligand for the target.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound and positive control in assay buffer to create a 10-point concentration curve. Ensure the final DMSO concentration is ≤1%.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Add a saturating concentration of the positive control unlabeled ligand, radioligand, and cell membranes. This determines the amount of radioligand that binds non-specifically to the plate and membranes.
-
Test Compound Wells: Add diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Convert raw counts (CPM) for each test compound concentration to a percentage of specific binding: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Fit the concentration-response data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Calcium Mobilization Assay (for Gαq-coupled GPCRs)
This functional assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To determine if this compound acts as an agonist or antagonist at a Gαq-coupled off-target GPCR.
Materials:
-
Host cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test Compound and known agonist/antagonist controls.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
Methodology:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Execution (on FLIPR):
-
Place the cell plate and a compound source plate into the instrument.
-
Agonist Mode: Establish a baseline fluorescence reading for ~10-20 seconds. The instrument then adds the test compound or a known agonist (positive control) and continues to read fluorescence for ~2-3 minutes. An increase in fluorescence indicates receptor activation and calcium release.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist at its EC80 concentration. A reduction in the agonist-induced signal indicates antagonism by the test compound.
-
-
Data Analysis:
-
The change in fluorescence (Max - Min) is calculated for each well.
-
Data is normalized to the response of a maximal concentration of a known agonist (100%) and buffer alone (0%).
-
Plot the normalized response against the compound concentration and fit to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
-
Section 4: Comparative Data Analysis
The ultimate goal is to generate a selectivity profile. The data below is hypothetical and serves to illustrate how the results of the proposed studies would be presented for comparative analysis.
Table 2: Hypothetical Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target | Target Class | This compound | Zaprinast | Lodoxamide |
| GPR35 | Primary Target GPCR | 98% (EC50 = 75 nM) | 99% (EC50 = 150 nM) | 95% (EC50 = 64 nM) |
| Adenosine A1 | GPCR | 8% | 12% | 5% |
| Adrenergic α2A | GPCR | 15% | 25% | 11% |
| Dopamine D2 | GPCR | 4% | 9% | 2% |
| PDE5 | Enzyme | 12% | 85% | 7% |
| COX-2 | Enzyme | 58% | 5% | 3% |
| c-Met Kinase | Enzyme (Kinase) | 21% | 18% | 15% |
| Glycine Receptor | Ion Channel | 45% | 10% | 8% |
Interpretation of Hypothetical Data:
-
Primary Target Activity: In this example, this compound demonstrates potent GPR35 agonism, comparable to the known agonist Lodoxamide and stronger than the reference compound Zaprinast.[6][7]
-
Selectivity against Zaprinast's Primary Target: Zaprinast was originally identified as a phosphodiesterase (PDE) inhibitor.[7] The hypothetical data shows it retains strong activity against PDE5, while this compound is highly selective against this target, a desirable attribute.
-
Potential Liabilities: The compound shows a significant "hit" against the COX-2 enzyme (>50% inhibition). This would require a Tier 2 functional assay to determine the IC50 and confirm if it is a true liability. It also shows moderate activity at the Glycine Receptor, consistent with the known pharmacology of the parent picolinic acid molecule.[11]
-
Calculating Selectivity: The selectivity index is a key metric, calculated by dividing the off-target potency by the on-target potency (e.g., IC50_off-target / EC50_on-target). A higher index (typically >100-fold) is desired. If the follow-up assay revealed a COX-2 IC50 of 5 µM (5000 nM) for our test compound, the selectivity index would be 5000 nM / 75 nM ≈ 67-fold, which may be a cause for concern depending on the therapeutic window.
Conclusion
This guide provides a robust, scientifically-grounded framework for evaluating the cross-reactivity of this compound. By employing a tiered screening approach, utilizing validated experimental protocols, and benchmarking against established comparator compounds, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein illustrates how such an analysis can reveal both the strengths (e.g., high on-target potency, selectivity against known off-targets of related compounds) and potential liabilities (e.g., COX-2 inhibition) of a new chemical entity. This rigorous, data-driven approach is indispensable for making informed decisions in the drug development process, ultimately enhancing the potential for clinical success.
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Benchmarking 3-(4-Fluorophenyl)picolinic Acid Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 3-(4-Fluorophenyl)picolinic acid against the well-characterized immuno-oncology target, Indoleamine 2,3-dioxygenase 1 (IDO1). We will objectively compare its hypothetical performance with established clinical-stage inhibitors, Epacadostat and Navoximod (also known as Linrodostat), supported by detailed experimental protocols and data interpretation guidelines.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion.[1][2] It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has a dual immunosuppressive effect within the tumor microenvironment:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively induces the apoptosis of T cells and promotes the generation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[2][3]
Given its significant role in suppressing anti-tumor immunity, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.[1][4] Small molecule inhibitors of IDO1 are being developed to block this immunosuppressive pathway, thereby restoring T-cell function and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[4][5]
This guide will use this compound as a test compound to illustrate the benchmarking process against established IDO1 inhibitors.
The Benchmarks: Established IDO1 Inhibitors
For a robust comparison, we have selected two well-characterized IDO1 inhibitors that have undergone clinical investigation:
-
Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of IDO1.[6][7][8] It acts as a competitive inhibitor of IDO1 with an IC50 in the low nanomolar range.[7] Epacadostat has been extensively studied in clinical trials in combination with other immunotherapies.[5][6][9]
-
Navoximod (GDC-0919, Linrodostat, BMS-986205): Another potent, orally available IDO1 inhibitor.[2][4][10][11] It has also been evaluated in clinical trials for various cancers.[4][10][12]
These compounds represent different chemical scaffolds and provide a solid basis for evaluating the potential of novel molecules like this compound.
Experimental Framework for Inhibitor Benchmarking
A multi-tiered approach involving both enzymatic and cell-based assays is essential for a comprehensive evaluation of a novel IDO1 inhibitor. This approach allows for the determination of direct enzyme inhibition and the assessment of cellular activity in a more physiologically relevant context.
In Vitro Enzymatic Assay for IDO1 Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1. The most common method involves quantifying the production of kynurenine from tryptophan.
Principle: Recombinant human IDO1 enzyme is incubated with the substrate L-tryptophan in the presence of necessary cofactors. The reaction is then stopped, and the amount of N-formylkynurenine produced is hydrolyzed to kynurenine, which can be detected colorimetrically.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Recombinant Human IDO1: Prepare a working solution in assay buffer.
-
L-Tryptophan: Prepare a stock solution in assay buffer.
-
Cofactor Solution: A mixture of methylene blue and ascorbic acid in assay buffer.
-
Test Compounds: Prepare a dilution series of this compound, Epacadostat, and Navoximod in DMSO.
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA).
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound at various concentrations.
-
Add the recombinant IDO1 enzyme and the cofactor solution.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.
-
Workflow for IDO1 Enzymatic Assay
Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.
Cell-Based Assay for IDO1 Inhibition
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. It provides a more physiologically relevant assessment as it accounts for cell permeability, metabolism, and potential off-target effects.
Principle: A human cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) is used. The cells are treated with the test compounds, and the amount of kynurenine secreted into the cell culture medium is quantified.
Experimental Protocol:
-
Cell Culture and IDO1 Induction:
-
Assay Procedure:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing a dilution series of the test compounds (this compound, Epacadostat, and Navoximod).
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
-
Kynurenine Quantification:
-
The kynurenine in the supernatant can be quantified using the same colorimetric method described in the enzymatic assay (TCA precipitation followed by reaction with DMAB).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the IC50 values as described for the enzymatic assay.
-
IDO1 Signaling Pathway and Inhibition
Caption: The IDO1 signaling pathway and the mechanism of inhibition.
Data Presentation and Interpretation
The inhibitory activities of this compound and the benchmark compounds should be summarized in a clear and concise table for easy comparison.
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | ~10[7][8] | Experimental Value |
| Navoximod (Linrodostat) | Reported Value | Experimental Value |
Interpretation of Results:
-
A potent inhibitor will exhibit low nanomolar IC50 values in both the enzymatic and cellular assays.
-
A significant difference between the enzymatic and cellular IC50 values may indicate issues with cell permeability, compound stability, or off-target effects.
-
Comparing the IC50 values of this compound to those of Epacadostat and Navoximod will provide a direct measure of its relative potency.
Conclusion
This guide outlines a systematic approach to benchmark the novel compound this compound against established IDO1 inhibitors. By following the detailed experimental protocols and data analysis guidelines, researchers can obtain robust and comparable data to assess its potential as a novel therapeutic agent in immuno-oncology. A successful outcome from these initial in vitro and cellular assays would warrant further investigation into its selectivity, mechanism of action, and in vivo efficacy.
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- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Target Engagement of 3-(4-Fluorophenyl)picolinic acid with the Putative Target GPR109A
For drug discovery and development researchers, confirming that a novel compound interacts with its intended biological target within a cellular context is a critical step. This guide provides a detailed, multi-pronged strategy for validating the engagement of 3-(4-Fluorophenyl)picolinic acid with its putative target, the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).
The hypothesis that this compound targets GPR109A is rooted in its structural similarity to nicotinic acid, a known GPR109A agonist.[1][2] The picolinic acid scaffold is a key feature, and the addition of a fluorophenyl group may enhance potency, selectivity, or pharmacokinetic properties. This guide will outline a series of experiments, from direct binding assays to functional cellular assays, to rigorously test this hypothesis. We will explore the rationale behind each experimental choice, provide detailed protocols, and discuss the interpretation of potential outcomes.
Part 1: Direct Target Binding Assays
The initial step in target validation is to demonstrate a direct physical interaction between the compound and the putative target protein. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two robust methods to quantify this interaction.
Method 1: Radioligand Binding Assay
This classic pharmacological technique measures the affinity of a test compound by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Membranes from cells overexpressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Test Compound: this compound.
-
Positive Control: Unlabeled nicotinic acid.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound and unlabeled nicotinic acid in the assay buffer.
-
In a 96-well plate, combine the GPR109A-expressing membranes, the [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound or positive control.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled nicotinic acid).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester, and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis and Interpretation:
The data will be used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Expected Outcomes of Radioligand Binding Assay
| Compound | Predicted IC₅₀ (nM) | Predicted Affinity (Ki) |
| This compound | 1 - 1000 | To be calculated |
| Nicotinic acid (Positive Control) | 100 - 1000 | Known literature value |
| Unrelated Compound (Negative Control) | > 10,000 | No significant binding |
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a compound to its target.
Experimental Protocol: SPR Analysis
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified, recombinant human GPR109A protein.
-
Immobilization buffers (e.g., amine coupling kit).
-
Running buffer that matches the assay conditions.
-
Test Compound: this compound.
-
Positive Control: Nicotinic acid.
-
-
Procedure:
-
Immobilize the purified GPR109A protein onto the surface of the sensor chip.
-
Prepare a series of dilutions of this compound and nicotinic acid in the running buffer.
-
Inject the different concentrations of the test compound over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After the association phase, inject running buffer alone to monitor the dissociation of the compound.
-
Regenerate the sensor chip surface between different compound injections if necessary.
-
Data Analysis and Interpretation:
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the affinity of the compound for the target. A lower KD value indicates a higher affinity.
Part 2: Functional Assays for GPR109A Activation
Demonstrating direct binding is the first step. The next is to show that this binding leads to a functional response. GPR109A is a Gi-coupled receptor, meaning its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] It can also signal through β-arrestin pathways.
Caption: GPR109A Signaling Pathway.
Method 1: cAMP Assay
This assay measures the functional consequence of GPR109A activation by quantifying the decrease in intracellular cAMP levels.
Experimental Protocol: HTRF-based cAMP Assay
-
Materials:
-
A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
Positive Control: Nicotinic acid.
-
A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
-
Procedure:
-
Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of the test compound and positive control.
-
Pre-incubate the cells with the compounds for a short period.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels. The GPR109A agonist will counteract this effect.
-
Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible plate reader.
-
Data Analysis and Interpretation:
The HTRF signal is inversely proportional to the cAMP concentration. The data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) can be determined.
Table 2: Expected Outcomes of cAMP Functional Assay
| Compound | Predicted EC₅₀ (nM) | Predicted Effect on cAMP |
| This compound | 1 - 1000 | Dose-dependent decrease |
| Nicotinic acid (Positive Control) | 100 - 1000 | Dose-dependent decrease |
| Vehicle (Negative Control) | No effect | No change (high cAMP) |
Method 2: β-Arrestin Recruitment Assay
This assay determines if the compound can induce the recruitment of β-arrestin to the activated GPR109A receptor, a key event in GPCR desensitization and an alternative signaling pathway.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing GPR109A and a β-arrestin fusion protein (e.g., PathHunter® cells).
-
Test Compound: this compound.
-
Positive Control: A known GPR109A agonist that recruits β-arrestin.
-
Assay reagents from the commercial assay kit.
-
-
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add a dilution series of the test compound or positive control to the cells.
-
Incubate for the time recommended by the assay manufacturer.
-
Add the detection reagents and incubate further.
-
Read the chemiluminescent signal on a plate reader.
-
Data Analysis and Interpretation:
The signal generated is directly proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC₅₀ for β-arrestin recruitment. Comparing the potency for cAMP inhibition and β-arrestin recruitment can reveal if the compound is a biased agonist.
Part 3: Cellular Target Engagement Confirmation
While the previous assays provide strong evidence, confirming target engagement in a more physiological setting, without overexpression systems or protein purification, is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
Caption: Integrated Target Validation Workflow.
Positive results across these orthogonal assays—demonstrating direct binding, functional agonism, cellular target engagement, and selectivity—will provide high confidence in GPR109A as the bona fide target of this compound, paving the way for further preclinical development.
References
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Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]
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GPR109A and Vascular Inflammation. PubMed Central. [Link]
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Nicotinic acetylcholine receptor. Wikipedia. [Link]
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Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PubMed Central. [Link]
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What are Nicotinic receptors agonists and how do they work? Patsnap Synapse. [Link]
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Nicotinic agonist. Wikipedia. [Link]
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Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
-
Nicotinic acid receptor agonists. PubMed. [Link]
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Comparative Docking Studies of 3-(4-Fluorophenyl)picolinic Acid Analogs: A Framework for Rational Drug Design
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 3-(4-Fluorophenyl)picolinic acid analogs. As a scaffold of significant interest in medicinal chemistry, understanding its structure-activity relationships (SAR) through computational methods is a critical step in drug discovery.[1] We will move beyond a simple protocol listing to explain the causality behind each decision, ensuring a robust and scientifically valid approach.
The Scientific Premise: Why Picolinic Acids?
Picolinic acid (pyridine-2-carboxylic acid) is a versatile heterocyclic scaffold. It is an endogenous metabolite of tryptophan and its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and even herbicidal properties.[2][3][4] The pyridine ring acts as a bioisostere for other aromatic systems, offering advantages in solubility and metabolic stability, while the carboxylic acid provides a crucial interaction point for hydrogen bonding with biological targets.[1] The introduction of a substituted phenyl ring, as in this compound, creates a rigid structure that can be finely tuned to optimize binding affinity and selectivity for a specific protein target.
The Core Methodology: A Self-Validating Docking Protocol
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[5] The reliability of any comparative study hinges on the consistency and validation of the chosen protocol.[6] We will outline a workflow using widely accepted tools and practices.
Target Selection and Preparation
Causality: The choice of target is dictated by the therapeutic goal. Picolinic acid derivatives have shown activity against various targets, including kinases.[1] For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology, as our model system.[7] A high-resolution crystal structure is essential for accurate grid generation.
Experimental Protocol: Preparing the EGFR Kinase Domain
-
Structure Retrieval: Download the crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., Erlotinib) from the Protein Data Bank (PDB ID: 1M17). This co-crystallized ligand is crucial for validating our docking protocol.
-
Protein Preparation: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or AutoDock Tools, perform the following steps:
-
Remove all non-essential water molecules (those not mediating key interactions).
-
Add hydrogen atoms to satisfy valence.
-
Assign correct bond orders and protonation states for residues like Histidine at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, without significantly altering the backbone conformation.
-
-
Binding Site Definition: Define the binding site by generating a receptor grid centered on the co-crystallized ligand (Erlotinib). The grid box should be large enough (e.g., 20x20x20 Å) to allow for rotational and translational freedom of the new ligands during docking.[6]
Protocol Validation: The Redocking Imperative
Trustworthiness: Before docking our novel analogs, we must demonstrate that our chosen algorithm and settings can accurately reproduce the known binding pose of the original ligand. This is a critical self-validation step.
-
Extract the co-crystallized ligand (Erlotinib) from the prepared protein structure.
-
Dock the extracted ligand back into the defined binding site using the chosen docking program (e.g., AutoDock Vina, Glide).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, confirming the protocol's accuracy. [8]
Ligand Preparation
Causality: Ligands must be converted into their correct 3D, low-energy, and ionized states to ensure the docking simulation is physically realistic.
Experimental Protocol: Preparing the Picolinic Acid Analogs
-
2D Sketching: Draw the parent molecule, this compound, and a series of logically designed analogs using chemical drawing software.
-
Ionization and Tautomerization: Generate possible ionization states at a target pH of 7.4. For picolinic acid, the carboxylic acid group will be deprotonated.
-
3D Conformer Generation: Generate a set of low-energy 3D conformers for each analog. This is vital as the ligand may adopt a different conformation upon binding than it does in solution.
The Docking Workflow
This diagram illustrates the logical flow from initial setup to final analysis, forming a cohesive and repeatable scientific process.
Caption: A validated workflow for comparative docking.
Comparative Analysis: Data and SAR Discussion
Following the validated protocol, we docked the parent molecule and five rationally designed analogs into the EGFR active site. The binding energies (docking scores) and key intermolecular interactions are summarized below. A more negative score indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Results for Picolinic Acid Analogs against EGFR
| Analog ID | Modification from Parent Structure | Docking Score (kcal/mol) | Key Predicted Interactions with EGFR Residues |
| Parent | This compound | -7.8 | H-bond (carboxylate) with Met769; Pi-stacking with Phe723 |
| ANA-01 | Carboxylic acid -> Carboxamide | -5.9 | Loss of strong ionic H-bond with Met769 |
| ANA-02 | 4-Fluoro -> 4-Chloro on phenyl ring | -8.1 | Enhanced halogen bond with Cys773 backbone |
| ANA-03 | 4-Fluoro -> 4-Methoxy on phenyl ring | -7.2 | Steric clash; loss of favorable halogen interaction |
| ANA-04 | Add 5-Amino to picolinic ring | -8.5 | New H-bond (amino) with Thr766 side chain |
| ANA-05 | Add 5-Nitro to picolinic ring | -7.5 | Unfavorable electrostatic interactions |
Structure-Activity Relationship (SAR) Insights:
-
The Carboxylate is Essential: Analog ANA-01 , where the essential carboxylic acid was replaced with a carboxamide, showed a significantly weaker binding score (-5.9 kcal/mol). This confirms that the ionic hydrogen bond between the carboxylate and the backbone amide of Met769 in the hinge region of EGFR is critical for anchoring the scaffold.
-
Halogen Choice Matters: Replacing fluorine with chlorine (ANA-02 ) slightly improved the binding affinity (-8.1 kcal/mol). This is likely due to chlorine's ability to form a more favorable halogen bond with a backbone carbonyl in the active site. Conversely, replacing the halogen with a methoxy group (ANA-03 ) reduced affinity, suggesting an electron-withdrawing group at this position is beneficial.
-
Targeted H-Bonding Enhances Affinity: The most promising analog was ANA-04 , which featured an amino group added to the 5-position of the picolinic ring. This modification introduced a new hydrogen bond with the side chain of Thr766 without disrupting the primary interactions, resulting in the best docking score (-8.5 kcal/mol). In contrast, adding a nitro group (ANA-05 ) was detrimental, likely due to electronic repulsion.
The interaction diagram below visualizes the superior binding mode of the most potent analog, ANA-04 .
Caption: Key interactions of the optimized analog ANA-04.
Conclusion and Future Outlook
This comparative docking guide demonstrates a robust workflow for evaluating analogs of this compound. Our in silico results provide clear, actionable intelligence for medicinal chemists: the carboxylate is a non-negotiable anchor, a 5-position hydrogen bond donor significantly enhances affinity, and the choice of halogen on the phenyl ring can be used to fine-tune interactions. The next logical steps would be the synthesis of analog ANA-04 and its in vitro validation in an EGFR kinase assay to confirm the computational predictions.
References
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PubMed Central. Retrieved from [Link]
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Shi, R., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Retrieved from [Link]
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Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved from [Link]
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Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Scientific Reports. Retrieved from [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Retrieved from [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Retrieved from [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. Retrieved from [Link]
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The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. (2015). Journal of Leukocyte Biology. Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]
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Compound Picolinic acid (FDB022926). (n.d.). FooDB. Retrieved from [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules. Retrieved from [Link]
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The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. (2024). Molecules. Retrieved from [Link]
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Retrieved from [Link]
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Bawa, R. A., & Sayes, C. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
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Biological activities of pyrazoline derivatives--a recent development. (2009). Current Bioactive Compounds. Retrieved from [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024). Molecules. Retrieved from [Link]
-
Identification of Phytochemicals from Arabian Peninsula Medicinal Plants as Strong Binders to SARS-CoV-2 Proteases (3CLPro and PLPro) by Molecular Docking and Dynamic Simulation Studies. (2021). Molecules. Retrieved from [Link]
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Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2020). Bioorganic Chemistry. Retrieved from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. Retrieved from [Link]
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Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(4-Fluorophenyl)picolinic Acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Fluorophenyl)picolinic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls and regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[1][2] The foundational principle is "cradle-to-grave" management, meaning waste must be tracked from its point of generation to its final, approved disposal.[3] For a compound like this compound, this means it can never be disposed of via standard trash or sewer systems.[4]
Part 2: Hazard Profile and Risk Assessment
This compound combines the chemical properties of a picolinic acid and a fluorinated aromatic compound. Based on data for similar molecules, such as 6-(4-Fluorophenyl)picolinic acid and picolinic acid itself, a summary of anticipated hazards is presented below.[5][6]
| Hazard Classification | Anticipated Effects & Rationale | GHS Pictogram | Precautionary Statements (Anticipated) |
| Acute Toxicity, Oral | Likely harmful if swallowed, a common characteristic of picolinic acid derivatives.[5][7] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[5][8] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Serious Eye Damage/Irritation | Picolinic acid and its derivatives are known to cause serious eye damage or irritation.[7][9] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Aquatic Hazard | Halogenated organic compounds can be harmful to aquatic life.[4][7] | No Pictogram | P273: Avoid release to the environment. |
Part 3: Step-by-Step Disposal Protocol
The only acceptable method for disposing of this compound is through a licensed professional waste disposal service.[4][5] The following protocol details the steps from waste generation to collection.
Step 1: Waste Characterization & Segregation
Immediately upon deciding to discard the material, it must be treated as a hazardous waste.
-
Rationale: The compound is a halogenated organic acid. Halogenated organic compounds (HOCs) are a specific subclass of chemical waste that requires segregation.[10] Mixing them with non-halogenated waste can complicate the disposal process, which often involves fuel blending or specific incineration methods.
-
Procedure:
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA to ensure safety and compliance.[3][13]
-
Rationale: The container must be compatible with acidic and organic material, and the label must clearly communicate the contents and hazards to all personnel and waste handlers.
-
Procedure:
-
Select a container made of high-density polyethylene (HDPE) or glass. Ensure it has a tightly sealing screw cap. Do not use metal containers for acidic waste.[1][11]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic") or the appropriate GHS pictograms.[3]
-
The accumulation start date (this is added once the first drop of waste enters the container in a Central Accumulation Area, but for Satellite Accumulation Areas, it is typically dated when full or ready for pickup).[3]
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[11][13]
-
Rationale: SAAs allow for the safe and compliant short-term storage of waste in the laboratory, under the direct control of lab personnel.[1]
-
Procedure:
Step 4: Arranging for Professional Disposal
The final step is to coordinate with your institution's hazardous waste management team.
-
Rationale: Disposal facilities have specialized permits and equipment (e.g., high-temperature incinerators) to destroy chemical waste in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow all internal institutional procedures, which may include completing a specific waste manifest or online form.
-
Ensure the container is securely closed and the label is legible before the scheduled pickup.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for compliant disposal of this compound.
Part 4: Spill Management Protocol
In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Contain the Spill:
-
For this solid compound, avoid generating dust.[7]
-
Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels for the initial containment.
-
-
Collect the Material: Carefully sweep or scoop the material and absorbent into your designated halogenated solid waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your laboratory practices are in full compliance with environmental regulations, safeguarding both your team and the wider community.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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National Center for Biotechnology Information. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)picolinic Acid
For the diligent researcher, scientist, and drug development professional, the intrinsic value of a novel compound like 3-(4-Fluorophenyl)picolinic acid lies not just in its potential therapeutic applications, but also in the meticulous and safe manner in which it is handled. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Analysis: Understanding the Compound
-
Picolinic Acid: This is a known irritant, with the potential to cause significant eye and skin irritation.[1][2] Ingestion can be harmful.[1][3] As a solid, it can form dust, which poses an inhalation hazard.[4][5][6]
-
Fluorinated Aromatic Compounds: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, imparts specific properties and potential hazards.[7] While often increasing metabolic stability in drug candidates, fluorinated compounds can release hazardous substances like hydrogen fluoride upon combustion or decomposition. Safe handling and disposal are therefore critical.[7][8]
-
3-(4-Fluorophenyl)propionic acid: An analogous compound, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9][10]
Given this information, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if swallowed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Rationale: Protects against splashes of solutions containing the compound and airborne dust particles.[4][8][11] Polycarbonate lenses offer excellent impact resistance.[11] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8][11] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Rationale: Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable first choice.[12][13][14] Double-gloving is recommended for handling highly concentrated solutions or for prolonged tasks.[8] Always inspect gloves for signs of degradation before use.[4][5] |
| Laboratory coat | Rationale: Provides a removable barrier to protect personal clothing and underlying skin from contamination.[4] | |
| Chemical-resistant apron | Rationale: Recommended for larger-scale work or when there is a higher risk of splashes to provide an additional layer of protection.[8] | |
| Respiratory Protection | NIOSH-approved N95 dust mask or a half-mask respirator with P100 cartridges | Rationale: To be used when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][4][11] A full-face respirator may be necessary for significant aerosol-generating procedures or in case of a large spill.[11] |
Operational and Disposal Plans: Ensuring Safety from Start to Finish
A comprehensive safety plan extends beyond the immediate handling of the chemical and includes procedures for its use and final disposal.
Engineering Controls
Always handle this compound in a well-ventilated area. The primary engineering control should be a certified chemical fume hood, especially when working with the solid powder or creating solutions.[4]
Step-by-Step PPE Protocol
The following workflow illustrates the critical steps for donning and doffing PPE to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow
Spill Management
In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel to the chemical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all chemical waste in clearly labeled, compatible containers.[8] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[4][9] Do not dispose of this chemical down the drain.[3][4] For fluorinated compounds, incineration at a licensed facility is often a preferred method to ensure complete destruction.[15][16]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[17]
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18] Seek immediate medical attention.[3]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about cultivating a deep understanding of the potential hazards and implementing robust procedures to mitigate them. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
- Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- (n.d.). Personal Protective Equipment (PPE).
- Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Sciencelab.com. (2005, October 10). Material Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- CDH Fine Chemical. (n.d.). 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Spectrum Chemical. (2018, July 23). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Organic Syntheses. (n.d.). picolinic acid hydrochloride.
- Echemi. (n.d.). 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets.
- GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
